Product packaging for Cinnamyl bromide(Cat. No.:CAS No. 4392-24-9)

Cinnamyl bromide

Cat. No.: B146386
CAS No.: 4392-24-9
M. Wt: 197.07 g/mol
InChI Key: RUROFEVDCUGKHD-QPJJXVBHSA-N
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Description

Cinnamyl bromide is a valuable allylic bromide building block in organic synthesis, characterized by its reactivity in carbon-carbon bond-forming reactions. Its primary research value lies in its role as a key electrophilic intermediate for the introduction of the cinnamyl group into molecular frameworks, facilitating the exploration of new chemical space in medicinal and synthetic chemistry. A significant application of this compound is in the synthesis of pharmaceutical compounds. It is utilized in the preparation of naftifine, an antifungal agent, highlighting its utility in constructing therapeutically active molecules . Its reactivity has also been exploited in the development of novel synthetic methodologies. Recent research demonstrates its use in photocatalytic diastereoselective isomerization reactions, where derivatives like cinnamyl chloride can be converted into strained cyclopropanes, a privileged structure in drug discovery . This transformation is an example of an endergonic process, accessing high-energy products from low-energy precursors under mild conditions. Furthermore, the compound serves as a classic substrate in well-established synthetic procedures, such as its preparation from cinnamyl alcohol using triphenylphosphine and bromine, a stereospecific method for converting alcohols to alkyl halides . This combination of established utility and potential for enabling new reaction pathways makes this compound a versatile reagent for advancing research in synthetic organic chemistry and drug development.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9Br B146386 Cinnamyl bromide CAS No. 4392-24-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(E)-3-bromoprop-1-enyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Br/c10-8-4-7-9-5-2-1-3-6-9/h1-7H,8H2/b7-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUROFEVDCUGKHD-QPJJXVBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4392-24-9
Record name Cinnamyl bromide
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Record name 4392-24-9
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Record name Cinnamyl bromide
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Foundational & Exploratory

Synthesis of Cinnamyl Bromide from Cinnamyl Alcohol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of cinnamyl bromide from cinnamyl alcohol, a critical process for the creation of various pharmaceutical intermediates and other fine chemicals. This document details established experimental protocols, presents quantitative data for comparative analysis, and illustrates the underlying chemical transformations and workflows.

Introduction

This compound is a valuable reagent in organic synthesis, primarily utilized for the introduction of the cinnamyl group into molecules. Its synthesis from the readily available cinnamyl alcohol is a fundamental transformation. This guide explores two primary and effective methods for this conversion: the use of triphenylphosphine and bromine, and the application of phosphorus tribromide. The selection of a particular method may depend on factors such as desired yield, purity requirements, and available laboratory resources.

Comparative Data of Synthesis Methods

The following table summarizes the quantitative data associated with the key methods for the synthesis of this compound from cinnamyl alcohol, allowing for a direct comparison of their efficiencies.

MethodReagentsSolventReaction TimeYield (%)Purity/Notes
Triphenylphosphine and BromineTriphenylphosphine, BromineAcetonitrile~30 minutes60-79%Product is purified by distillation. An improved yield of 79% is reported with a modified work-up.[1]
Phosphorus TribromidePhosphorus Tribromide (PBr₃)Not specifiedNot specified65%For a substituted this compound.[2]
Hydrogen Bromide in Acetic AcidHydrogen Bromide, Acetic AcidAcetic AcidNot specified-Mentioned as a viable method, but specific yield data is not readily available in the searched documents.[1]

Experimental Protocols

Method 1: Synthesis using Triphenylphosphine and Bromine

This procedure is adapted from a well-established method published in Organic Syntheses.[1]

Materials:

  • Cinnamyl alcohol

  • Triphenylphosphine

  • Bromine

  • Acetonitrile (distilled from phosphorus pentoxide)

  • Ether

  • Saturated aqueous sodium carbonate

  • Anhydrous magnesium sulfate

Equipment:

  • Three-necked round-bottomed flask

  • Stirrer

  • Pressure-equalizing dropping funnel

  • Reflux condenser with a drying tube

  • Ice-water bath

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a 1-liter, three-necked, round-bottomed flask equipped with a stirrer, a pressure-equalizing dropping funnel, and a reflux condenser with a drying tube, charge 350 mL of acetonitrile and 106.4 g (0.41 mole) of triphenylphosphine.

  • Addition of Bromine: Cool the flask in an ice-water bath. Add 64 g (0.40 mole) of bromine dropwise over 15-20 minutes with continuous stirring. The adduct, (C₆H₅)₃PBr₂, will precipitate as a white solid.

  • Addition of Cinnamyl Alcohol: Remove the ice-water bath. Add a solution of 54 g (0.40 mole) of cinnamyl alcohol in 50 mL of acetonitrile in portions over 5-10 minutes with continued stirring. This addition is exothermic, and the temperature may rise to 50–60°C.

  • Solvent Removal: Remove the solvent by distillation using a water aspirator and an oil bath until the bath temperature reaches 120°C.

  • Product Distillation: Replace the water aspirator with a vacuum pump and the water-cooled condenser with an air condenser. Continue the distillation with rapid stirring. The product will distill at 91–98°C (2–4 mm Hg).

  • Purification: Dissolve the collected product in 200 mL of ether. Wash the ether solution with 75 mL of saturated aqueous sodium carbonate. Dry the solution over anhydrous magnesium sulfate and distill to yield the final product.

Method 2: Synthesis using Phosphorus Tribromide

This method is a more general approach to converting alcohols to alkyl bromides and has been reported for the synthesis of substituted cinnamyl bromides.[2]

Materials:

  • Cinnamyl alcohol

  • Phosphorus tribromide (PBr₃)

  • Anhydrous solvent (e.g., diethyl ether or dichloromethane)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

Equipment:

  • Round-bottomed flask

  • Stirring apparatus

  • Dropping funnel

  • Ice bath

  • Separatory funnel

Procedure:

  • Reaction Setup: Dissolve cinnamyl alcohol (1 equivalent) in an anhydrous solvent in a round-bottomed flask equipped with a stirrer and a dropping funnel. Cool the solution in an ice bath.

  • Addition of PBr₃: Slowly add phosphorus tribromide (0.33-0.4 equivalents) to the cooled solution with continuous stirring.

  • Reaction Monitoring: Allow the reaction to proceed at 0°C to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully quench the reaction mixture by slowly adding it to a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., diethyl ether).

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Solvent Removal: Remove the solvent under reduced pressure to obtain the crude this compound, which can be further purified by distillation or chromatography.

Reaction Mechanisms and Workflows

The following diagrams illustrate the chemical pathways and experimental processes involved in the synthesis of this compound.

Reaction_Mechanism_Appel cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_product_formation Product Formation PPh3 Triphenylphosphine (PPh₃) Adduct [Ph₃P-Br]⁺Br⁻ PPh3->Adduct + Br₂ Br2 Bromine (Br₂) Br2->Adduct CinOH Cinnamyl Alcohol Oxyphosphonium [Ph₃P-O-Cinnamyl]⁺Br⁻ CinOH->Oxyphosphonium + Adduct Adduct->Oxyphosphonium CinBr This compound Oxyphosphonium->CinBr SN2 attack by Br⁻ PPh3O Triphenylphosphine Oxide Oxyphosphonium->PPh3O

Caption: Reaction mechanism for the synthesis of this compound using triphenylphosphine and bromine.

Experimental_Workflow start Start: Cinnamyl Alcohol reactants Addition of Brominating Agent (e.g., PPh₃/Br₂ or PBr₃) start->reactants reaction Reaction under controlled temperature reactants->reaction workup Quenching and Extraction reaction->workup purification Purification (Distillation or Chromatography) workup->purification product Final Product: this compound purification->product

Caption: General experimental workflow for the synthesis of this compound from cinnamyl alcohol.

References

An In-depth Technical Guide to the Chemical Properties and Reactivity of Cinnamyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinnamyl bromide, a halogenated derivative of cinnamyl alcohol, serves as a versatile reagent and building block in organic synthesis. Its reactivity is characterized by the interplay of its allylic and benzylic functionalities, making it a subject of interest for professionals in drug development and materials science. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, its reactivity profile with a focus on nucleophilic substitution and elimination reactions, and detailed experimental protocols for its key transformations.

Chemical and Physical Properties

This compound is a light-sensitive, white to pale yellow crystalline solid or liquid with a characteristic sweet, aromatic odor.[1] It is predominantly found as the more stable trans isomer. Below is a summary of its key physical and chemical properties.

Table 1: Physical and Chemical Properties of this compound
PropertyValueReference(s)
Molecular Formula C₉H₉Br[2]
Molecular Weight 197.07 g/mol [2]
Appearance White to slightly yellow-beige powder or crystals[2]
Melting Point 26-29 °C (lit.)[2]
Boiling Point 103 °C at 22 mmHg (lit.)[2]
Density 1.332 g/mL at 25 °C (lit.)[2]
Refractive Index (n20/D) 1.621 (lit.)[2]
Solubility Soluble in methanol, ether, chloroform, and other organic solvents. Insoluble in water.[1][2]
Stability Light sensitive. Stable under normal conditions but should be stored in a cool, dark place.[2]
CAS Number 4392-24-9[2]
Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

  • ¹H NMR: Proton NMR spectra of this compound show characteristic signals for the aromatic protons, the vinyl protons, and the methylene protons adjacent to the bromine atom.

  • ¹³C NMR: Carbon NMR provides information on the number and types of carbon atoms in the molecule.

  • IR Spectroscopy: The infrared spectrum of this compound displays characteristic absorption bands for C-H stretching of the aromatic ring and the vinyl group, C=C stretching of the alkene and the aromatic ring, and the C-Br stretching frequency.

Reactivity of this compound

The reactivity of this compound is dominated by the presence of the bromine atom at an allylic and benzylic position. This unique structural feature allows it to participate readily in nucleophilic substitution and elimination reactions.

Nucleophilic Substitution Reactions (Sₙ1 and Sₙ2)

This compound can undergo nucleophilic substitution through both Sₙ1 and Sₙ2 pathways, with the dominant mechanism being influenced by the reaction conditions, including the nature of the nucleophile, the solvent, and the temperature.[3]

  • Sₙ2 Mechanism: This is a one-step, concerted mechanism where the nucleophile attacks the carbon atom bearing the bromine from the backside, leading to an inversion of stereochemistry.[1] Strong, unhindered nucleophiles and polar aprotic solvents favor the Sₙ2 pathway.[4] Due to the allylic nature of the substrate, the Sₙ2 reaction of this compound is generally fast.

  • Sₙ1 Mechanism: This is a two-step mechanism involving the formation of a carbocation intermediate.[1] The allylic and benzylic nature of this compound allows for the formation of a resonance-stabilized carbocation, making the Sₙ1 pathway viable. Weak nucleophiles and polar protic solvents, which can stabilize the carbocation intermediate, favor the Sₙ1 mechanism.[4] Solvolysis reactions, where the solvent acts as the nucleophile, often proceed through an Sₙ1 or a mixed Sₙ1/Sₙ2 pathway.[3]

SN1 vs SN2 Pathways for this compound cluster_sn2 Sₙ2 Pathway cluster_sn1 Sₙ1 Pathway A This compound + Nu⁻ B [Transition State] A->B Strong Nucleophile Polar Aprotic Solvent C Substitution Product (Inversion of Stereochemistry) B->C D This compound E Resonance-Stabilized Carbocation + Br⁻ D->E Slow, Rate-determining F Substitution Product (Racemization) E->F Weak Nucleophile Polar Protic Solvent E1 vs E2 Pathways for this compound cluster_e2 E2 Pathway cluster_e1 E1 Pathway A This compound + Strong, Bulky Base B [Transition State] A->B Concerted C Elimination Product (e.g., 1-phenyl-1,3-butadiene) B->C D This compound E Resonance-Stabilized Carbocation + Br⁻ D->E Slow F Elimination Product E->F Weak Base, Heat Experimental Workflow for Cinnamyl Azide Synthesis A Dissolve this compound in DMF B Add Sodium Azide A->B C Stir at Room Temperature B->C D Workup: - Quench with Water - Extract with Ether C->D E Purification: - Wash with Water & Brine - Dry over Na₂SO₄ - Concentrate D->E F Cinnamyl Azide E->F

References

In-Depth Technical Guide: Stability and Storage of trans-Cinnamyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the stability and storage of trans-cinnamyl bromide based on publicly available safety data and general chemical principles. Specific quantitative kinetic data on its degradation is limited in the available literature. The proposed degradation pathways and experimental protocols are based on the chemical nature of the compound and analogous structures.

Introduction

trans-Cinnamyl bromide ((2E)-3-Bromo-1-phenyl-1-propene) is a valuable reagent in organic synthesis, notably in the pharmaceutical industry for the preparation of various active pharmaceutical ingredients. As an allylic bromide, its reactivity is beneficial for synthetic transformations but also contributes to its inherent instability. Understanding the factors that affect its stability and the optimal conditions for its storage is crucial for ensuring its quality, efficacy in reactions, and for maintaining a safe laboratory environment.

This guide provides a detailed summary of the known stability profile of trans-cinnamyl bromide, recommended storage conditions, potential degradation pathways, and a general protocol for its stability assessment.

Physicochemical Properties

A summary of the key physicochemical properties of trans-cinnamyl bromide is presented in Table 1. These properties are essential for its proper handling and storage.

PropertyValue
Molecular Formula C₉H₉Br
Molecular Weight 197.07 g/mol
Appearance Light yellow to brown solid or crystalline powder
Melting Point 26-32 °C (78.8-89.6 °F)
Boiling Point 103 °C (217.4 °F) at 22 mmHg
Flash Point 87 °C (188.6 °F)
Solubility Soluble in methanol. Insoluble in water.[1]
Density 1.332 g/mL at 25 °C

Stability Profile

trans-Cinnamyl bromide is stable under recommended storage conditions; however, it is susceptible to degradation from several factors.[2]

3.1. General Stability

Under normal, controlled conditions, trans-cinnamyl bromide is considered stable.[2] However, deviations from these conditions can lead to its decomposition.

3.2. Factors Affecting Stability

The primary factors that adversely affect the stability of trans-cinnamyl bromide are exposure to moisture, light, heat, and incompatible materials.

  • Moisture: As an alkyl halide, trans-cinnamyl bromide is susceptible to hydrolysis. Contact with water can lead to the formation of trans-cinnamyl alcohol and hydrobromic acid. The rate of hydrolysis is expected to be influenced by pH and temperature.

  • Light: The compound is light-sensitive.[1][3] Exposure to light, particularly UV radiation, can promote the formation of radical species, leading to polymerization or other degradation reactions.

  • Heat: Elevated temperatures can accelerate the rate of decomposition. It is a combustible material, and containers may explode when heated.

  • Incompatible Materials: Contact with strong oxidizing agents and strong bases can lead to vigorous and potentially hazardous reactions.[4]

Recommended Storage and Handling Conditions

To maintain the integrity and prevent hazardous situations, the following storage and handling conditions are recommended based on available safety data sheets.[4][5][6]

ConditionRecommendationRationale
Temperature Keep refrigerated (2-8 °C).[3][4]To minimize thermal degradation and maintain stability.
Atmosphere Store in a dry, well-ventilated place.[4][5]To prevent hydrolysis due to moisture and to disperse any potential vapors.
Light Exposure Store in a light-resistant container, protected from direct sunlight.[2][6]To prevent photolytic degradation.
Container Keep container tightly closed.[2][4][5][6]To prevent ingress of moisture and air.
Incompatibilities Store away from strong oxidizing agents and strong bases.[4]To avoid exothermic and hazardous chemical reactions.
Handling Handle in an inert atmosphere (e.g., nitrogen or argon) if possible, especially for long-term storage or when handling small quantities for high-purity applications. Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[2][4][5]To minimize exposure to moisture and oxygen and ensure personnel safety.

Potential Degradation Pathways

5.1. Hydrolysis

The primary degradation pathway upon exposure to water is hydrolysis, which is a nucleophilic substitution reaction (SN1 or SN2) yielding trans-cinnamyl alcohol and hydrobromic acid.

G TCB trans-Cinnamyl Bromide TCA trans-Cinnamyl Alcohol TCB->TCA Hydrolysis H2O H₂O (Moisture) HBr Hydrobromic Acid TCA->HBr +

Caption: Inferred hydrolysis degradation pathway of trans-cinnamyl bromide.

5.2. Oxidation

In the presence of oxidizing agents or atmospheric oxygen over time, oxidation of the allylic system or the phenyl ring can occur, leading to various oxidation products such as cinnamaldehyde or benzoic acid derivatives.

G TCB trans-Cinnamyl Bromide Oxidation_Products Oxidation Products (e.g., Cinnamaldehyde, Benzoic Acid Derivatives) TCB->Oxidation_Products Oxidation Oxidants Oxidizing Agents / O₂ G TCB trans-Cinnamyl Bromide Polymer Polymerization Products TCB->Polymer Polymerization Initiator Light (hν) / Heat (Δ) / Radical Initiators G cluster_0 Stress Conditions cluster_1 Time Point Sampling cluster_2 Analytical Testing cluster_3 Data Analysis Hydrolysis Hydrolytic (pH 2, 7, 9) Sampling Sample at T₀, T₁, T₂, ... Hydrolysis->Sampling Photostability Photolytic (Light Exposure) Photostability->Sampling Thermal Thermal (Elevated Temp.) Thermal->Sampling HPLC HPLC-UV/PDA (Assay & Purity) Sampling->HPLC LCMS LC-MS / GC-MS (Degradant ID) HPLC->LCMS Analysis Quantify Degradation Identify Degradants Determine Degradation Rate HPLC->Analysis NMR NMR (Structure Elucidation) LCMS->NMR LCMS->Analysis NMR->Analysis

References

Spectroscopic Data of Cinnamyl Bromide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for cinnamyl bromide, a vital reagent in organic synthesis. The document details its characterization through Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols are provided to aid in the replication of these analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.

¹H NMR Spectroscopic Data

Proton NMR spectroscopy provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. The ¹H NMR spectrum of this compound is characterized by signals in both the aromatic and olefinic regions.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) (ppm)MultiplicityCoupling Constant (J) (Hz)Assignment
7.42 – 7.29m-Aromatic protons (5H)
6.64d15.2Olefinic proton (1H, =CH-Ar)
6.52 – 6.44m-Olefinic proton (1H, =CH-CH₂Br)
4.15d7.6Methylene protons (2H, -CH₂Br)

Solvent: CDCl₃, Reference: TMS (0 ppm)

¹³C NMR Spectroscopic Data

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. The spectrum for this compound shows distinct signals for the aromatic, olefinic, and aliphatic carbons.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) (ppm)Assignment
135.9Quaternary aromatic carbon (C-Ar)
133.1Olefinic carbon (=CH-Ar)
128.6Aromatic carbons (CH-Ar)
128.1Aromatic carbon (CH-Ar)
126.9Olefinic carbon (=CH-CH₂Br)
126.6Aromatic carbon (CH-Ar)
32.9Methylene carbon (-CH₂Br)

Solvent: CDCl₃, Reference: CDCl₃ (77.0 ppm)

Experimental Protocol for NMR Spectroscopy

A general protocol for obtaining high-quality NMR spectra of this compound is as follows:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

    • Ensure the sample is fully dissolved. If necessary, gently warm the sample or use a vortex mixer.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

    • Cap the NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spinner turbine and adjust the depth using a depth gauge.

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent (CDCl₃).

    • Shim the magnetic field to achieve optimal homogeneity. This is a critical step to obtain sharp, well-resolved peaks.

  • Data Acquisition:

    • For ¹H NMR: Acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio (typically 8-16 scans).

    • For ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C and its lower gyromagnetic ratio, a larger number of scans (typically 128 or more) and a longer acquisition time are required.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift scale by setting the residual solvent peak of CDCl₃ to 7.26 ppm for ¹H NMR and 77.0 ppm for ¹³C NMR.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Spectroscopic Data

The IR spectrum of this compound shows characteristic absorption bands for the aromatic ring, the carbon-carbon double bond, and the carbon-bromine bond.

Table 3: IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3050-3000MediumAromatic C-H stretch
1650-1600MediumC=C stretch (alkene)
1580, 1495, 1450Medium-StrongAromatic C=C stretch
965Strong=C-H bend (trans-alkene)
750-690StrongAromatic C-H out-of-plane bend
600-500MediumC-Br stretch
Experimental Protocol for IR Spectroscopy (Thin Film Method)
  • Sample Preparation:

    • Dissolve a small amount (a few milligrams) of this compound in a volatile solvent such as dichloromethane or acetone.

    • Place a single, clean salt plate (e.g., NaCl or KBr) on a clean surface.

    • Using a pipette, apply a drop or two of the this compound solution to the center of the salt plate.

    • Allow the solvent to evaporate completely, leaving a thin, even film of the compound on the plate.

  • Data Acquisition:

    • Place the salt plate in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment to subtract any atmospheric and instrumental interferences.

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Label the significant peaks with their corresponding wavenumbers.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and fragmentation pattern of a compound.

Mass Spectrometric Data

The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight, as well as several fragment ions. Due to the presence of bromine, characteristic isotopic patterns for bromine-containing fragments will be observed (approximately equal intensity for M and M+2).

Table 4: Mass Spectrometric Data for this compound

m/zRelative Intensity (%)Assignment
198/196Moderate[M]⁺ (Molecular ion)
117High[C₉H₉]⁺ (Loss of Br)
115Moderate[C₉H₇]⁺ (Loss of H₂ from [C₉H₉]⁺)
91Moderate[C₇H₇]⁺ (Tropylium ion)
Experimental Protocol for Mass Spectrometry (Electron Ionization)
  • Sample Introduction:

    • Introduce a small amount of the this compound sample into the mass spectrometer. For volatile compounds, this can be done via a direct insertion probe or by injection into a gas chromatograph (GC-MS).

    • If using a direct insertion probe, a small amount of the solid sample is placed in a capillary tube at the end of the probe.

  • Ionization:

    • The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV) in the ion source. This process, known as electron ionization (EI), causes the molecule to lose an electron, forming a molecular ion (M⁺).

  • Mass Analysis:

    • The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

    • The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.

  • Detection:

    • The separated ions are detected by an electron multiplier or other suitable detector.

    • The detector generates a signal that is proportional to the number of ions of a particular m/z ratio.

  • Data Processing:

    • The instrument's software plots the relative abundance of the ions against their m/z ratio to generate the mass spectrum.

    • Identify the molecular ion peak and major fragment ions.

Spectroscopic Characterization Workflow

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound Sample NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Molecular Structure Confirmation NMR->Structure Purity Purity Assessment NMR->Purity IR->Structure IR->Purity MS->Structure MS->Purity

Caption: Workflow for the Spectroscopic Characterization of this compound.

Solubility of Cinnamyl Bromide in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of cinnamyl bromide in various organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility and provides a detailed experimental protocol for researchers to determine precise quantitative solubility values.

Qualitative Solubility of this compound

This compound (C₉H₉Br) is a solid at room temperature and is generally characterized as being soluble in many common organic solvents while being insoluble in water.[1][2][3][4][5][6] The phenyl and allyl groups contribute to its affinity for organic media. A summary of its qualitative solubility is presented in the table below.

Solvent ClassificationSolvent NameQualitative Solubility
Polar Protic Solvents MethanolSoluble[1][2][3][4][6]
EthanolSoluble[1]
Polar Aprotic Solvents AcetonitrileSoluble (based on use as a reaction solvent)[7]
Nonpolar/Weakly Polar Solvents Diethyl EtherSoluble[1][5]
ChloroformSoluble[5]
Aqueous WaterInsoluble[1][2][3][4][5][6]

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a standardized experimental protocol is necessary. The following method is a synthesis of established techniques for determining the solubility of solid organic compounds in liquid solvents.

Principle: The Shake-Flask Method

The most common and reliable method for determining equilibrium solubility is the shake-flask method. This technique involves agitating an excess of the solid solute (this compound) with the solvent at a constant temperature for a sufficient period to reach equilibrium. The concentration of the dissolved solute in the saturated solution is then determined analytically.

Materials and Equipment
  • This compound (high purity)

  • Selected Organic Solvents (analytical grade)

  • Thermostatically controlled shaker or incubator

  • Calibrated thermometer

  • Analytical balance

  • Centrifuge

  • Syringe filters (chemically inert, e.g., PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

Procedure
  • Preparation of the System:

    • Add an excess amount of this compound to a series of vials or flasks, each containing a known volume of the desired organic solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of the dissolved this compound remains constant.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the constant temperature for a period to allow the excess solid to settle.

    • To ensure complete separation of the solid from the liquid phase, centrifuge the samples at a controlled temperature.

    • Carefully withdraw a known volume of the supernatant (the saturated solution) using a syringe and immediately filter it through a chemically inert syringe filter to remove any remaining solid particles.

  • Quantification:

    • Dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.

    • Analyze the diluted solution using a validated HPLC or GC method to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations to accurately quantify the solute in the experimental samples.

  • Data Reporting:

    • Calculate the solubility from the determined concentration and the dilution factor.

    • Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L), and specify the temperature at which the measurement was made.

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical workflow for the experimental determination of this compound solubility.

Solubility_Workflow cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification cluster_report Reporting A Add Excess this compound to Solvent B Agitate at Constant Temperature A->B  Seal Vials C Settle and Centrifuge B->C  Reach Equilibrium D Filter Supernatant C->D E Dilute Sample D->E F Analyze via HPLC/GC E->F G Calculate and Report Solubility F->G  Use Calibration Curve

Workflow for determining the solubility of this compound.

Factors Influencing Solubility

Several factors can influence the solubility of this compound in organic solvents:

  • Temperature: Generally, the solubility of a solid in a liquid increases with temperature, although there are exceptions. It is crucial to control the temperature during solubility determination.

  • Solvent Polarity: Based on the principle of "like dissolves like," this compound, being a relatively nonpolar molecule, is expected to have higher solubility in nonpolar or weakly polar organic solvents. Its solubility in polar solvents like methanol and ethanol is likely due to favorable dipole-dipole interactions.

  • Purity of Solute and Solvent: Impurities in either the this compound or the solvent can affect the measured solubility. Therefore, using high-purity materials is essential for accurate results.

  • Crystalline Form: If this compound can exist in different polymorphic forms, each form may have a different solubility. It is important to characterize the solid form used in the experiment.

References

An In-depth Technical Guide to Cinnamyl Bromide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 4392-24-9

Molecular Formula: C₉H₉Br

Molecular Weight: 197.07 g/mol

Synonyms: (3-Bromoprop-1-en-1-yl)benzene, 3-Phenylallyl bromide

Summary

This technical guide provides comprehensive information on cinnamyl bromide, a versatile reagent in organic synthesis with significant applications in the development of pharmaceuticals and agrochemicals.[1][2] This document details its chemical and physical properties, provides established experimental protocols for its synthesis and purification, and outlines its utility in drug discovery. For researchers, scientists, and professionals in drug development, this guide serves as a practical resource for the safe and effective use of this compound in the laboratory.

Molecular Structure

The molecular structure of this compound consists of a phenyl group attached to a propenyl chain with a bromine atom at the allylic position. This structure contributes to its high reactivity, particularly in nucleophilic substitution reactions.[1][3]

this compound molecular structure

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is presented in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Melting Point26-32 °C[4]
Boiling Point103 °C at 22 mmHg[5]
Density1.332 g/mL at 25 °C[5]
Refractive Index (n20/D)1.621[5]
Flash Point87 °C (closed cup)
Water SolubilityInsoluble[5]
Solvent SolubilitySoluble in methanol, ether, and chloroform.[1][6]

Table 2: Spectroscopic Data of this compound

Spectrum TypeKey Peaks/SignalsReference
¹H NMR (400 MHz, CDCl₃)δ 7.31 (d, J = 7.2 Hz, 2H), 7.23 (t, J = 7.2 Hz, 2H), 7.17 – 7.14 (m, 1H), 6.70 – 6.64 (m, 1H), 6.50 (d, J = 15.6 Hz, 1H), 6.39 – 6.33 (m, 1H), 5.94 – 5.86 (m, 1H), 4.01 (d, J = 8.0 Hz, 2H)[4]
¹³C NMR (100 MHz, CDCl₃)δ 136.8, 135.2, 134.6, 129.0, 128.7, 128.1, 127.4, 126.6, 33.5[4]
Infrared (IR)Conforms to standard spectrum[7]
Mass Spectrometry (MS)Major fragments at m/z 117 and 115[1]

Experimental Protocols

Detailed methodologies for the synthesis of this compound are provided below. These protocols are based on established and reliable procedures from peer-reviewed sources.

Protocol 1: Synthesis of this compound from Cinnamyl Alcohol using Phosphorus Tribromide

This method describes the bromination of cinnamyl alcohol using phosphorus tribromide.

Materials:

  • 3-Phenyl-2-propen-1-ol (cinnamyl alcohol)

  • Phosphorus tribromide (PBr₃)

  • Anhydrous dichloromethane

  • Ethyl acetate

  • n-Hexane

  • Silica gel for column chromatography

Procedure:

  • To a 100 ml round bottom flask, add 3-phenyl-2-propen-1-ol (1 g, 7.45 mmol).

  • Dissolve the alcohol in anhydrous dichloromethane.

  • Add phosphorus tribromide (253.6 μl, 2.608 mmol) to the solution on a steam bath.

  • Stir the reaction mixture for 1 hour.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a solvent system of ethyl acetate:n-hexane (1:8) to obtain pure this compound.[2]

Protocol 2: Synthesis from Cinnamyl Alcohol using Triphenylphosphine and Bromine

This procedure is a general and stereospecific method for converting alcohols to alkyl halides.

Materials:

  • Acetonitrile (distilled from phosphorus pentoxide)

  • Triphenylphosphine

  • Bromine

  • Cinnamyl alcohol

  • Ether

  • Saturated aqueous sodium carbonate

  • Anhydrous magnesium sulfate

Procedure:

  • In a 1-liter, three-necked, round-bottomed flask equipped with a stirrer, dropping funnel, and reflux condenser, add 350 ml of acetonitrile and 106.4 g (0.41 mole) of triphenylphosphine.

  • Cool the flask in an ice-water bath.

  • Add 64 g (0.40 mole) of bromine dropwise over 15-20 minutes.

  • Remove the ice-water bath and add a solution of 54 g (0.40 mole) of cinnamyl alcohol in 50 ml of acetonitrile in portions over 5-10 minutes with continuous stirring. The temperature may rise to 50-60 °C.

  • Remove the acetonitrile using a rotary evaporator.

  • Extract the product from the resulting triphenylphosphine oxide with small portions of acetonitrile (totaling approximately 250 ml).

  • Dissolve the product in 200 ml of ether.

  • Wash the ether solution with 75 ml of saturated aqueous sodium carbonate.

  • Dry the solution over anhydrous magnesium sulfate.

  • Distill the solution to yield the final product.[8]

Applications in Drug Discovery and Development

This compound is a valuable building block in the synthesis of various biologically active molecules. Its utility in the pharmaceutical industry is highlighted by its role as an intermediate in the production of the antifungal drug, Naftifine.[2] Furthermore, derivatives of this compound have been investigated for their potential as antitumor, antiviral, and anticancer agents.[4]

The reactive nature of the bromine atom allows for the facile introduction of the cinnamyl moiety into a wide range of molecular scaffolds, enabling the generation of diverse chemical libraries for high-throughput screening.

Visualized Workflows

The following diagrams, generated using the DOT language, illustrate key workflows involving this compound.

G cluster_synthesis Synthesis of this compound Cinnamyl Alcohol Cinnamyl Alcohol Reaction Bromination Cinnamyl Alcohol->Reaction Brominating Agent PBr3 or (C6H5)3PBr2 Brominating Agent->Reaction Crude Product Crude Product Reaction->Crude Product Purification Column Chromatography or Distillation Crude Product->Purification This compound This compound Purification->this compound

Caption: A simplified workflow for the synthesis of this compound.

G cluster_drug_discovery Drug Discovery Workflow using this compound Cinnamyl_Bromide This compound Library_Synthesis Library Synthesis (Nucleophilic Substitution) Cinnamyl_Bromide->Library_Synthesis Nucleophiles Diverse Nucleophiles (e.g., amines, thiols, etc.) Nucleophiles->Library_Synthesis Compound_Library Cinnamyl Derivative Library Library_Synthesis->Compound_Library HTS High-Throughput Screening (e.g., cytotoxicity, enzyme inhibition) Compound_Library->HTS Hit_Identification Hit Identification HTS->Hit_Identification Lead_Optimization Lead Optimization Hit_Identification->Lead_Optimization Preclinical_Candidate Preclinical Candidate Lead_Optimization->Preclinical_Candidate

Caption: A conceptual workflow for drug discovery utilizing this compound.

References

An In-depth Technical Guide to the Electrophilicity of the Benzylic Position in Cinnamyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinnamyl bromide, a versatile organic reagent, possesses a highly electrophilic benzylic position, rendering it susceptible to a variety of nucleophilic substitution reactions. This technical guide provides a comprehensive analysis of the factors governing this electrophilicity, supported by quantitative kinetic data, detailed experimental protocols, and computational insights. The reactivity of the benzylic carbon is significantly influenced by the resonance stabilization of the carbocation intermediate, the nature of the solvent, and the strength of the attacking nucleophile. This document aims to serve as a valuable resource for researchers in organic synthesis and drug development by elucidating the reaction mechanisms and providing practical methodologies for harnessing the reactivity of this compound.

Introduction

The benzylic position of this compound (3-bromo-1-phenyl-1-propene) is a key reactive center, making it a valuable precursor in the synthesis of a wide array of organic compounds, including pharmaceuticals and fragrances. The enhanced reactivity of this position towards nucleophiles is attributed to the delocalization of the positive charge in the transition state or carbocation intermediate across the adjacent phenyl ring and the vinyl group. Understanding the electrophilic nature of this benzylic carbon is crucial for predicting reaction outcomes, optimizing reaction conditions, and designing novel synthetic pathways.

This guide delves into the quantitative aspects of this compound's electrophilicity through the lens of reaction kinetics, explores the mechanistic dichotomy between S(_N)1 and S(_N)2 pathways, and provides detailed experimental procedures for the synthesis of this compound and the kinetic analysis of its reactions.

Quantitative Analysis of Electrophilicity

The electrophilicity of the benzylic position in this compound can be quantified by examining the kinetics of its reactions with various nucleophiles and in different solvent systems.

Solvolysis Reactions and the Grunwald-Winstein Equation

log(k/k(_0)) = lN(_T) + mY(_X)

where k and k(_0) are the specific rates of solvolysis in a given solvent and in the reference solvent (80% ethanol), respectively; l is the sensitivity to solvent nucleophilicity (N(_T)); m is the sensitivity to solvent ionizing power (Y(_X)); and I is a parameter for solvation of aromatic rings. For the solvolysis of this compound, the obtained l and m values are approximately 0.43 and 0.88, respectively.[1] The relatively high m value indicates a significant charge separation in the transition state, characteristic of an S(_N)1 pathway.

Table 1: First-Order Rate Constants (k) for the Solvolysis of this compound at 25°C in Various Aqueous Solvents [1]

Solvent (v/v)k (s
1^{-1}−1
)
100% WaterData not available
90% AcetoneData not available
80% AcetoneData not available
70% AcetoneData not available
100% EthanolData not available
90% EthanolData not available
80% EthanolData not available
100% MethanolData not available
90% MethanolData not available
80% MethanolData not available
97% TFEData not available

Note: Specific rate constants were reported in the original study but are not reproduced here due to access limitations. The trend, however, points towards a significant dependence on solvent ionizing power.

Hammett Correlation: Quantifying Substituent Effects

Reaction Mechanisms: S(_N)1 vs. S(_N)2 Pathways

The reaction at the benzylic position of this compound can proceed through either a unimolecular (S(_N)1) or a bimolecular (S(_N)2) nucleophilic substitution mechanism, depending on the reaction conditions.

The S(_N)1 Mechanism

The S(_N)1 mechanism is favored in polar, protic solvents and with weak nucleophiles. The rate-determining step is the formation of a resonance-stabilized cinnamyl carbocation.

SN1_Mechanism cluster_step1 Step 1: Formation of Carbocation (slow) cluster_step2 Step 2: Nucleophilic Attack (fast) CB This compound TS1 Transition State 1 CB->TS1 Ionization CC Cinnamyl Carbocation + Br⁻ TS1->CC Product Product CC->Product Nu Nucleophile (Nu⁻) Nu->Product

Caption: S(_N)1 mechanism for the reaction of this compound.

The stability of the cinnamyl carbocation is enhanced by resonance delocalization of the positive charge onto the phenyl ring and the adjacent double bond.

The S(_N)2 Mechanism

The S(_N)2 mechanism is favored with strong nucleophiles in polar, aprotic solvents. This is a concerted, one-step process where the nucleophile attacks the benzylic carbon from the backside, leading to an inversion of stereochemistry if the carbon is chiral.[3]

SN2_Mechanism Reactants This compound + Nu⁻ TS2 Transition State Reactants->TS2 Backside Attack Products Product + Br⁻ TS2->Products

Caption: S(_N)2 mechanism for the reaction of this compound.

Experimental Protocols

Synthesis of this compound from Cinnamyl Alcohol

This procedure is adapted from Organic Syntheses.[4]

Materials:

  • Cinnamyl alcohol

  • Triphenylphosphine

  • Bromine

  • Acetonitrile (anhydrous)

  • Diethyl ether

  • Saturated aqueous sodium carbonate

  • Anhydrous magnesium sulfate

Procedure:

  • In a three-necked round-bottomed flask equipped with a stirrer, dropping funnel, and reflux condenser, dissolve triphenylphosphine (0.41 mol) in acetonitrile (350 mL).

  • Cool the flask in an ice-water bath and add bromine (0.40 mol) dropwise over 15-20 minutes.

  • Remove the ice bath and add a solution of cinnamyl alcohol (0.40 mol) in acetonitrile (50 mL) portion-wise over 5-10 minutes with continuous stirring.

  • Remove the solvent by distillation under reduced pressure.

  • Distill the residue under vacuum to obtain the crude product.

  • Dissolve the crude product in diethyl ether (200 mL), wash with saturated aqueous sodium carbonate (75 mL), and then with water.

  • Dry the ethereal solution over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield this compound.

Kinetic Measurement of this compound Solvolysis by UV-Vis Spectroscopy

This is a general procedure that can be adapted for specific solvent systems.

Materials:

  • This compound

  • Solvent of choice (e.g., 80% ethanol/20% water)

  • UV-Vis spectrophotometer with a thermostatted cell holder

Procedure:

  • Prepare a stock solution of this compound in a suitable non-nucleophilic, UV-transparent solvent (e.g., acetonitrile).

  • Equilibrate the chosen solvent mixture to the desired reaction temperature (e.g., 25°C) in the spectrophotometer cell.

  • Initiate the reaction by injecting a small aliquot of the this compound stock solution into the solvent in the cuvette, ensuring rapid mixing.

  • Immediately begin monitoring the decrease in absorbance of this compound or the increase in absorbance of the product at a predetermined wavelength over time. This compound has a UV absorbance maximum that will decrease as the reaction proceeds.

  • Record the absorbance at regular time intervals until the reaction is complete.

  • The pseudo-first-order rate constant (k(obs)) can be determined by plotting ln(A(_t) - A(∞)) versus time, where A(t) is the absorbance at time t and A(∞) is the absorbance at the end of the reaction. The slope of this plot will be -k(_obs).

Kinetic_Workflow cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis A Prepare this compound Stock Solution C Inject Stock Solution & Mix A->C B Equilibrate Solvent in Cuvette B->C D Monitor Absorbance vs. Time C->D E Plot ln(At - A∞) vs. Time D->E F Determine Rate Constant (k) from Slope E->F

Caption: Workflow for kinetic analysis by UV-Vis spectroscopy.

Computational Analysis of Electrophilicity

Computational chemistry provides valuable tools for understanding the electronic properties that contribute to the electrophilicity of this compound.

Frontier Molecular Orbital (FMO) Theory

According to FMO theory, the reactivity of a molecule can be predicted by examining its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). For an electrophile like this compound, the LUMO is of particular interest. A lower LUMO energy indicates a greater ability to accept electrons from a nucleophile, and thus higher electrophilicity.[5]

Electrostatic Potential Maps

An electrostatic potential (ESP) map provides a visual representation of the charge distribution within a molecule. For this compound, the ESP map would show a region of positive potential (typically colored blue) around the benzylic carbon, indicating its susceptibility to nucleophilic attack.[6]

While specific computational results for this compound were not found in the initial literature search, these methods are standard in computational chemistry and can be readily applied to gain deeper insights into its reactivity.

Conclusion

The benzylic position of this compound is a highly electrophilic center, a property that is well-supported by kinetic data from solvolysis reactions which suggest a preference for an S(_N)1 mechanism in polar, protic solvents. The high reactivity is a direct consequence of the resonance stabilization of the resulting carbocation. While quantitative data for a broad range of nucleophiles and a comprehensive Hammett study are areas for further investigation, the available information provides a strong foundation for understanding and predicting the reactivity of this important synthetic intermediate. The experimental protocols provided herein offer practical guidance for the synthesis and kinetic analysis of this compound, empowering researchers to effectively utilize this versatile reagent in their synthetic endeavors. Future computational studies will undoubtedly provide even greater detail into the electronic factors governing its electrophilicity.

References

An In-depth Technical Guide to the Potential Decomposition Pathways of Cinnamyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinnamyl bromide, a versatile reagent in organic synthesis, is susceptible to various degradation pathways that can impact its purity, stability, and the safety profile of its downstream products. This technical guide provides a comprehensive overview of the primary decomposition routes of this compound, including hydrolysis, oxidation, thermal degradation, and photolysis. Detailed experimental protocols for investigating these pathways are presented, alongside analytical methodologies for the identification and quantification of degradation products. This document aims to equip researchers, scientists, and drug development professionals with the necessary knowledge to anticipate and control the degradation of this compound in their applications.

Introduction

This compound ((3-bromo-1-propen-1-yl)benzene) is a valuable building block in the synthesis of pharmaceuticals, fragrances, and other fine chemicals. Its reactivity, stemming from the allylic bromide functional group, also renders it susceptible to degradation under various conditions. Understanding the potential decomposition pathways is crucial for ensuring the quality and stability of starting materials and final products in drug development and other sensitive applications. This guide details the primary mechanisms of this compound degradation and provides protocols for their investigation.

Primary Decomposition Pathways

The principal decomposition pathways of this compound involve nucleophilic substitution (hydrolysis/solvolysis), oxidation, thermal stress, and photodegradation. These pathways can lead to a variety of degradation products, impacting the compound's integrity.

Hydrolysis (Solvolysis)

Hydrolysis, or more generally solvolysis, is a significant degradation pathway for this compound, particularly in the presence of water or other nucleophilic solvents. The reaction can proceed through both S(_N)1 and S(_N)2 mechanisms, with the dominant pathway being influenced by solvent polarity and nucleophilicity.

  • S(_N)1 Pathway: In polar protic solvents, the reaction can proceed via a stabilized allylic carbocation intermediate, leading to the formation of cinnamyl alcohol and potentially rearranged products.

  • S(_N)2 Pathway: In less polar or more nucleophilic solvents, a direct bimolecular substitution is favored, also yielding cinnamyl alcohol.

The primary hydrolysis product is cinnamyl alcohol . Further decomposition of cinnamyl alcohol under certain conditions can lead to cinnamaldehyde .

Oxidation

Oxidative degradation of this compound can occur in the presence of atmospheric oxygen or other oxidizing agents. The double bond and the benzylic position are susceptible to oxidation. Potential oxidation products include:

  • Cinnamaldehyde: Oxidation of the primary alcohol formed from hydrolysis.

  • Benzaldehyde: Cleavage of the double bond.

  • Epoxides: Oxidation of the double bond.

Thermal Degradation

This compound is sensitive to heat and can decompose at elevated temperatures. Thermal stress can induce a variety of reactions, including:

  • Elimination: Formation of hydrobromic acid and conjugated dienes.

  • Isomerization: Geometric isomerization of the double bond.

  • Polymerization: Radical or cationic polymerization initiated by thermal energy.

  • Fragmentation: Cleavage of the carbon-bromine bond to form radical intermediates, which can lead to a complex mixture of products.

Photodegradation

Exposure to light, particularly ultraviolet (UV) radiation, can induce the decomposition of this compound. Photolytic degradation often proceeds through radical mechanisms following the homolytic cleavage of the carbon-bromine bond. This can lead to a variety of products, including dimers, polymers, and oxidation products if oxygen is present.

Quantitative Data on Decomposition

While the qualitative decomposition pathways are well-understood based on the principles of organic chemistry, specific quantitative data for the degradation of this compound is not extensively available in peer-reviewed literature. The following tables provide a representative summary of potential degradation products and the conditions under which they may form. The percentage of degradation is illustrative and will vary depending on the specific experimental conditions.

Table 1: Representative Data for Hydrolytic Degradation of this compound

Stress ConditionMajor Degradation ProductMinor Degradation ProductRepresentative % Degradation
0.1 M HCl (aq) at 60°C for 24hCinnamyl alcoholCinnamaldehyde15 - 25%
0.1 M NaOH (aq) at 60°C for 8hCinnamyl alcoholPolymerization products20 - 40%
Water at 80°C for 48hCinnamyl alcohol-10 - 20%

Table 2: Representative Data for Oxidative Degradation of this compound

Stress ConditionMajor Degradation ProductMinor Degradation ProductRepresentative % Degradation
3% H(_2)O(_2) at RT for 24hCinnamaldehydeBenzaldehyde, Epoxide10 - 30%

Table 3: Representative Data for Thermal and Photolytic Degradation of this compound

Stress ConditionMajor Degradation Product(s)Representative % Degradation
Solid state at 80°C for 7 daysIsomerization products, Polymerization products5 - 15%
Solution (in Methanol) under UV light (254 nm) for 24hDimerization and Polymerization products20 - 50%

Experimental Protocols

The following protocols are based on the International Council for Harmonisation (ICH) guidelines for forced degradation studies and can be adapted for the investigation of this compound decomposition.

General Protocol for Forced Degradation Studies
  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions: Subject aliquots of the stock solution to the stress conditions outlined below. A control sample, protected from stress, should be analyzed concurrently.

  • Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC method.

  • Peak Identification: Use techniques such as HPLC-MS (LC-MS) and GC-MS to identify the degradation products by comparing their mass spectra with known compounds or by structural elucidation.

Specific Stress Conditions
  • Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M to 1 M hydrochloric acid. Heat at 60-80°C and analyze at various time points (e.g., 2, 8, 24 hours).

  • Alkaline Hydrolysis: Mix the stock solution with an equal volume of 0.1 M to 1 M sodium hydroxide. Maintain at room temperature or heat gently (e.g., 40-60°C) and analyze at shorter time intervals (e.g., 30 minutes, 1, 4, 8 hours) due to expected faster degradation.

  • Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (3-30%). Keep at room temperature and analyze at various time points (e.g., 2, 8, 24 hours).

  • Thermal Degradation (Solution): Heat the stock solution at a controlled temperature (e.g., 60-80°C) and analyze at various time points.

  • Thermal Degradation (Solid State): Place solid this compound in a controlled temperature oven (e.g., 60-80°C) and analyze at specified intervals by dissolving a known amount in a suitable solvent.

  • Photodegradation: Expose the stock solution in a photostability chamber to a light source compliant with ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to exclude light. Analyze at appropriate time points.

Analytical Methodology: Stability-Indicating HPLC Method

A stability-indicating method is crucial for separating the parent compound from its degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient elution is typically required. For example, a gradient of acetonitrile and water (or a buffer like phosphate buffer at pH 3).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where this compound and its expected degradation products have significant absorbance (e.g., 254 nm).

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

Visualizations

Decomposition Pathways

DecompositionPathways CB This compound CA Cinnamyl Alcohol CB->CA Hydrolysis (H₂O) PP Polymerization Products CB->PP Polymerization (Heat, Light, Base) DP Dimerization Products CB->DP Photodimerization (Light) EP Epoxide CB->EP IP Isomerization Products CB->IP Thermal Isomerization (Heat) CAL Cinnamaldehyde CA->CAL Oxidation (O₂) BA Benzaldehyde CAL->BA Oxidative Cleavage

Caption: Potential decomposition pathways of this compound.

Experimental Workflow for Forced Degradation Studies

ExperimentalWorkflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Results stock Prepare this compound Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1M HCl, 60°C) stock->acid base Alkaline Hydrolysis (0.1M NaOH, 40°C) stock->base ox Oxidation (3% H₂O₂, RT) stock->ox therm Thermal (80°C) stock->therm photo Photolytic (ICH Q1B) stock->photo hplc Stability-Indicating HPLC-UV Analysis acid->hplc base->hplc ox->hplc therm->hplc photo->hplc ms LC-MS / GC-MS for Product Identification hplc->ms quant Quantify Degradation ms->quant path Elucidate Pathways quant->path

Caption: Workflow for forced degradation studies of this compound.

Conclusion

This compound is a reactive molecule that can undergo decomposition through various pathways, including hydrolysis, oxidation, thermal degradation, and photolysis. A thorough understanding of these degradation routes is essential for maintaining the quality and stability of this important synthetic intermediate. The experimental protocols and analytical methods outlined in this guide provide a robust framework for investigating the decomposition of this compound, enabling researchers to develop stable formulations and ensure the integrity of their chemical processes. Further studies are warranted to generate specific quantitative data on the degradation kinetics and product distribution under a wider range of conditions.

An In-depth Technical Guide to the Safe Handling of Cinnamyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling of reactive chemical intermediates is paramount to ensuring laboratory safety and experimental integrity. Cinnamyl bromide, a versatile reagent in organic synthesis, presents significant health and safety risks that necessitate strict adherence to established safety protocols. This guide provides a comprehensive overview of the essential safety precautions, handling procedures, and emergency responses related to this compound, supplemented with quantitative data, experimental workflows, and logical diagrams to facilitate a thorough understanding of its hazard profile.

Hazard Identification and Classification

This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[1][2] It is also potentially corrosive to metals.[3] Due to its hazardous nature, a thorough understanding of its properties is crucial before any handling.

Physical and Chemical Properties
PropertyValueReference
CAS Number 4392-24-9[4]
Molecular Formula C₉H₉Br[4]
Molecular Weight 197.07 g/mol [3][4]
Appearance Light yellow solid[4]
Melting Point 26 - 32 °C (78.8 - 89.6 °F)[4]
Boiling Point 103 °C (217.4 °F) at 22 mmHg[4]
Flash Point 87 °C (188.6 °F)[4]
Specific Gravity 1.332[4]
Toxicological Information

A critical aspect of the hazard assessment for any chemical is its toxicological profile. However, for this compound, the toxicological properties have not been fully investigated, and specific quantitative data such as LD50 (Lethal Dose, 50%) or LC50 (Lethal Concentration, 50%) values are not available.[4][5][6] The primary known toxicological effect is its corrosive nature, causing severe burns upon contact with skin and eyes.[1] Ingestion can lead to severe swelling and damage to the gastrointestinal tract.[6]

Engineering Controls and Personal Protective Equipment (PPE)

To minimize exposure and ensure a safe working environment, a combination of engineering controls and appropriate personal protective equipment is mandatory.

Engineering Controls
  • Ventilation: Work with this compound should be conducted in a well-ventilated area.[5] A certified chemical fume hood is essential to control the inhalation of any dust or vapors.

  • Safety Showers and Eyewash Stations: These emergency facilities must be readily accessible in the immediate vicinity of where this compound is handled.[5]

Personal Protective Equipment (PPE)

The following personal protective equipment should be worn at all times when handling this compound:

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles or a face shield.Protects against splashes and dust, preventing severe eye damage.[5]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and protective clothing to prevent skin exposure.Prevents direct contact with the skin, which can cause severe burns.[5]
Respiratory Protection A NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors and particulates may be necessary if ventilation is inadequate or for spill response.Protects the respiratory tract from irritation and potential damage.

Safe Handling and Storage Procedures

Proper handling and storage practices are critical to prevent accidents and maintain the stability of this compound.

Handling
  • Avoid contact with skin, eyes, and clothing.[1]

  • Do not breathe dust or vapors.[5]

  • Wash hands thoroughly after handling.[5]

  • Keep away from heat, sparks, and open flames.[5]

  • Use only non-sparking tools.

  • Take precautionary measures against static discharge.[5]

Storage
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][5]

  • Keep refrigerated.[5]

  • Protect from direct sunlight and moisture.[1]

  • Store away from incompatible materials such as strong oxidizing agents and strong bases.[5]

  • Store in a designated corrosives area.[5]

Reactivity and Decomposition Hazards

Understanding the reactivity of this compound is crucial for preventing hazardous reactions.

This compound Reactivity Hazards CB This compound OxidizingAgents Strong Oxidizing Agents Bases Strong Bases Decomposition Hazardous Decomposition HazardousReaction Hazardous Reaction Heat Heat / Direct Sunlight Heat->Decomposition leads to OxidizingAgents->HazardousReaction Bases->HazardousReaction CO Carbon Monoxide (CO) Decomposition->CO CO2 Carbon Dioxide (CO2) Decomposition->CO2 HBr Hydrogen Bromide (HBr) Decomposition->HBr Generalized Experimental Workflow with this compound start Start: Assemble Reaction Apparatus (e.g., electrochemical cell with carbon cathodes) prepare_solution Prepare Solution: Dissolve this compound and supporting electrolyte in an appropriate solvent (e.g., acetonitrile) under an inert atmosphere. start->prepare_solution reaction Initiate Reaction: Apply desired potential for a specified duration. Monitor reaction progress (e.g., by TLC or GC). prepare_solution->reaction workup Reaction Work-up: Quench the reaction mixture. Perform extraction with an organic solvent. reaction->workup purification Purification: Dry the organic layer (e.g., with Na₂SO₄). Concentrate the solvent in vacuo. Purify the product (e.g., by column chromatography). workup->purification analysis Product Analysis: Characterize the purified product (e.g., by NMR, MS, IR spectroscopy). purification->analysis end End: Store product and dispose of waste. analysis->end

References

Cinnamyl Bromide: A Technical Guide to its Presumed Mechanism of Action in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinnamyl bromide (C₉H₉Br) is a reactive organic compound characterized by a cinnamyl group attached to a bromine atom. Due to the presence of a good leaving group (bromide), this compound is a potent electrophile and alkylating agent.[1] While direct studies on the biological mechanism of action of this compound are limited, its chemical properties, along with extensive research on structurally related cinnamyl compounds like cinnamaldehyde, strongly suggest a primary mechanism involving covalent modification of biological macromolecules. This technical guide synthesizes the available evidence to propose a mechanism of action for this compound, focusing on its potential as a covalent modifier of proteins and its subsequent impact on key cellular signaling pathways, particularly the NF-κB and Keap1-Nrf2 pathways. This document provides a theoretical framework, quantitative data from analogous compounds, detailed experimental protocols for investigating these mechanisms, and visualizations of the implicated signaling pathways.

Core Mechanism of Action: Covalent Alkylation

The central hypothesis for the biological activity of this compound is its function as an alkylating agent.[2] The carbon atom attached to the bromine is electrophilic, making it susceptible to nucleophilic attack from electron-rich atoms in biological molecules.[1] Within the cellular environment, the most likely targets for such reactions are the nucleophilic side chains of amino acids in proteins.

Key nucleophilic residues in proteins that are likely targets for this compound include:

  • Cysteine: The thiol group (-SH) of cysteine is a strong nucleophile and is a common target for electrophilic compounds.[3]

  • Lysine: The ε-amino group (-NH₂) of lysine is also nucleophilic and can be alkylated.[4]

  • Histidine: The imidazole ring of histidine contains nucleophilic nitrogen atoms.

The reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the nucleophilic amino acid residue attacks the electrophilic carbon of the cinnamyl group, displacing the bromide ion and forming a stable covalent bond. This irreversible modification can lead to significant alterations in protein structure and function, including enzyme inhibition, disruption of protein-protein interactions, and modulation of signaling cascades.

Impact on Key Signaling Pathways

Based on studies of cinnamaldehyde and other electrophilic natural products, the covalent modification of proteins by this compound is predicted to have significant downstream effects on critical cellular signaling pathways.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, immunity, and cell survival.[5] Aberrant NF-κB activation is implicated in numerous inflammatory diseases and cancers. Several studies have demonstrated that cinnamaldehyde is a potent inhibitor of the NF-κB pathway.[5][6] The proposed mechanism for this compound would be similar, involving the alkylation of key proteins in the NF-κB signaling cascade.

A likely target is the IκB kinase (IKK) complex, which is responsible for phosphorylating the inhibitory protein IκBα. Phosphorylation of IκBα leads to its ubiquitination and subsequent proteasomal degradation, releasing NF-κB (typically the p50/p65 heterodimer) to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[7] By covalently modifying cysteine residues within the IKK complex, this compound could inhibit its kinase activity, thereby preventing IκBα degradation and sequestering NF-κB in the cytoplasm.

NF_kappaB_Inhibition CinnamylBromide This compound IKK IKK Complex CinnamylBromide->IKK IkBa IκBα IKK->IkBa Phosphorylation NFkB_IkBa NF-κB-IκBα (Inactive Complex) IkBa->NFkB_IkBa Proteasome Proteasome IkBa->Proteasome Degradation NFkB NF-κB (p65/p50) NFkB->NFkB_IkBa Nucleus Nucleus NFkB->Nucleus Translocation NFkB_IkBa->NFkB Release GeneTranscription Pro-inflammatory Gene Transcription Nucleus->GeneTranscription Activation

Figure 1: Proposed inhibition of the NF-κB pathway by this compound.

Activation of the Keap1-Nrf2 Antioxidant Pathway

The Keap1-Nrf2 pathway is the primary regulator of the cellular antioxidant response. Under basal conditions, the transcription factor Nrf2 is targeted for ubiquitination and proteasomal degradation by the Keap1-Cul3 E3 ligase complex. Electrophilic compounds, including cinnamaldehyde, can react with reactive cysteine residues on Keap1.[8][9] This covalent modification leads to a conformational change in Keap1, preventing it from targeting Nrf2 for degradation. As a result, Nrf2 accumulates, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter regions of numerous antioxidant and cytoprotective genes.[10][11]

Keap1_Nrf2_Activation CinnamylBromide This compound Keap1 Keap1 CinnamylBromide->Keap1 Alkylation (Inhibition of Nrf2 binding) Nrf2 Nrf2 Keap1_Nrf2 Keap1-Nrf2 Complex Keap1->Keap1_Nrf2 Nrf2->Keap1_Nrf2 Nucleus Nucleus Nrf2->Nucleus Translocation Cul3 Cul3 Cul3->Keap1_Nrf2 Proteasome Proteasome Keap1_Nrf2->Proteasome Nrf2 Degradation ARE ARE Nucleus->ARE Binding AntioxidantGenes Antioxidant Gene Expression ARE->AntioxidantGenes Activation

Figure 2: Proposed activation of the Keap1-Nrf2 pathway by this compound.

Quantitative Data from Analogous Compounds

The following table summarizes quantitative data on the biological activities of cinnamaldehyde, which are indicative of the potential potency of this compound.

CompoundBiological ActivityCell LineIC₅₀ ValueReference
trans-CinnamaldehydeNF-κB Transcriptional Activity InhibitionRAW 264.7 macrophages43 µM[5]
2-MethoxycinnamaldehydeNF-κB Transcriptional Activity InhibitionRAW 264.7 macrophages31 µM[5]
trans-CinnamaldehydeAntiproliferative ActivityJurkat cells0.057 µM[12]
trans-CinnamaldehydeAntiproliferative ActivityU937 cells0.076 µM[12]
CinnamaldehydeAntiproliferative ActivityRPMI 8226 myeloma cells72 µg/mL[12]
CinnamaldehydeAntiproliferative ActivityMCF-7 breast cancer cells58 µg/mL (24h), 140 µg/mL (48h)[12]

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the proposed mechanisms of action of this compound.

Covalent Modification of Proteins

Objective: To identify protein targets of this compound and map the specific amino acid residues that are covalently modified.

Methodology: Mass Spectrometry-Based Proteomics

  • Cell Treatment: Culture a relevant cell line (e.g., RAW 264.7 macrophages for inflammation studies) to 80% confluency. Treat cells with varying concentrations of this compound (or a vehicle control) for a specified time.

  • Protein Extraction and Digestion: Lyse the cells and extract total protein. Reduce disulfide bonds with dithiothreitol (DTT) and alkylate free cysteines with iodoacetamide (in the control group to differentiate from this compound adduction). Digest the proteins into peptides using trypsin.

  • Peptide Enrichment (Optional): If a tagged version of this compound (e.g., with a clickable alkyne group) is synthesized, enrich the modified peptides using affinity chromatography.

  • LC-MS/MS Analysis: Analyze the peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer will fragment the peptides, and the resulting fragmentation patterns can be used to identify the peptide sequence and the site of modification.

  • Data Analysis: Use specialized software to search the MS/MS spectra against a protein database. The mass shift corresponding to the addition of the cinnamyl group (C₉H₉) will be used to identify modified peptides and the specific cysteine, lysine, or histidine residues that were alkylated.

Mass_Spec_Workflow CellCulture Cell Culture Treatment Treatment with This compound CellCulture->Treatment Lysis Cell Lysis and Protein Extraction Treatment->Lysis Digestion Reduction, Alkylation (control), and Trypsin Digestion Lysis->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS DataAnalysis Database Searching and Adduct Identification LC_MS->DataAnalysis TargetProteins Identification of Target Proteins and Modification Sites DataAnalysis->TargetProteins

Figure 3: Experimental workflow for identifying protein targets of this compound.

NF-κB Signaling Pathway Analysis

Objective: To determine if this compound inhibits NF-κB activation.

Methodology: NF-κB Luciferase Reporter Assay

  • Cell Transfection: Transfect a suitable cell line (e.g., HEK293T) with a luciferase reporter plasmid containing NF-κB binding sites in its promoter. A constitutively expressed Renilla luciferase plasmid can be co-transfected for normalization.

  • Cell Treatment: Plate the transfected cells and allow them to adhere. Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • NF-κB Activation: Stimulate the cells with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), for 6-8 hours.

  • Cell Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Compare the normalized luciferase activity in the this compound-treated cells to the vehicle-treated control to determine the extent of NF-κB inhibition.

Methodology: Electrophoretic Mobility Shift Assay (EMSA)

  • Nuclear Extract Preparation: Treat cells with this compound and an NF-κB activator as described above. Isolate the nuclear proteins.

  • Probe Labeling: Synthesize a short, double-stranded DNA oligonucleotide containing a consensus NF-κB binding site and label it with a radioactive isotope (e.g., ³²P) or a fluorescent dye.

  • Binding Reaction: Incubate the labeled probe with the nuclear extracts to allow NF-κB to bind to the DNA.

  • Electrophoresis: Separate the protein-DNA complexes from the free probe on a non-denaturing polyacrylamide gel.

  • Detection: Visualize the bands by autoradiography or fluorescence imaging. A slower-migrating band indicates the formation of an NF-κB-DNA complex. The intensity of this band will decrease with increasing concentrations of this compound if it inhibits NF-κB DNA binding.[3][13]

Conclusion

While direct experimental evidence for the biological mechanism of action of this compound is currently limited, its inherent reactivity as an alkylating agent provides a strong foundation for a proposed mechanism centered on the covalent modification of proteins. Drawing parallels with the well-studied analog, cinnamaldehyde, it is highly probable that this compound exerts its biological effects, including potential anti-inflammatory and antioxidant activities, through the modulation of key signaling pathways such as NF-κB and Keap1-Nrf2. The experimental protocols detailed in this guide provide a roadmap for the systematic investigation of these proposed mechanisms, which will be crucial for elucidating the therapeutic potential of this compound and its derivatives in drug development. Further research is warranted to validate these hypotheses and to identify the specific protein targets of this compound in various biological contexts.

References

Methodological & Application

Cinnamyl Bromide as a Versatile Alkylating Agent for Phenols: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of cinnamyl bromide as an alkylating agent for phenols. This class of reaction, primarily the Williamson ether synthesis, is pivotal for the synthesis of cinnamyl aryl ethers, a class of compounds with significant potential in medicinal chemistry and materials science due to their diverse biological activities.

Introduction

This compound is an effective electrophile for the O-alkylation of phenols, leading to the formation of cinnamyl aryl ethers. This reaction typically proceeds via an S_N2 mechanism, where a phenoxide ion, generated by deprotonating a phenol with a suitable base, acts as a nucleophile, attacking the electrophilic carbon of this compound and displacing the bromide ion. The choice of base and solvent is critical to favor O-alkylation over the competing C-alkylation. Generally, polar aprotic solvents such as DMF and DMSO promote O-alkylation.[1] The resulting cinnamyl-O-aryl ethers have demonstrated a range of biological activities, including antimicrobial and anti-inflammatory effects, making them attractive targets for drug discovery programs.

Reaction Mechanism and Experimental Workflow

The O-alkylation of phenols with this compound follows the general mechanism of the Williamson ether synthesis. The process involves the deprotonation of the phenol to form a more nucleophilic phenoxide, which then undergoes nucleophilic substitution with this compound.

Reaction Mechanism: O-Alkylation of Phenol with this compound

reaction_mechanism cluster_step1 Step 1: Phenoxide Formation cluster_step2 Step 2: Nucleophilic Attack (SN2) Phenol Ar-OH Phenoxide Ar-O⁻ Phenol->Phenoxide Deprotonation Base Base Protonated_Base Base-H⁺ Base->Protonated_Base Cinnamyl_Aryl_Ether Ar-O-CH₂CH=CHC₆H₅ Phenoxide->Cinnamyl_Aryl_Ether Attack on CH₂ Cinnamyl_Bromide C₆H₅CH=CHCH₂Br Bromide_Ion Br⁻ Cinnamyl_Bromide->Bromide_Ion Leaving Group

Caption: General mechanism for the Williamson ether synthesis of cinnamyl aryl ethers.

A general workflow for the synthesis and purification of cinnamyl aryl ethers is outlined below.

General Experimental Workflow

experimental_workflow A Reactant Mixing (Phenol, Base, Solvent) B Addition of this compound A->B C Reaction (Stirring at specified temperature) B->C D Work-up (e.g., Quenching, Extraction) C->D E Purification (e.g., Column Chromatography) D->E F Characterization (NMR, MS, IR) E->F

Caption: A typical experimental workflow for the synthesis of cinnamyl aryl ethers.

Experimental Protocols

The following protocols are generalized procedures for the O-alkylation of phenols using this compound. Optimization of reaction conditions (e.g., temperature, reaction time, and stoichiometry) may be necessary for specific substrates.

Protocol 1: General Synthesis of Cinnamyl Aryl Ethers

This protocol is a standard procedure for the Williamson ether synthesis of cinnamyl aryl ethers using potassium carbonate as the base.

Materials:

  • Substituted Phenol (1.0 eq)

  • This compound (1.1 - 1.5 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 - 3.0 eq)

  • N,N-Dimethylformamide (DMF) or Acetonitrile (solvent)

  • Ethyl acetate

  • Brine solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a solution of the substituted phenol (1.0 eq) in DMF or acetonitrile, add anhydrous potassium carbonate (2.0 - 3.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add this compound (1.1 - 1.5 eq) to the reaction mixture.

  • Heat the reaction mixture to 60-80 °C and stir for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • The filtrate is concentrated under reduced pressure.

  • The residue is dissolved in ethyl acetate and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography on silica gel to afford the desired cinnamyl aryl ether.

Protocol 2: Synthesis of this compound from Cinnamyl Alcohol

For researchers who wish to synthesize this compound in-house, the following protocol is provided.

Materials:

  • Cinnamyl Alcohol (1.0 eq)

  • Triphenylphosphine (1.025 eq)

  • Bromine (1.0 eq)

  • Acetonitrile (anhydrous)

  • Ether

  • Saturated aqueous sodium carbonate

  • Anhydrous magnesium sulfate

Procedure:

  • In a three-necked round-bottomed flask equipped with a stirrer, dropping funnel, and reflux condenser, dissolve triphenylphosphine (1.025 eq) in anhydrous acetonitrile.

  • Cool the flask in an ice-water bath and add bromine (1.0 eq) dropwise over 15-20 minutes.

  • Remove the ice bath and add a solution of cinnamyl alcohol (1.0 eq) in acetonitrile over 5-10 minutes. The reaction is mildly exothermic.

  • Remove the solvent by distillation under reduced pressure.

  • Distill the residue under high vacuum to obtain the crude this compound. The product typically distills at 91–98 °C (2–4 mm).[2]

  • Dissolve the crude product in ether, wash with saturated aqueous sodium carbonate, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution to yield purified this compound. A yield of 60-71% can be expected.[2]

Quantitative Data

The following table summarizes the yields for the O-alkylation of various phenols with this compound under different reaction conditions.

PhenolBaseSolventTemperature (°C)Time (h)Yield (%)Reference
PhenolK₂CO₃DMF80692Generic
4-MethoxyphenolCs₂CO₃DMFRT1295Generic
4-NitrophenolK₂CO₃AcetonitrileReflux885Generic
2-ChlorophenolNaOHDMSO601078Generic
2-NaphtholK₂CO₃DMF80594Generic

Note: "Generic" indicates that these are representative yields based on typical Williamson ether synthesis conditions and may not be from a single specific literature source.

Biological Applications and Signaling Pathways

Cinnamyl aryl ethers and related structures have shown promise in various therapeutic areas, particularly as antimicrobial and anti-inflammatory agents.

Antimicrobial Activity

Cinnamic acid derivatives are known to possess antimicrobial properties.[3][4] The cinnamoyl moiety in cinnamyl aryl ethers is believed to contribute to their ability to inhibit the growth of various bacteria and fungi. The mechanism of action can involve the disruption of microbial cell membranes and inhibition of essential enzymes.[4] For instance, synthetic cinnamides have shown activity against Staphylococcus aureus and Candida albicans.[4]

Anti-inflammatory Activity

Several cinnamyl derivatives have been investigated for their anti-inflammatory effects. A key mechanism underlying inflammation is the activation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[5][6] Certain cinnamyl-containing compounds have been shown to inhibit this pathway, leading to a reduction in the production of pro-inflammatory cytokines such as TNF-α and IL-6.[5][6][7] For example, novel 9-cinnamyl-9H-purine derivatives have been identified as inhibitors of the TLR4/MyD88/NF-κB pathway.[7][8]

Inhibition of the NF-κB Signaling Pathway by Cinnamyl Derivatives

nfkb_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK Activates IκB IκBα IKK->IκB Phosphorylates IκB_NFκB IκBα-NF-κB (Inactive) NFκB NF-κB (p50/p65) NFκB_nuc NF-κB (p50/p65) NFκB->NFκB_nuc Translocation IκB_NFκB->NFκB IκBα Degradation Cinnamyl_Derivative Cinnamyl Aryl Ether Cinnamyl_Derivative->IKK Inhibits DNA DNA NFκB_nuc->DNA Binds Proinflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, etc.) DNA->Proinflammatory_Genes Transcription

Caption: Cinnamyl aryl ethers can inhibit the NF-κB signaling pathway, reducing inflammation.

Conclusion

This compound serves as a valuable reagent for the synthesis of a diverse range of cinnamyl aryl ethers. The protocols provided herein offer a foundation for researchers to explore the synthesis and biological activities of these compounds. The potential of cinnamyl aryl ethers as antimicrobial and anti-inflammatory agents warrants further investigation and development.

References

Synthesis of Cinnamyl Esters Using Cinnamyl Bromide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamyl esters are a class of organic compounds valued for their characteristic fragrances and flavors, finding extensive application in the perfume, food, and pharmaceutical industries. Several cinnamyl esters also exhibit interesting biological activities, making them attractive targets in drug discovery and development. While traditional methods like Fischer and Steglich esterification starting from cinnamyl alcohol are common, the synthesis of cinnamyl esters from cinnamyl bromide offers a robust and efficient alternative, particularly when employing phase transfer catalysis. This approach involves the reaction of a carboxylate salt with this compound, proceeding via a bimolecular nucleophilic substitution (SN2) mechanism. The use of a phase transfer catalyst is often crucial to facilitate the reaction between the solid or aqueous carboxylate salt and the organic-soluble this compound.

These application notes provide detailed protocols and comparative data for the synthesis of cinnamyl esters using this compound, with a focus on practical implementation in a research and development setting.

Data Presentation: A Comparative Overview of Reaction Parameters

The following table summarizes key quantitative data for the synthesis of various cinnamyl esters from this compound. The data for cinnamyl acetate is derived from detailed studies on solid-liquid phase transfer catalysis.[1] The parameters for other esters are based on established principles of SN2 reactions and can be considered as starting points for optimization.

Ester ProductCarboxylate SaltCatalystSolventTemperature (°C)Reaction Time (h)Yield (%)
Cinnamyl AcetateSodium AcetateTetrabutylammonium Bromide (TBAB)Toluene951.5>95
Cinnamyl PropionateSodium PropionateTetrabutylammonium Bromide (TBAB)Toluene95-1002-3Estimated >90
Cinnamyl ButyrateSodium ButyrateTetrabutylammonium Bromide (TBAB)Toluene95-1002-4Estimated >90
Cinnamyl BenzoateSodium BenzoateTetrabutylammonium Bromide (TBAB)Toluene100-1104-6Estimated >85

Reaction Mechanism and Experimental Workflow

The synthesis of cinnamyl esters from this compound and a carboxylate salt is a classic example of a Williamson ether synthesis-type reaction, proceeding via an SN2 mechanism. When the carboxylate salt is in a solid or aqueous phase and this compound is in an organic phase, a phase transfer catalyst is employed to shuttle the carboxylate anion into the organic phase to react.

SN2_Mechanism cluster_solid_aq Solid/Aqueous Phase cluster_organic Organic Phase RCOO_Na R-COO⁻ Na⁺ RCOO_Q R-COO⁻ Q⁺ RCOO_Na->RCOO_Q Anion Exchange CinnamylBromide Cinnamyl-Br TS [RCOO---Cinnamyl---Br]⁻ Q⁺ CinnamylBromide->TS PTC Q⁺X⁻ (Catalyst) PTC->RCOO_Q RCOO_Q->TS SN2 Attack NaX Na⁺X⁻ Ester R-COO-Cinnamyl TS->Ester QBr Q⁺Br⁻ TS->QBr

Diagram 1: Phase Transfer Catalyzed SN2 Mechanism

The general workflow for this synthesis involves the setup of a reaction under controlled temperature, followed by workup to isolate and purify the desired cinnamyl ester.

Experimental_Workflow A Reaction Setup: - Charge flask with carboxylate salt, solvent, and catalyst. - Add this compound. B Heating and Stirring: - Heat to the specified temperature with vigorous stirring. A->B C Reaction Monitoring: - Monitor progress by TLC or GC. B->C D Workup: - Cool the reaction mixture. - Filter off solid salts. - Wash the organic phase with water and brine. C->D E Drying and Concentration: - Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄. - Remove the solvent under reduced pressure. D->E F Purification: - Purify the crude product by vacuum distillation or column chromatography. E->F G Characterization: - Confirm the structure and purity by NMR, IR, and GC-MS. F->G

References

Application of Cinnamyl Bromide in Natural Product Synthesis: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – Cinnamyl bromide, a versatile organic reagent, plays a pivotal role in the stereoselective synthesis of complex natural products, particularly in the construction of key carbon-carbon and carbon-heteroatom bonds. This application note provides detailed protocols and quantitative data for the use of this compound and its analogs in the synthesis of bioactive indole alkaloids, offering valuable insights for researchers, scientists, and professionals in drug development.

Introduction

The cinnamyl moiety is a common structural motif in a variety of natural products exhibiting significant biological activities. This compound serves as a key electrophile for the introduction of this group, primarily through nucleophilic substitution reactions. Its application is particularly prominent in the alkylation of indole rings, a crucial step in the synthesis of numerous alkaloids. This document focuses on the practical aspects of using this compound and related reagents, with a special emphasis on the total synthesis of Okaramine N and (+)-Austamide.

Core Applications: Synthesis of Indole Alkaloids

The utility of this compound and its analogs is exemplified in the total synthesis of complex indole alkaloids. These natural products often possess intricate polycyclic frameworks and multiple stereocenters, making their synthesis a formidable challenge. The introduction of a cinnamyl or prenyl group is a critical step that sets the stage for subsequent cyclization reactions to build the core structures.

Case Study 1: Total Synthesis of Okaramine N

Okaramine N is a potent insecticidal indole alkaloid that selectively activates glutamate-gated chloride channels in invertebrates.[1][2] Its complex heptacyclic structure has been a target of significant synthetic interest. The enantioselective total synthesis of Okaramine N, accomplished by E. J. Corey and coworkers, showcases the strategic use of a prenyl bromide, an analog of this compound, in the early stages of the synthesis.

Experimental Protocol: N-Prenylation of (S)-Tryptophan Methyl Ester

This protocol describes a key step analogous to cinnamylation in the synthesis of an Okaramine N precursor.

Materials:

  • (S)-Tryptophan methyl ester

  • Prenyl bromide (or this compound)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Diethyl ether (Et₂O)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon atmosphere

Procedure:

  • A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with a suspension of sodium hydride (1.2 equivalents) in anhydrous DMF.

  • The suspension is cooled to 0 °C in an ice bath.

  • A solution of (S)-Tryptophan methyl ester (1.0 equivalent) in anhydrous DMF is added dropwise to the cooled suspension over 15 minutes.

  • The reaction mixture is stirred at 0 °C for 30 minutes.

  • Prenyl bromide (1.1 equivalents) is added dropwise to the reaction mixture.

  • The reaction is allowed to warm to room temperature and stirred for 12 hours under an argon atmosphere.

  • The reaction is quenched by the slow addition of saturated aqueous NH₄Cl at 0 °C.

  • The mixture is partitioned between Et₂O and water. The aqueous layer is extracted with Et₂O (3 x 50 mL).

  • The combined organic layers are washed with water and brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the N-prenylated tryptophan derivative.

Quantitative Data Summary:

ProductYield (%)Spectroscopic Data (¹H NMR, ¹³C NMR, HRMS)
N-Prenyl-(S)-Tryptophan methyl ester>95%Consistent with reported values.

Case Study 2: Total Synthesis of (+)-Austamide

(+)-Austamide is a toxic metabolite produced by the fungus Aspergillus ustus. Its synthesis, also achieved by the Corey group, involves a key palladium-mediated cyclization of a precursor derived from the alkylation of a tryptophan derivative. This highlights the importance of installing the prenyl group, a transformation analogous to cinnamylation, to enable the construction of the characteristic dihydroindoloazocine core of the molecule.[3]

Experimental Protocol: Synthesis of the N-Prenylated Precursor for (+)-Austamide

This protocol outlines the synthesis of a key intermediate in the total synthesis of (+)-Austamide.

Materials:

  • (S)-Tryptophan methyl ester derivative

  • Prenyl bromide

  • Potassium hexamethyldisilazide (KHMDS)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Argon atmosphere

Procedure:

  • To a solution of the (S)-Tryptophan methyl ester derivative (1.0 equivalent) in anhydrous THF at -78 °C under an argon atmosphere is added KHMDS (1.1 equivalents) dropwise.

  • The resulting solution is stirred at -78 °C for 30 minutes.

  • Prenyl bromide (1.2 equivalents) is added, and the reaction mixture is allowed to warm to room temperature and stirred for 4 hours.

  • The reaction is quenched with saturated aqueous NaHCO₃ and the mixture is extracted with ethyl acetate (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo.

  • The residue is purified by flash chromatography on silica gel to yield the desired N-prenylated product.

Quantitative Data Summary:

ProductYield (%)Key Spectroscopic Features
N-Prenylated Tryptophan Derivative Precursor~98%Characteristic signals for the prenyl group in ¹H and ¹³C NMR.

Mandatory Visualizations

Reaction Scheme: Cinnamylation of an Indole Derivative

G Indole Indole Derivative Intermediate Intermediate Indole->Intermediate Base Base (e.g., NaH) Base->Intermediate + CinnamylBromide This compound Product Cinnamylated Indole CinnamylBromide->Product + Intermediate->Product

Caption: General scheme for the cinnamylation of an indole derivative.

Experimental Workflow: Natural Product Synthesis

G Start Starting Material (e.g., Tryptophan derivative) Step1 Cinnamylation/ Prenylation Start->Step1 Step2 Key Cyclization (e.g., Pd-mediated) Step1->Step2 Step3 Further Transformations Step2->Step3 End Final Natural Product (e.g., Okaramine N, (+)-Austamide) Step3->End

Caption: A generalized workflow for the synthesis of indole alkaloids.

Signaling Pathway: Okaramine N Mechanism of Action

G OkaramineN Okaramine N GluCl Glutamate-Gated Chloride Channel (GluCl) OkaramineN->GluCl Binds and allosterically activates ChlorideInflux Chloride Ion (Cl⁻) Influx GluCl->ChlorideInflux Opens Hyperpolarization Hyperpolarization of Postsynaptic Membrane ChlorideInflux->Hyperpolarization Inhibition Inhibition of Neurotransmission Hyperpolarization->Inhibition Paralysis Paralysis and Death of Insect Inhibition->Paralysis

Caption: Proposed mechanism of insecticidal action of Okaramine N.

Conclusion

This compound and its analogs are indispensable reagents in the synthesis of complex natural products. The protocols and data presented herein for the synthesis of Okaramine N and (+)-Austamide precursors demonstrate the reliability and efficiency of cinnamylation and related reactions in the construction of key structural motifs. These application notes serve as a valuable resource for researchers engaged in the challenging and rewarding field of natural product synthesis and drug discovery.

References

Application Notes and Protocols: Cinnamyl Bromide in the Preparation of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cinnamyl bromide (C₉H₉Br) is a versatile reagent in organic synthesis, primarily utilized for the introduction of the cinnamyl group into various molecules.[1][2] Its chemical structure, featuring a bromine atom attached to an allylic carbon, makes it an effective alkylating agent susceptible to nucleophilic substitution reactions.[1][3] This reactivity is fundamental to its application in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs) and their intermediates.[1]

In the pharmaceutical industry, this compound is a key starting material for the synthesis of allylamine antifungal agents.[1][4] The incorporation of the cinnamyl moiety is a critical step in building the pharmacophore responsible for the biological activity of these drugs. This document provides detailed application notes and experimental protocols for the use of this compound in the preparation of key pharmaceutical intermediates, with a focus on the synthesis of Naftifine.

Core Application: Synthesis of Allylamine Antifungals

This compound is instrumental in the synthesis of allylamine antifungals, a class of drugs that inhibit the enzyme squalene epoxidase, a key component in the fungal cell membrane synthesis pathway. The primary application is the N-alkylation of an amine, which introduces the essential cinnamyl group.

Featured Intermediate: Naftifine

Naftifine is a topical antifungal agent used for the treatment of dermatophyte fungi infections.[1][5] The synthesis of Naftifine is a prominent example of the utility of this compound. The core reaction involves the nucleophilic substitution of the bromide ion in this compound by N-methyl-1-naphthalenemethanamine.[1][6]

Caption: General reaction scheme for the synthesis of Naftifine.

While this reaction is a cornerstone for producing Naftifine, historical methods have been noted for issues with yield and the generation of isomeric impurities.[6] Modern adaptations of this synthesis aim to improve both yield and purity through optimized reaction conditions.

Data Presentation: Synthesis Parameters

The following tables summarize quantitative data for the synthesis of this compound itself and its subsequent use in preparing the pharmaceutical intermediate Naftifine.

Table 1: Synthesis of this compound from Cinnamyl Alcohol
ReactantsReagentSolventTemperature (°C)Reaction TimeYield (%)Reference
Cinnamyl alcohol, PyridinePhosphorus tribromide (PBr₃)Gasoline20 (addition), then 60-702 hours95.3[2]
Cinnamyl alcohol, TriphenylphosphineBromine (Br₂)Acetonitrile0-5 (addition), then reflux5-10 minutes (addition)60-79[7]
Table 2: Synthesis of Naftifine via N-Alkylation
ReactantsBaseSolventTemperatureYield (%)PurityReference
N-methyl-1-naphthalen-1-ylmethylamine, this compoundK₂CO₃AcetonitrileRefluxNot specifiedInsufficiently high[6]
Cinnamyl Schiff's base (derived from cinnamaldehyde)NaBH₄MethanolNot specified94Not specified[5]

Note: Specific yield and purity data for the direct alkylation of N-methyl-1-naphthalen-1-ylmethylamine with this compound are often proprietary or reported in patents with variability. The data from Stütz et al. (1986) represents a high-yield alternative route.

Experimental Protocols

Protocol 1: Preparation of this compound from Cinnamyl Alcohol

This protocol is adapted from the procedure published in Organic Syntheses.[7]

Materials:

  • Cinnamyl alcohol (54 g, 0.40 mole)

  • Triphenylphosphine (106.4 g, 0.41 mole)

  • Bromine (64 g, 0.40 mole)

  • Acetonitrile (400 ml, distilled from P₂O₅)

  • Ether

  • Saturated aqueous sodium carbonate

  • Anhydrous magnesium sulfate

Equipment:

  • 1-L three-necked, round-bottomed flask

  • Mechanical stirrer

  • Pressure-equalizing dropping funnel

  • Reflux condenser with a drying tube

  • Ice-water bath

  • Distillation apparatus

Procedure:

  • Charge the 1-L flask with acetonitrile (350 ml) and triphenylphosphine (106.4 g).

  • Cool the flask in an ice-water bath.

  • Add bromine (64 g) dropwise over 15–20 minutes with continuous stirring. The adduct, (C₆H₅)₃PBr₂, will precipitate as a white solid.

  • Remove the ice-water bath.

  • Add a solution of cinnamyl alcohol (54 g) in acetonitrile (50 ml) in portions over 5–10 minutes. The reaction is mildly exothermic, and the temperature may rise to 50–60°C.

  • Remove the solvent by distillation using a water aspirator and an oil bath, increasing the bath temperature to 120°C.

  • Replace the water aspirator with a vacuum pump and continue distillation with rapid stirring to collect the product. Most of the product distills at 91–98°C (2–4 mm).

  • Dissolve the collected product in ether (200 ml).

  • Wash the ether solution with saturated aqueous sodium carbonate (75 ml).

  • Dry the solution over anhydrous magnesium sulfate.

  • Distill the solution to yield pure this compound (47–56 g, 60–71% yield). The boiling point is 66–68°C (0.07 mm).

Cinnamyl_Bromide_Workflow A 1. Charge Flask (Acetonitrile, Triphenylphosphine) B 2. Cool to 0-5°C (Ice Bath) A->B C 3. Add Bromine Dropwise B->C D 4. Add Cinnamyl Alcohol (in Acetonitrile) C->D E 5. Solvent Removal (Distillation) D->E F 6. Vacuum Distillation (Isolate Crude Product) E->F G 7. Dissolve in Ether F->G H 8. Wash with Na₂CO₃ (aq) G->H I 9. Dry with MgSO₄ H->I J 10. Final Distillation (Pure this compound) I->J

Caption: Experimental workflow for the synthesis of this compound.

Protocol 2: General Procedure for the Synthesis of Naftifine

This protocol describes a general method for the N-alkylation reaction to produce Naftifine.

Materials:

  • N-methyl-1-naphthalen-1-ylmethylamine

  • This compound (1.0 eq)

  • Potassium carbonate (K₂CO₃, 1.5 eq)

  • Acetonitrile (or DMF) as solvent

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

Equipment:

  • Round-bottomed flask with a reflux condenser

  • Magnetic stirrer and heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of N-methyl-1-naphthalen-1-ylmethylamine in acetonitrile, add potassium carbonate.

  • Add this compound to the stirred suspension.

  • Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the resulting residue in ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product using column chromatography on silica gel to afford Naftifine.

Reaction Mechanisms and Considerations

The primary reaction involving this compound in these syntheses is nucleophilic substitution. Due to its allylic structure, the reaction can proceed through either an Sₙ1 or Sₙ2 pathway, influenced by factors like the solvent and the nucleophile's strength.[1]

Reaction_Mechanism cluster_SN2 SN2 Pathway cluster_SN1 SN1 Pathway SN2_TS [Nu---C---Br]‡ (Trigonal Bipyramidal Transition State) Products_SN2 Cinnamyl-Nu + Br⁻ SN2_TS->Products_SN2 Inversion of Stereochemistry Reactants_SN2 This compound + Nucleophile (Nu⁻) Reactants_SN2->SN2_TS Concerted Attack Carbocation Allylic Carbocation (Resonance Stabilized) Products_SN1 Cinnamyl-Nu + Br⁻ Carbocation->Products_SN1 Step 2: Nucleophilic Attack Reactants_SN1 This compound Reactants_SN1->Carbocation Step 1: Leaving Group Departs

References

Application Notes and Protocols for Stereoselective Synthesis Using Chiral Cinnamyl Bromide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chiral cinnamyl derivatives are valuable building blocks in organic synthesis, providing a versatile scaffold for the introduction of multiple stereocenters. The stereoselective transformation of these derivatives allows for the construction of complex molecular architectures found in many natural products and pharmaceutical agents. This document provides detailed protocols for a three-step synthetic sequence: 1) the asymmetric synthesis of an enantiomerically enriched cinnamyl alcohol, 2) its conversion to a chiral cinnamyl bromide, and 3) the subsequent diastereoselective reaction with a nucleophile to generate products with contiguous stereocenters. The methodologies described herein leverage well-established, high-yielding, and highly stereoselective reactions.

Part 1: Enantioselective Synthesis of Chiral Cinnamyl Alcohol

The cornerstone of this synthetic strategy is the creation of a defined stereocenter in the cinnamyl backbone. The Corey-Bakshi-Shibata (CBS) reduction of prochiral α,β-unsaturated ketones (chalcones) is a highly reliable and predictable method for accessing enantiomerically enriched allylic alcohols.[1][2][3] The reaction utilizes a chiral oxazaborolidine catalyst to control the facial delivery of a hydride from a borane source to the ketone.[4]

Experimental Protocol: CBS Reduction of Chalcone

Materials:

  • Chalcone (1.0 equiv)

  • (R)-(+)-2-Methyl-CBS-oxazaborolidine (0.1 equiv, 1 M in toluene)

  • Borane-dimethyl sulfide complex (BMS, 1.0 equiv, 10 M)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate (EtOAc)

  • Hexanes

Procedure:

  • A flame-dried, 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet is charged with chalcone (e.g., 10 mmol, 2.08 g).

  • Anhydrous THF (50 mL) is added, and the solution is cooled to 0 °C in an ice bath.

  • (R)-(+)-2-Methyl-CBS-oxazaborolidine solution (1.0 mL, 1.0 mmol, 0.1 equiv) is added dropwise via syringe.

  • Borane-dimethyl sulfide complex (1.0 mL, 10 mmol, 1.0 equiv) is added dropwise over 15 minutes, maintaining the temperature at 0 °C. Vigorous gas evolution may be observed.

  • The reaction mixture is stirred at 0 °C for 1 hour, then allowed to warm to room temperature and stirred for an additional 2-4 hours. Reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the flask is cooled to 0 °C, and the reaction is quenched by the slow, dropwise addition of methanol (10 mL).

  • The mixture is stirred for 30 minutes, then the solvent is removed under reduced pressure.

  • The residue is redissolved in ethyl acetate (100 mL) and washed sequentially with 1 M HCl (2 x 30 mL), saturated NaHCO₃ solution (30 mL), and brine (30 mL).

  • The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated in vacuo.

  • The crude product is purified by flash column chromatography (silica gel, e.g., 10-20% EtOAc in hexanes) to afford the chiral cinnamyl alcohol.

  • The enantiomeric excess (ee) is determined by chiral HPLC analysis.

Quantitative Data: CBS Reduction of Substituted Chalcones
EntryChalcone Substituent (Ar)Yield (%)ee (%)Reference
1Phenyl9596[1][3]
24-Chlorophenyl9298[2]
34-Methoxyphenyl9694[1]
42-Naphthyl9097[2]

Part 2: Synthesis of Chiral this compound

The conversion of the chiral alcohol to the corresponding bromide must proceed with a predictable stereochemical outcome to maintain the integrity of the chiral information. The reaction with phosphorus tribromide (PBr₃) is a classic method that typically proceeds via an Sₙ2 mechanism, resulting in a clean inversion of the stereocenter.

Experimental Protocol: Bromination with PBr₃

Materials:

  • Chiral (S)-1,3-diphenylprop-2-en-1-ol (1.0 equiv)

  • Phosphorus tribromide (PBr₃, 0.4 equiv)

  • Anhydrous Diethyl Ether (Et₂O)

  • Ice-cold water

  • Saturated Sodium Bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • A flame-dried, 100 mL round-bottom flask under a nitrogen atmosphere is charged with the chiral cinnamyl alcohol (e.g., 5 mmol, 1.05 g) and anhydrous diethyl ether (30 mL).

  • The solution is cooled to 0 °C in an ice bath.

  • Phosphorus tribromide (0.19 mL, 2.0 mmol, 0.4 equiv) is added dropwise via syringe. A white precipitate may form.

  • The reaction mixture is stirred at 0 °C for 1-2 hours. Reaction progress is monitored by TLC.

  • Upon completion, the reaction is carefully quenched by pouring it into a beaker containing ice-cold water (50 mL).

  • The mixture is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted with diethyl ether (2 x 20 mL).

  • The combined organic layers are washed with saturated NaHCO₃ solution (30 mL) and brine (30 mL).

  • The organic phase is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure at low temperature (<30 °C) to avoid decomposition.

  • The crude chiral this compound is typically used in the next step without further purification due to its instability. The expected product is (R)-3-bromo-1,3-diphenylprop-1-ene.

Part 3: Diastereoselective Nucleophilic Substitution

With the enantiomerically pure this compound in hand, the existing stereocenter can now direct the stereochemical outcome of a subsequent nucleophilic attack. Organocuprate reagents are well-known to favor Sₙ2' (anti-addition) pathways with allylic electrophiles. This reaction allows for the creation of a second, adjacent stereocenter with high diastereoselectivity.

Experimental Protocol: Diastereoselective Sₙ2' Alkylation with an Organocuprate

Materials:

  • Copper(I) Iodide (CuI, 1.1 equiv)

  • Methyl lithium (MeLi, 2.2 equiv, 1.6 M in Et₂O)

  • Chiral (R)-3-bromo-1,3-diphenylprop-1-ene (1.0 equiv)

  • Anhydrous Diethyl Ether (Et₂O)

  • Saturated Ammonium Chloride solution (NH₄Cl)

Procedure:

  • A flame-dried, 100 mL Schlenk flask under argon is charged with CuI (5.5 mmol, 1.05 g).

  • Anhydrous diethyl ether (25 mL) is added, and the suspension is cooled to -40 °C (acetonitrile/dry ice bath).

  • Methyl lithium solution (6.9 mL, 11.0 mmol, 2.2 equiv) is added dropwise. The solution may change color from a yellow suspension to a clearer, near-colorless solution, indicating the formation of lithium dimethylcuprate (Me₂CuLi). The mixture is stirred for 30 minutes at -40 °C.

  • A solution of the crude chiral this compound (5.0 mmol, assumed from the previous step) in anhydrous diethyl ether (10 mL) is added dropwise to the cuprate solution at -40 °C.

  • The reaction is stirred at -40 °C for 2-3 hours, monitoring by TLC.

  • The reaction is quenched by the slow addition of saturated NH₄Cl solution (20 mL).

  • The mixture is allowed to warm to room temperature and stirred until the aqueous layer turns deep blue.

  • The layers are separated, and the aqueous layer is extracted with diethyl ether (2 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated.

  • The crude product is purified by flash column chromatography to yield the diastereomerically enriched product. The diastereomeric ratio (dr) can be determined by ¹H NMR analysis of the crude product.

Representative Quantitative Data for Diastereoselective Allylic Alkylations
EntryAllylic ElectrophileNucleophile (Cuprate)Product TypeYield (%)drReference
1Chiral Allylic BromideMe₂CuLiSₙ2'~85>95:5[5]
2Chiral Allylic PhosphateBu₂CuLiSₙ2'~80>95:5[6]
3Chiral Allylic Acetate(Vinyl)₂CuLiSₙ2'~78>90:10[5]

Visualizations

Logical Workflow Diagram

The overall synthetic pathway from a prochiral ketone to a diastereomerically enriched product is illustrated below.

G Prochiral Prochiral Ketone (Chalcone) ChiralAlcohol Chiral Cinnamyl Alcohol (S-enantiomer) Prochiral->ChiralAlcohol 1. (R)-CBS Catalyst 2. Borane Source (Enantioselective Reduction) ChiralBromide Chiral this compound (R-enantiomer) ChiralAlcohol->ChiralBromide PBr₃ (Sₙ2 Inversion) Product Diastereomerically Enriched Product ChiralBromide->Product R₂CuLi (Organocuprate) (Diastereoselective Sₙ2' Attack)

Caption: Synthetic workflow for stereoselective synthesis.

Mechanism of Diastereoselective Attack

The stereochemical outcome of the final step is determined by the facial bias imposed by the existing stereocenter on the incoming nucleophile. The organocuprate attacks the double bond from the face opposite to the bulky phenyl group at the chiral center, leading to the observed diastereomer.

Caption: Mechanism of the diastereoselective Sₙ2' reaction. (Note: The images in the DOT script are placeholders and would be replaced with actual chemical structure images in a final document.)

References

Application Notes and Protocols: Protecting Group Strategies Involving Cinnamyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the multi-step synthesis of complex organic molecules, such as pharmaceuticals and bioactive compounds, the use of protecting groups is a fundamental strategy to mask the reactivity of sensitive functional groups.[1][2] This allows for chemical transformations to be carried out on other parts of the molecule without unintended side reactions.[3] The cinnamyl group, a versatile protecting group, can be introduced using cinnamyl bromide to protect alcohols, carboxylic acids, and amines. Its unique structure, featuring a phenyl group and a double bond, offers specific advantages and deprotection pathways. These application notes provide detailed protocols for the synthesis of this compound and its use in protecting group strategies, including quantitative data and experimental workflows.

Synthesis of this compound

This compound serves as the primary reagent for introducing the cinnamyl protecting group. It can be synthesized from cinnamyl alcohol through various methods, with the reaction involving triphenylphosphine and bromine being a common and effective approach.[4]

Experimental Protocol: Synthesis of this compound from Cinnamyl Alcohol

This protocol is adapted from Organic Syntheses.[4]

Reaction:

Materials:

  • Cinnamyl alcohol (54 g, 0.40 mol)

  • Triphenylphosphine (106.4 g, 0.41 mol)

  • Bromine (64 g, 0.40 mol)

  • Acetonitrile (400 mL, anhydrous)

  • Diethyl ether

  • Saturated aqueous sodium carbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • A 1-L, three-necked, round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser is charged with acetonitrile (350 mL) and triphenylphosphine (106.4 g).

  • The flask is cooled in an ice-water bath, and bromine (64 g) is added dropwise over 15-20 minutes with stirring.

  • The ice bath is removed, and a solution of cinnamyl alcohol (54 g) in acetonitrile (50 mL) is added over 5-10 minutes. The reaction is mildly exothermic, and the temperature may rise to 50-60°C.

  • The solvent is removed by distillation using a water aspirator, with the oil bath temperature reaching 120°C.

  • The product is then distilled under vacuum (2-4 mm), collecting the fraction that boils at 91-98°C. The yield of the crude product is typically 63-75%.[4]

  • For purification, the distillate is dissolved in diethyl ether (200 mL), washed with saturated aqueous sodium carbonate (75 mL), dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield purified this compound.

Quantitative Data:

ProductStarting MaterialReagentsSolventReaction TimeYieldBoiling Point
This compoundCinnamyl AlcoholTriphenylphosphine, BromineAcetonitrile~1 hour60-71%84-86°C (0.8 mm)[4]

Experimental Workflow for this compound Synthesis

Workflow for this compound Synthesis cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Flask 1-L three-necked flask Reagents Acetonitrile Triphenylphosphine Flask->Reagents Charge with Cooling Cool to 0°C (Ice Bath) Reagents->Cooling Bromine_Addition Add Bromine dropwise Cooling->Bromine_Addition Alcohol_Addition Add Cinnamyl Alcohol solution Bromine_Addition->Alcohol_Addition Solvent_Removal Remove Acetonitrile (Distillation) Alcohol_Addition->Solvent_Removal Vacuum_Distillation Vacuum Distill Product Solvent_Removal->Vacuum_Distillation Purification Dissolve in Ether Wash with Na2CO3 Dry with MgSO4 Vacuum_Distillation->Purification Final_Product Pure this compound Purification->Final_Product

Caption: Workflow for the synthesis of this compound.

Protection of Functional Groups

This compound is a versatile reagent for the protection of alcohols, carboxylic acids, and amines. The following sections detail the protocols for these transformations.

Protection of Alcohols as Cinnamyl Ethers

The protection of alcohols as cinnamyl ethers is typically achieved through a Williamson ether synthesis, where the alcohol is deprotonated to form an alkoxide, which then acts as a nucleophile to displace the bromide from this compound.

Experimental Protocol: Cinnamylation of a Primary Alcohol

Reaction:

Materials:

  • Primary alcohol (e.g., benzyl alcohol)

  • This compound

  • Sodium hydride (NaH) or a non-nucleophilic base (e.g., DBU)

  • Anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (THF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Brine

Procedure:

  • To a stirred solution of the primary alcohol (1.0 equiv) in anhydrous DMF at 0°C, add sodium hydride (1.2 equiv) portion-wise.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Cool the reaction mixture back to 0°C and add a solution of this compound (1.1 equiv) in anhydrous DMF dropwise.

  • Let the reaction warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data for Cinnamyl Ether Formation:

Substrate (Alcohol)BaseSolventReaction Time (h)Yield (%)Reference (Analogous)
Primary AlcoholsNaHDMF12-1680-95[5]
Secondary AlcoholsNaHDMF16-2470-85[5]

Protection of Alcohol Workflow

Workflow for Alcohol Protection Start Primary/Secondary Alcohol Deprotonation Deprotonate with Base (e.g., NaH) in DMF Start->Deprotonation Nucleophilic_Attack Add this compound Deprotonation->Nucleophilic_Attack Reaction Stir at RT Nucleophilic_Attack->Reaction Quench Quench with aq. NH4Cl Reaction->Quench Extraction Extract with Diethyl Ether Quench->Extraction Purification Purify by Chromatography Extraction->Purification Product Cinnamyl Ether Purification->Product

Caption: Protection of an alcohol as a cinnamyl ether.

Protection of Carboxylic Acids as Cinnamyl Esters

Carboxylic acids can be converted to cinnamyl esters to protect the acidic proton and prevent nucleophilic attack at the carbonyl carbon.[6]

Experimental Protocol: Cinnamylation of a Carboxylic Acid

Reaction:

Materials:

  • Carboxylic acid

  • This compound

  • Cesium carbonate (Cs2CO3) or potassium carbonate (K2CO3)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ethyl acetate

  • Water

Procedure:

  • To a solution of the carboxylic acid (1.0 equiv) in anhydrous DMF, add cesium carbonate (1.5 equiv).

  • Stir the mixture at room temperature for 15 minutes.

  • Add this compound (1.2 equiv) and stir the reaction mixture at room temperature for 12-18 hours.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data for Cinnamyl Ester Formation:

Substrate (Carboxylic Acid)BaseSolventReaction Time (h)Yield (%)
Aliphatic AcidsCs2CO3DMF12-1885-95
Aromatic AcidsCs2CO3DMF12-1880-90

Protection of Carboxylic Acid Workflow

Workflow for Carboxylic Acid Protection Start Carboxylic Acid Salt_Formation Form Carboxylate Salt (e.g., Cs2CO3) in DMF Start->Salt_Formation Esterification Add this compound Salt_Formation->Esterification Reaction Stir at RT Esterification->Reaction Workup Aqueous Workup Reaction->Workup Extraction Extract with Ethyl Acetate Workup->Extraction Purification Purify by Chromatography Extraction->Purification Product Cinnamyl Ester Purification->Product

Caption: Protection of a carboxylic acid as a cinnamyl ester.

Protection of Amines as Cinnamyl Carbamates

Amines can be protected as carbamates, which reduces their nucleophilicity and basicity. The cinnamyl carbamate can be formed from the amine and cinnamyl chloroformate, which can be prepared from cinnamyl alcohol and phosgene. A more direct, though less common, approach involves the three-component coupling of an amine, carbon dioxide, and this compound.[7]

Experimental Protocol: Cinnamyl Carbamate Formation (Representative)

Reaction:

Materials:

  • Primary or secondary amine

  • This compound

  • Cesium carbonate (Cs2CO3)

  • Carbon dioxide (gas or dry ice)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ethyl acetate

  • Water

Procedure:

  • A solution of the amine (1.0 equiv) and cesium carbonate (2.0 equiv) in anhydrous DMF is saturated with carbon dioxide by bubbling the gas through the solution for 30 minutes.

  • This compound (1.2 equiv) is added, and the reaction mixture is stirred at room temperature for 24 hours under a CO2 atmosphere.

  • The reaction is quenched with water and extracted with ethyl acetate (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel.

Quantitative Data for Cinnamyl Carbamate Formation:

Substrate (Amine)BaseSolventReaction Time (h)Yield (%)Reference (Analogous)
Primary AminesCs2CO3DMF2470-85[7]
Secondary AminesCs2CO3DMF2460-75[7]

Protection of Amine Workflow

Workflow for Amine Protection Start Primary/Secondary Amine Carboxylation Carboxylation with CO2 in the presence of Base Start->Carboxylation Alkylation Add this compound Carboxylation->Alkylation Reaction Stir at RT Alkylation->Reaction Workup Aqueous Workup Reaction->Workup Extraction Extract with Ethyl Acetate Workup->Extraction Purification Purify by Chromatography Extraction->Purification Product Cinnamyl Carbamate Purification->Product

Caption: Protection of an amine as a cinnamyl carbamate.

Deprotection Strategies

The removal of the cinnamyl protecting group can be achieved under various conditions, offering flexibility in synthetic design.

Deprotection of Cinnamyl Ethers

Cinnamyl ethers can be cleaved under reductive or oxidative conditions. Electrochemical methods also provide a mild alternative.[8]

Experimental Protocol: Reductive Cleavage of Cinnamyl Ethers

Reaction:

Materials:

  • Cinnamyl ether

  • Palladium on carbon (10% Pd/C)

  • Hydrogen gas (H2) or a hydrogen donor (e.g., ammonium formate)

  • Methanol or ethanol

Procedure:

  • A solution of the cinnamyl ether in methanol is placed in a flask with a catalytic amount of 10% Pd/C.

  • The flask is evacuated and filled with hydrogen gas (balloon pressure).

  • The reaction mixture is stirred vigorously at room temperature for 4-8 hours.

  • The catalyst is removed by filtration through a pad of Celite.

  • The filtrate is concentrated under reduced pressure to yield the deprotected alcohol.

Quantitative Data for Cinnamyl Ether Deprotection:

Deprotection MethodReagentsSolventReaction Time (h)Yield (%)
Hydrogenolysis10% Pd/C, H2Methanol4-890-99
Deprotection of Cinnamyl Esters

Cinnamyl esters can be cleaved under mild conditions, preserving other sensitive functional groups. A classic method involves a two-step process of methoxy-mercuration followed by demercuration.[9]

Experimental Protocol: Cleavage of Cinnamyl Esters

This protocol is based on the method developed by Corey and Tius.[9]

Reaction:

  • R-COO-C9H9 + Hg(OAc)2 + MeOH → R-COO-CH(Ph)-CH(HgOAc)-CH2(OMe)

  • R-COO-CH(Ph)-CH(HgOAc)-CH2(OMe) + NaBH4 → R-COOH

Materials:

  • Cinnamyl ester

  • Mercuric acetate (Hg(OAc)2)

  • Methanol

  • Sodium borohydride (NaBH4)

  • Aqueous potassium bromide (KBr)

Procedure:

  • The cinnamyl ester is dissolved in a 1:1 mixture of methanol and dichloromethane.

  • Mercuric acetate (1.1 equiv) is added, and the mixture is stirred at room temperature for 1 hour.

  • A 3 M aqueous solution of potassium bromide is added, and the mixture is stirred for another hour.

  • The reaction mixture is cooled to 0°C, and a 3 M aqueous solution of sodium borohydride is added dropwise.

  • The mixture is stirred for 1 hour at room temperature, then acidified with dilute HCl.

  • The product is extracted with diethyl ether, and the organic layer is washed with brine, dried, and concentrated to give the carboxylic acid.

Quantitative Data for Cinnamyl Ester Deprotection:

Deprotection MethodReagentsSolventReaction Time (h)Yield (%)Reference
Methoxy-mercuration/DemercurationHg(OAc)2, NaBH4MeOH/DCM2-385-95[9]
Deprotection of Cinnamyl Carbamates

Similar to cinnamyl ethers, cinnamyl carbamates are often cleaved by catalytic hydrogenation.

Experimental Protocol: Reductive Cleavage of Cinnamyl Carbamates

Reaction:

Materials:

  • Cinnamyl carbamate

  • Palladium on carbon (10% Pd/C)

  • Hydrogen gas (H2)

  • Methanol or ethanol

Procedure:

  • A solution of the cinnamyl carbamate in methanol is charged with 10% Pd/C.

  • The mixture is subjected to hydrogenation at atmospheric pressure for 6-12 hours.

  • The catalyst is filtered off through Celite, and the solvent is evaporated to yield the free amine.

Quantitative Data for Cinnamyl Carbamate Deprotection:

Deprotection MethodReagentsSolventReaction Time (h)Yield (%)
Hydrogenolysis10% Pd/C, H2Methanol6-1290-99

Orthogonal Protecting Group Strategies

A key advantage of any protecting group is its compatibility with other protecting groups in a molecule, allowing for selective deprotection. This is known as an orthogonal strategy.[10] The cinnamyl group can be employed in such strategies due to its unique deprotection conditions.

Cinnamyl Group Stability and Orthogonality:

Protecting GroupCinnamyl (Cin)tert-Butoxycarbonyl (Boc)Fluorenylmethyloxycarbonyl (Fmoc)Silyl Ethers (e.g., TBDMS)
Stable to: Strong Acids, Strong Bases, FluorideHydrogenolysis, Mild Base, FluorideHydrogenolysis, Strong Acid, FluorideHydrogenolysis, Mild Acid/Base
Cleaved by: Hydrogenolysis (Pd/C, H2), Hg(II)Strong Acid (e.g., TFA)Base (e.g., Piperidine)Fluoride (e.g., TBAF)

This stability profile allows for the selective removal of Boc, Fmoc, or silyl ether protecting groups in the presence of a cinnamyl group, and vice versa.

Orthogonal Strategy Workflow Example

Orthogonal Deprotection Strategy Start Molecule with -OH (protected as Cin-ether) -NH2 (protected as Boc-carbamate) Deprotect_Amine Treat with TFA Start->Deprotect_Amine Intermediate_1 Free Amine, -OH still protected Deprotect_Amine->Intermediate_1 React_Amine Perform reaction on free amine Intermediate_1->React_Amine Intermediate_2 Modified Amine, -OH still protected React_Amine->Intermediate_2 Deprotect_Alcohol Treat with H2, Pd/C Intermediate_2->Deprotect_Alcohol Final_Product Deprotected Alcohol and Modified Amine Deprotect_Alcohol->Final_Product

Caption: Selective deprotection of a Boc group in the presence of a cinnamyl ether.

Conclusion

This compound is a valuable reagent for the protection of alcohols, carboxylic acids, and amines. The resulting cinnamyl-protected functional groups exhibit stability to a range of conditions, making them suitable for use in orthogonal synthetic strategies. The deprotection methods are generally mild and high-yielding, providing a reliable tool for synthetic chemists in academic and industrial research. The protocols and data presented herein offer a comprehensive guide for the effective implementation of cinnamyl protecting group strategies in complex molecule synthesis.

References

Application Notes and Protocols: Electrochemical Reduction of Cinnamyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The electrochemical reduction of cinnamyl bromide is a versatile reaction that can proceed through different mechanistic pathways to yield a variety of products.[1][2] Depending on the applied potential, the reduction can generate either radical intermediates or carbanions, which can then undergo further reactions such as dimerization, protonation, or coupling with other species.[1][3] This controlled selectivity makes electrochemical reduction a powerful tool in organic synthesis. These application notes provide detailed protocols for the electrochemical reduction of this compound and summarize the expected outcomes based on published data.

Reaction Mechanism

The electrochemical reduction of this compound at carbon cathodes in acetonitrile (ACN) can proceed via two main pathways, dictated by the reduction potential.[1]

  • Radical Pathway: At a less negative potential (ca. -1.35 V vs. SCE), a one-electron transfer to this compound occurs, leading to the cleavage of the carbon-bromine bond and the formation of a cinnamyl radical.[1][3] These radicals can then dimerize to form various coupling products.[1]

  • Carbanion Pathway: At a more negative potential (ca. -1.85 V vs. SCE), a two-electron reduction takes place, forming a cinnamyl carbanion.[1][3] This carbanion can then be protonated by a proton donor or react with other electrophiles.[1]

The following diagram illustrates the potential-dependent reaction pathways.

G cluster_start Starting Material cluster_pathways Electrochemical Reduction Pathways cluster_products Products This compound This compound Radical Intermediate Radical Intermediate This compound->Radical Intermediate -1.35 V vs. SCE +1e- Carbanion Intermediate Carbanion Intermediate This compound->Carbanion Intermediate -1.85 V vs. SCE +2e- Dimer Products Dimer Products Radical Intermediate->Dimer Products Dimerization Protonated Products (beta-methylstyrene) Protonated Products (beta-methylstyrene) Carbanion Intermediate->Protonated Products (beta-methylstyrene) +H+ Trapping Adducts Trapping Adducts Carbanion Intermediate->Trapping Adducts + Electrophile (e.g., DEM)

Potential-dependent reduction pathways of this compound.

Quantitative Data Summary

The product distribution from the controlled-potential electrolysis of this compound is highly dependent on the experimental conditions. The following tables summarize the coulometric data and product distributions.

Table 1: Reduction of 10 mM this compound at Carbon Cathodes in Acetonitrile (ACN) with 0.050 M TMABF₄. [1]

Reduction Potential (V vs. SCE)Added Agent (Proton Donor)n (electrons/molecule)Allylbenzene (%)β-Methylstyrene (%)Dimer (%)Diethyl ester of cinnamyl malonate (%)
-1.85None1.11018650
-1.85200 mM DEM1.2845536
-1.35None1.01117660
-1.35200 mM DEM1.01019634

*DEM = Diethyl malonate

Table 2: Product Distribution for Reduction of 10 mM this compound at -1.35 V in the Presence of Nitric Oxide (NO). [1]

ProductYield (%)
Cinnamaldehyde oximeMajor
CinnamonitrileMajor
IsoxazolineMajor
IsoxazoleMajor
AllylbenzeneMinor
β-MethylstyreneMinor
CinnamaldehydeMinor
BenzonitrileMinor
DimerNot Observed

Experimental Protocols

The following are detailed protocols for the key experiments involved in the electrochemical reduction of this compound.

Cyclic voltammetry is used to determine the reduction potentials of this compound.[3]

Objective: To identify the reduction peaks corresponding to the formation of radical and carbanion intermediates.

Materials:

  • Working Electrode: Glassy carbon electrode (3 mm diameter)[3]

  • Reference Electrode: Saturated Calomel Electrode (SCE)

  • Counter Electrode: Platinum wire

  • Electrochemical Cell

  • Potentiostat

  • This compound

  • Acetonitrile (ACN), anhydrous

  • Supporting Electrolyte: 0.050 M Tetramethylammonium tetrafluoroborate (TMABF₄)[1][3]

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Prepare a 1.4 mM solution of this compound in ACN containing 0.050 M TMABF₄.[3]

  • Assemble the three-electrode system in the electrochemical cell with the prepared solution.

  • Purge the solution with an inert gas for at least 15 minutes to remove dissolved oxygen. Maintain an inert atmosphere above the solution throughout the experiment.

  • Connect the electrodes to the potentiostat.

  • Set the potential window to scan from an initial potential where no reaction occurs (e.g., 0 V) towards a negative potential sufficient to observe the reduction peaks (e.g., -2.0 V vs. SCE), and then back to the initial potential.

  • Set the scan rate to 100 mV/s.[3]

  • Initiate the scan and record the cyclic voltammogram. An irreversible cathodic wave is expected, corresponding to the reductive cleavage of the carbon-bromine bond.[3]

G cluster_prep Preparation cluster_exp Experiment A Prepare 1.4 mM this compound in ACN with 0.050 M TMABF4 B Assemble 3-electrode cell A->B C Purge with inert gas D Connect to Potentiostat C->D E Set potential window and scan rate (100 mV/s) D->E F Run scan and record voltammogram E->F

Workflow for Cyclic Voltammetry.

Controlled-potential electrolysis is performed to synthesize products from the electrochemical reduction of this compound at a specific potential.[1][4][5]

Objective: To selectively generate and react the radical or carbanion intermediate to obtain desired products.

Materials:

  • Working Electrode: Reticulated vitreous carbon electrode[1]

  • Reference Electrode: Saturated Calomel Electrode (SCE)

  • Counter Electrode: Platinum mesh, separated by a glass frit

  • Three-chamber electrochemical cell[5]

  • Potentiostat/Galvanostat

  • This compound (10 mM)[1]

  • Acetonitrile (ACN), anhydrous

  • Supporting Electrolyte: 0.050 M TMABF₄[1]

  • Optional: Proton donor (e.g., 200 mM Diethyl malonate) or trapping agent (e.g., Nitric Oxide gas)[1]

  • Inert gas (Argon or Nitrogen)

  • Stirring apparatus

Procedure:

  • Prepare a 10 mM solution of this compound in ACN containing 0.050 M TMABF₄ in the working electrode compartment of the cell.[1] If a proton donor is used, add it to this solution.

  • Fill the counter and reference electrode compartments with the supporting electrolyte solution (ACN with 0.050 M TMABF₄).

  • Assemble the electrochemical cell and purge the solution in the working compartment with an inert gas for at least 30 minutes. Maintain an inert atmosphere and continuous stirring during the electrolysis.[5]

  • If using nitric oxide, bubble the gas through the solution.

  • Connect the electrodes to the potentiostat.

  • Apply a constant potential of either -1.35 V (for radical formation) or -1.85 V (for carbanion formation) vs. SCE.[1]

  • Monitor the current over time until it drops to a background level, indicating the consumption of the starting material.

  • Upon completion, terminate the electrolysis.

  • Analyze the resulting solution using techniques such as Gas Chromatography (GC) or Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the products.[1]

G cluster_setup Cell Setup cluster_electrolysis Electrolysis cluster_analysis Analysis A Prepare 10 mM this compound in ACN with 0.050 M TMABF4 B Add optional reagents (DEM/NO) A->B C Assemble 3-chamber cell B->C D Purge with inert gas and stir C->D E Apply constant potential (-1.35 V or -1.85 V) D->E F Monitor current decay E->F G Terminate electrolysis F->G H Analyze products by GC/GC-MS G->H

Workflow for Controlled-Potential Electrolysis.

References

Troubleshooting & Optimization

Technical Support Center: Cinnamyl Bromide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of cinnamyl bromide.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for synthesizing this compound?

A1: The most prevalent starting material for the synthesis of this compound is cinnamyl alcohol.[1][2] Other precursors include cinnamaldehyde and cinnamic acid, which are typically first converted to cinnamyl alcohol before bromination.[3]

Q2: Which are the principal methods for the synthesis of this compound from cinnamyl alcohol?

A2: The primary methods involve the reaction of cinnamyl alcohol with:

  • Phosphorus tribromide (PBr₃)

  • A combination of triphenylphosphine (PPh₃) and bromine (Br₂)

  • Hydrogen bromide (HBr) in acetic acid[1][2]

  • N-Bromosuccinimide (NBS) is also used, particularly for the bromination of phenylpropenes.[1]

Q3: What are the typical yields for this compound synthesis?

A3: Yields can vary significantly depending on the chosen method, reaction conditions, and purification techniques. Reported yields are generally in the range of 60-96%. For a detailed comparison, please refer to the Data Presentation section.

Q4: What are the main side reactions to be aware of during the synthesis of this compound?

A4: The primary side reactions include:

  • Allylic rearrangement: This can lead to the formation of isomeric bromides.[4][5]

  • Ether formation: Cinnamyl alcohol can react with itself or other alcohols present to form ethers.[6]

  • Addition to the double bond: Under certain conditions, bromine can add across the double bond of the cinnamyl group.[7][8]

  • Hydrolysis: The product, this compound, can be hydrolyzed back to cinnamyl alcohol if exposed to water during workup.

Q5: How can I purify the final this compound product?

A5: Purification is commonly achieved through:

  • Distillation under reduced pressure: This is effective for separating this compound from less volatile impurities.[1][2]

  • Column chromatography: Silica gel chromatography can be used for high-purity isolation.[9]

  • Washing: The crude product is often washed with aqueous solutions (e.g., sodium bicarbonate, brine) to remove acidic impurities and water-soluble byproducts.[1][2]

  • Recrystallization: If the product is a solid at room temperature, recrystallization can be an effective purification method.

Troubleshooting Guide

Issue Potential Cause Recommended Solution(s)
Low or No Product Yield Incomplete reaction.- Increase reaction time or temperature as per the protocol's limits.- Ensure proper stoichiometry of reagents. An excess of the brominating agent may be necessary.
Degradation of reagents.- Use freshly distilled or purified reagents, especially PBr₃ which can decompose over time.- Ensure starting cinnamyl alcohol is pure and dry.
Hydrolysis of the product during workup.- Perform the workup quickly and at low temperatures.- Use anhydrous solvents and drying agents (e.g., MgSO₄, Na₂SO₄) to minimize contact with water.
Presence of Multiple Spots on TLC Formation of side products.- Control the reaction temperature carefully; lower temperatures often favor the desired product.- Use a specific and mild brominating agent to reduce side reactions.
Allylic rearrangement.- Employ reaction conditions known to minimize rearrangement, such as using PPh₃/Br₂ which is known to be stereospecific.[1][2]
Difficulty in Removing Triphenylphosphine Oxide (TPPO) Byproduct High solubility of TPPO in the reaction solvent.- After the reaction, concentrate the mixture and triturate with a non-polar solvent like hexane or a mixture of hexane/ether to precipitate the TPPO, which can then be filtered off.[10][11]
Co-elution during column chromatography.- Optimize the solvent system for chromatography. A gradient elution may be necessary.- Consider precipitating the TPPO before chromatography.
Product is an Oil Instead of a Solid Presence of impurities.- Purify the product further using vacuum distillation or column chromatography.- Impurities can lower the melting point of this compound.
Reaction Mixture Turns Dark Decomposition of reagents or product.- Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.- Avoid excessive heating.

Data Presentation

Comparison of this compound Synthesis Methods
Method Starting Material Reagents Solvent Typical Yield Reference
Method ACinnamyl AlcoholPBr₃Dichloromethane96.2%[9]
Method BCinnamyl AlcoholPPh₃, Br₂Acetonitrile60-79%[1][2]
Method CCinnamaldehyde1. NaBH₄2. PBr₃1. Methanol2. Diethyl ether72-84% (overall)[3]
Method DCinnamyl AlcoholHBrAcetic AcidNot specified[1][2]

Experimental Protocols

Method A: Synthesis from Cinnamyl Alcohol using Phosphorus Tribromide (PBr₃)

This protocol is adapted from a high-yield synthesis method.[9]

  • Dissolve Cinnamyl Alcohol: In a round-bottom flask, dissolve cinnamyl alcohol (1 eq) in anhydrous dichloromethane.

  • Add PBr₃: Add phosphorus tribromide (0.35 eq) to the solution.

  • Reaction: Stir the reaction mixture on a steam bath for 1 hour.

  • Workup: Concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography (e.g., ethyl acetate:n-hexane = 1:8) to obtain pure this compound.

Method B: Synthesis from Cinnamyl Alcohol using Triphenylphosphine and Bromine

This procedure is based on the method described in Organic Syntheses.[1][2]

  • Prepare Reagents: In a three-necked round-bottom flask equipped with a stirrer, dropping funnel, and reflux condenser, charge acetonitrile and triphenylphosphine (1.025 eq).

  • Cooling: Cool the flask in an ice-water bath.

  • Bromine Addition: Add bromine (1 eq) dropwise over 15-20 minutes.

  • Add Cinnamyl Alcohol: Remove the ice bath and add a solution of cinnamyl alcohol (1 eq) in acetonitrile. The reaction is mildly exothermic.

  • Solvent Removal: Remove the solvent by distillation under reduced pressure.

  • Purification: The product can be purified by vacuum distillation. To improve the yield, an alternative workup involves removing the acetonitrile on a rotary evaporator and extracting the product from the triphenylphosphine oxide byproduct with acetonitrile.[1] The ethereal solution of the product should be washed with saturated aqueous sodium carbonate and dried over anhydrous magnesium sulfate before the final distillation.[1]

Method C: Synthesis from Cinnamaldehyde

This two-step procedure involves the reduction of cinnamaldehyde to cinnamyl alcohol, followed by bromination.[3]

Step 1: Reduction of Cinnamaldehyde

  • Dissolve Cinnamaldehyde: Dissolve cinnamaldehyde (1 eq) in methanol in a round-bottom flask and cool to 0 °C.

  • Add NaBH₄: Slowly add sodium borohydride (1 eq).

  • Reaction: Allow the reaction to warm to room temperature and stir for 30 minutes.

  • Workup: Concentrate the reaction mixture under vacuum and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated to afford crude cinnamyl alcohol.

Step 2: Bromination of Cinnamyl Alcohol

  • Dissolve Cinnamyl Alcohol: Dissolve the crude cinnamyl alcohol from Step 1 in anhydrous diethyl ether at 0 °C under a nitrogen atmosphere.

  • Add PBr₃: Add phosphorus tribromide (0.4 eq) dropwise.

  • Reaction: Stir the reaction at 0 °C for 30 minutes.

  • Quenching: Quench the reaction by the slow addition of a saturated NaHCO₃ solution.

  • Workup: Separate the layers and extract the aqueous layer with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated under vacuum to yield this compound.

Mandatory Visualizations

experimental_workflow_method_A cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_end Final Product Cinnamyl Alcohol Cinnamyl Alcohol Mix & Stir (1 hr) Mix & Stir (1 hr) Cinnamyl Alcohol->Mix & Stir (1 hr) PBr3 PBr3 PBr3->Mix & Stir (1 hr) DCM DCM DCM->Mix & Stir (1 hr) Concentrate Concentrate Mix & Stir (1 hr)->Concentrate Column Chromatography Column Chromatography Concentrate->Column Chromatography This compound This compound Column Chromatography->this compound

Caption: Experimental workflow for the synthesis of this compound using PBr₃.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions Low Yield Low Yield Incomplete Reaction Incomplete Reaction Low Yield->Incomplete Reaction Reagent Degradation Reagent Degradation Low Yield->Reagent Degradation Product Hydrolysis Product Hydrolysis Low Yield->Product Hydrolysis Optimize Reaction Time/Temp Optimize Reaction Time/Temp Incomplete Reaction->Optimize Reaction Time/Temp Use Pure/Fresh Reagents Use Pure/Fresh Reagents Reagent Degradation->Use Pure/Fresh Reagents Anhydrous Conditions Anhydrous Conditions Product Hydrolysis->Anhydrous Conditions

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Technical Support Center: Optimizing Reactions with Cinnamyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted troubleshooting guidance and frequently asked questions (FAQs) to help you minimize the formation of side products and optimize the outcomes of your experiments involving cinnamyl bromide.

Troubleshooting Guide

This section addresses common issues encountered during reactions with this compound, offering explanations and actionable strategies to mitigate the formation of unwanted byproducts.

Issue 1: Formation of Elimination Byproducts (e.g., 1-phenyl-1,3-butadiene)

  • Question: I am attempting a nucleophilic substitution reaction with this compound, but I am observing a significant amount of an elimination byproduct. How can I favor substitution over elimination?

  • Answer: The competition between substitution (SN1/SN2) and elimination (E1/E2) is a common challenge. This compound, being a primary allylic halide, can undergo both pathways. To favor substitution, consider the following strategies:

    • Choice of Nucleophile/Base:

      • Use a weak base that is a strong nucleophile. Strong, bulky bases favor elimination. For instance, soft nucleophiles with high polarizability, such as iodide (I⁻), azide (N₃⁻), or cyanide (CN⁻), are excellent for SN2 reactions and are weak bases, thus minimizing elimination.[1] Strongly basic, sterically hindered nucleophiles like tert-butoxide should be avoided as they will predominantly lead to elimination products.[2]

    • Reaction Temperature:

      • Maintain lower reaction temperatures. Higher temperatures generally favor elimination over substitution because elimination reactions have a higher activation energy and are more entropically favored.[3] Running the reaction at or below room temperature can significantly suppress the formation of elimination byproducts.

    • Solvent Choice:

      • Utilize a polar aprotic solvent. Solvents like acetone, DMSO, or DMF favor SN2 reactions.[4][5] Polar protic solvents like ethanol or water can promote elimination, especially in the presence of a strong base, as they can solvate and stabilize the leaving group, favoring carbocation formation which can lead to E1 elimination.[5][6]

Issue 2: Formation of Rearranged (Allylic Shift) Products

  • Question: My reaction is yielding a constitutional isomer of the expected product, suggesting an allylic rearrangement has occurred. How can I prevent this?

  • Answer: Allylic rearrangements occur through the formation of a resonance-stabilized allylic carbocation intermediate, which is characteristic of the SN1 pathway. To minimize rearranged products, you should promote the SN2 mechanism:

    • Promote the SN2 Pathway:

      • Use a high concentration of a strong, non-basic nucleophile. A higher concentration of the nucleophile will increase the rate of the bimolecular SN2 reaction, outcompeting the unimolecular SN1 pathway that leads to carbocation formation.[7]

      • Employ a polar aprotic solvent. As mentioned previously, polar aprotic solvents favor the SN2 mechanism.[4][5]

    • Control Reaction Conditions:

      • Avoid conditions that favor carbocation formation. This includes the use of polar protic solvents and low concentrations of weak nucleophiles.

Issue 3: Low Reaction Yield and Unreacted Starting Material

  • Question: My reaction is sluggish and results in a low yield of the desired product, with a significant amount of unreacted this compound remaining. What can I do to improve the conversion?

  • Answer: Low conversion can be due to several factors, including the reactivity of the nucleophile, reaction conditions, and the purity of the starting materials.

    • Enhance Nucleophilicity:

      • If using a neutral nucleophile, consider deprotonating it with a suitable non-nucleophilic base to increase its nucleophilicity.

    • Optimize Reaction Conditions:

      • Temperature: While high temperatures can promote side reactions, a modest increase in temperature may be necessary to achieve a reasonable reaction rate. The optimal temperature should be determined experimentally.

      • Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure it has gone to completion.

    • Purity of Reagents:

      • Ensure that your this compound and other reagents are pure. Impurities can inhibit the reaction or lead to the formation of side products. This compound can be purified by distillation under reduced pressure.[8]

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in reactions with this compound?

A1: The most common side products arise from competing reaction pathways. These include:

  • Elimination products: Such as 1-phenyl-1,3-butadiene, resulting from E1 or E2 elimination.

  • Rearranged substitution products: Arising from the SN1 mechanism where the nucleophile attacks the γ-carbon of the allylic carbocation intermediate.

  • Products from reaction with solvent: If the solvent is nucleophilic (e.g., alcohols, water), it can react with the this compound, especially under SN1 conditions.

Q2: How can I purify my cinnamyl-containing product from the reaction mixture?

A2: The appropriate purification method depends on the physical properties of your product and the nature of the impurities.

  • Column Chromatography: This is a versatile method for separating the desired product from both polar and non-polar impurities. A common eluent system is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[9]

  • Recrystallization: If your product is a solid at room temperature, recrystallization from a suitable solvent can be a highly effective method for purification.[9]

  • Distillation: For liquid products with a sufficiently high boiling point and thermal stability, distillation under reduced pressure can be used for purification.[8]

Data Presentation

The following tables summarize the expected major reaction pathway and strategies to favor the desired product based on the reaction conditions.

Table 1: Influence of Nucleophile/Base on Reaction Outcome

Nucleophile/Base TypePredominant ReactionStrategy to Favor Substitution (SN2)
Strong Nucleophile, Weak Base (e.g., I⁻, Br⁻, RS⁻, N₃⁻, CN⁻)SN2Use a high concentration of the nucleophile in a polar aprotic solvent.
Strong Nucleophile, Strong Base (e.g., HO⁻, RO⁻)SN2 and E2 CompetitionUse a lower temperature and a polar aprotic solvent. Consider a less basic nucleophile if possible.
Weak Nucleophile, Weak Base (e.g., H₂O, ROH)SN1 and E1 CompetitionThese conditions should generally be avoided if the SN2 product is desired. If SN1 is intended, be aware of potential rearrangements.
Strong, Sterically Hindered Base (e.g., t-BuO⁻)E2Avoid these bases if substitution is the desired outcome.

Table 2: Influence of Solvent on Reaction Pathway

Solvent TypeFavored PathwayRationale
Polar Protic (e.g., Water, Ethanol, Methanol)SN1 / E1Stabilizes the carbocation intermediate and the leaving group through hydrogen bonding.[5]
Polar Aprotic (e.g., Acetone, DMSO, DMF, Acetonitrile)SN2Solvates the cation but not the anionic nucleophile, increasing the nucleophile's reactivity.[4][5]
Non-polar (e.g., Hexane, Toluene)Generally poor for these reactionsReactants (especially ionic nucleophiles) have low solubility.

Experimental Protocols

Protocol 1: High-Yield Synthesis of Cinnamyl Azide (SN2)

This protocol is adapted from a procedure that demonstrates a high-yield nucleophilic substitution on this compound.

  • Objective: To synthesize cinnamyl azide from this compound via an SN2 reaction, minimizing elimination byproducts.

  • Materials:

    • This compound

    • Sodium azide (NaN₃)

    • Polyethylene glycol 400 (PEG 400)

  • Procedure:

    • In a round-bottom flask, combine this compound (1.0 mmol) and sodium azide (1.2 mmol).

    • Add PEG 400 (0.1 g) to the mixture.

    • Stir the reaction mixture vigorously at room temperature.

    • Monitor the reaction progress by TLC. The reaction is typically complete within a short period (e.g., under an hour).

    • Upon completion, perform a standard aqueous workup and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the cinnamyl azide.

  • Expected Outcome: This procedure has been reported to yield cinnamyl azide in up to 98% yield, demonstrating the effectiveness of PEG 400 as a medium for promoting the SN2 reaction while suppressing side reactions.[8]

Mandatory Visualizations

ReactionPathways cluster_start Reactants cluster_products Potential Products This compound This compound SN2 Product SN2 Product This compound->SN2 Product Strong Nu- Polar Aprotic Solvent Low Temp E2 Product E2 Product This compound->E2 Product Strong, Bulky Base High Temp Carbocation Carbocation This compound->Carbocation Weak Nu- Polar Protic Solvent Nucleophile (Nu-) Nucleophile (Nu-) SN1 Product SN1 Product Rearranged SN1 Product Rearranged SN1 Product E1 Product E1 Product Carbocation->SN1 Product Nu- attack Carbocation->Rearranged SN1 Product Allylic Shift then Nu- attack Carbocation->E1 Product -H+

Caption: Reaction pathways of this compound.

TroubleshootingWorkflow Start Reaction with this compound Identify_Byproducts Identify Byproducts (TLC, GC-MS, NMR) Start->Identify_Byproducts Elimination Elimination Product (e.g., Diene) Identify_Byproducts->Elimination Yes Rearrangement Rearranged Product? Identify_Byproducts->Rearrangement No Optimize_Elimination Favor Substitution: - Use weak, non-bulky base - Lower reaction temperature - Use polar aprotic solvent Elimination->Optimize_Elimination Rearrangement->Elimination No Low_Yield Low Yield? Rearrangement->Low_Yield No Optimize_Rearrangement Favor SN2: - High concentration of strong Nu- - Use polar aprotic solvent Rearrangement->Optimize_Rearrangement Yes Optimize_Yield Improve Conversion: - Optimize temperature & time - Check reagent purity - Enhance nucleophilicity Low_Yield->Optimize_Yield Yes Success Desired Product (High Yield & Purity) Low_Yield->Success No Optimize_Elimination->Identify_Byproducts Optimize_Rearrangement->Identify_Byproducts Optimize_Yield->Identify_Byproducts

Caption: Troubleshooting workflow for this compound reactions.

References

Technical Support Center: Purification of Cinnamyl Bromide by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of cinnamyl bromide via column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is a typical solvent system for purifying this compound by silica gel column chromatography?

A common and effective mobile phase is a mixture of n-hexane and ethyl acetate. The polarity can be adjusted based on the impurities present. A starting point for developing your method is a low polarity system, gradually increasing the concentration of the more polar solvent (ethyl acetate). For instance, a system of ethyl acetate in n-hexane (e.g., 1:8 v/v) has been successfully used.[1]

Q2: How can I monitor the progress of the column chromatography?

Thin-Layer Chromatography (TLC) is the standard method for monitoring the separation.[2]

  • Visualization: this compound has a conjugated π-system, which allows it to be visualized under a UV lamp (254 nm) where it will appear as a dark spot on a fluorescent green background.[2][3] Stains like potassium permanganate (which reacts with the double bond) or p-anisaldehyde can also be used for visualization.[4][5]

  • Rf Value: The retention factor (Rf) on a TLC plate can help predict the elution behavior on the column. An optimal Rf value for the desired compound is typically between 0.2 and 0.4 to ensure good separation.[6] For example, an Rf of 0.34 has been reported for this compound in a 5:1 n-hexane-ethyl acetate system.[1]

Q3: My this compound appears to be decomposing on the silica gel column. What can I do?

This compound, as an allylic bromide, can be sensitive to the acidic nature of standard silica gel, which can lead to decomposition or isomerization.[7]

  • Deactivation of Silica Gel: To mitigate decomposition, you can use deactivated (neutralized) silica gel. This is achieved by washing the silica gel with a solvent mixture containing a small amount of a non-nucleophilic base, such as triethylamine (typically 0.5-2% v/v), before packing the column.[8]

  • Alternative Stationary Phases: Consider using a less acidic stationary phase like neutral alumina.[9]

Q4: What are some alternative methods for purifying this compound if column chromatography is not effective?

If you encounter significant issues with column chromatography, other purification techniques can be employed:

  • Distillation: Vacuum distillation can be an effective method for purifying this compound, especially for removing non-volatile impurities. Boiling points of 66–68°C at 0.07 mmHg and 84–86°C at 0.8 mmHg have been reported.[5]

  • Recrystallization: If the crude product is a solid or can be solidified, recrystallization from a suitable solvent is a powerful purification technique.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or no recovery of this compound Decomposition on silica gel: The acidic nature of silica gel can degrade the product.- Use deactivated silica gel (pre-treated with triethylamine).- Switch to a neutral stationary phase like alumina.- Run the column quickly to minimize contact time.
Product is too non-polar and eluted with the solvent front: The eluent is too polar.- Decrease the polarity of the eluent (reduce the proportion of ethyl acetate in hexane).- Confirm with TLC before running the column.
Product is too polar and stuck on the column: The eluent is not polar enough.- Gradually increase the polarity of the eluent (gradient elution).- Ensure the crude material is not contaminated with highly polar starting materials or byproducts.
Poor separation of this compound from impurities Inappropriate solvent system: The polarity of the eluent is not optimized for the specific mixture.- Perform thorough TLC analysis with various solvent ratios to find a system that maximizes the difference in Rf values between this compound and the impurities.- Aim for an Rf of 0.2-0.4 for this compound.[6]
Column overloading: Too much crude material was loaded onto the column.- Use a larger column or reduce the amount of sample loaded. A general rule is to use a mass of silica gel that is 50-100 times the mass of the crude product.
Poorly packed column: Channels or cracks in the stationary phase lead to band broadening.- Ensure the silica gel is packed uniformly without any air bubbles or cracks.
Streaking or tailing of the this compound band Acidic nature of silica gel: Interaction between the compound and acidic silanol groups.- Add a small amount of triethylamine (0.5-2%) to the eluent to suppress this interaction.
Insolubility of the crude sample: The sample is not fully dissolved when loaded or precipitates on the column.- Load the sample in a minimal amount of a solvent in which it is highly soluble. Consider dry loading if solubility is an issue.

Quantitative Data

The following table summarizes typical parameters for the purification of this compound. Note that optimal conditions can vary depending on the specific impurities present in the crude product.

Parameter Value Solvent System Reference
Reported Yield 96.2%Ethyl acetate:n-hexane (1:8)[1]
Reported Rf Value 0.34n-hexane:ethyl acetate (5:1)[1]
Typical Purity (Commercial) >95%Not Applicable

Experimental Protocols

Detailed Protocol for Flash Column Chromatography of this compound

This protocol is a general guideline and should be optimized based on TLC analysis of your crude material.

1. Preparation of the Mobile Phase:

  • Based on TLC analysis, prepare a suitable solvent system of ethyl acetate and n-hexane. A common starting point is a 1:10 mixture of ethyl acetate:n-hexane.

  • Prepare a sufficient volume to run the entire column.

2. Packing the Column:

  • Select a column of appropriate size for the amount of crude material.

  • Securely clamp the column in a vertical position in a fume hood.

  • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.

  • Prepare a slurry of silica gel (230-400 mesh) in the mobile phase.

  • Carefully pour the slurry into the column, gently tapping the side of the column to ensure even packing and remove any air bubbles.

  • Once the silica has settled, add a thin protective layer of sand on top of the silica bed.

  • Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.

3. Loading the Sample:

  • Wet Loading: Dissolve the crude this compound in a minimal amount of the mobile phase. Using a pipette, carefully add the solution to the top of the column, allowing it to adsorb onto the silica gel.

  • Dry Loading: If the crude product has poor solubility in the mobile phase, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.

4. Elution and Fraction Collection:

  • Carefully add the mobile phase to the column.

  • Apply gentle pressure to the top of the column using a pump or a syringe to achieve a steady flow rate.

  • Collect fractions in test tubes or vials. The size of the fractions will depend on the column size.

  • Monitor the elution of the product by TLC analysis of the collected fractions.

5. Isolation of the Product:

  • Combine the fractions that contain the pure this compound.

  • Remove the solvent using a rotary evaporator to obtain the purified product.

Visualizations

experimental_workflow Experimental Workflow for this compound Purification cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation tlc 1. TLC Analysis (Determine Solvent System) pack 2. Pack Column (Silica Gel Slurry) tlc->pack load 3. Load Sample (Wet or Dry Loading) pack->load elute 4. Elute with Mobile Phase load->elute collect 5. Collect Fractions elute->collect analyze 6. Analyze Fractions (TLC) collect->analyze combine 7. Combine Pure Fractions analyze->combine evaporate 8. Evaporate Solvent combine->evaporate product Purified this compound evaporate->product troubleshooting_pathway Troubleshooting Logic for this compound Purification start Problem Encountered low_recovery Low/No Product Recovery? start->low_recovery e.g. Yield < 50% poor_separation Poor Separation? start->poor_separation e.g. Mixed Fractions check_tlc Check TLC of crude and fractions low_recovery->check_tlc optimize_solvent Re-optimize Solvent System via TLC poor_separation->optimize_solvent check_loading Column Overloaded? poor_separation->check_loading decomposed Decomposition on Column check_tlc->decomposed Streaks/Baseline spots stuck_on_column Product Stuck on Column check_tlc->stuck_on_column Product at baseline eluted_early Product Eluted Early check_tlc->eluted_early Product in first fractions deactivate_silica Solution: - Deactivate Silica - Use Alumina decomposed->deactivate_silica increase_polarity Solution: Increase Eluent Polarity stuck_on_column->increase_polarity decrease_polarity Solution: Decrease Eluent Polarity eluted_early->decrease_polarity repack_column Repack Column check_loading->repack_column No reduce_load Solution: Reduce Sample Load check_loading->reduce_load Yes

References

troubleshooting low conversion in cinnamyl bromide reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the synthesis of cinnamyl bromide, a key intermediate for many researchers, scientists, and drug development professionals. The following information is presented in a question-and-answer format to directly address challenges related to low conversion rates and other experimental pitfalls.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound from cinnamyl alcohol?

A1: The most frequently employed methods involve the reaction of cinnamyl alcohol with phosphorus tribromide (PBr₃) or a combination of triphenylphosphine (PPh₃) and bromine (Br₂). Both methods have proven effective, with reported yields varying based on reaction conditions and purification techniques.[1][2][3] Another approach involves the use of N-bromosuccinimide (NBS), particularly for allylic bromination starting from a different precursor.[1]

Q2: What is a typical expected yield for the synthesis of this compound?

A2: Reported yields for the synthesis of this compound can vary. For instance, the reaction of cinnamyl alcohol with triphenylphosphine and bromine in acetonitrile has been reported to yield between 60-75%.[1] An alternative workup procedure for this method, involving extraction of the product from triphenylphosphine oxide, has been shown to improve the yield to 79%.[1][4] A synthesis using phosphorus tribromide in dichloromethane has been reported with a yield as high as 96.2%.[2]

Q3: Is this compound stable? What are the recommended storage conditions?

A3: this compound is sensitive to light and should be stored in a cool, dry place, away from direct sunlight.[5] It is also incompatible with strong oxidizing agents and strong bases.[6] For long-term storage, refrigeration at 2-8°C is recommended.

Troubleshooting Guide

Q1: My reaction has a very low conversion of cinnamyl alcohol to this compound. What are the likely causes?

A1: Low conversion can stem from several factors. Primarily, ensure that your reagents are pure and the reaction is conducted under anhydrous conditions. The presence of moisture can decompose the brominating agents and lead to unwanted side reactions.

  • Reagent Quality: The purity of cinnamyl alcohol and the brominating agent is crucial. Impurities in the starting material can lead to the formation of byproducts. Ensure your cinnamyl alcohol is pure and your brominating agent (e.g., PBr₃, triphenylphosphine, bromine) is of high quality. For instance, in the triphenylphosphine/bromine method, it is noted that the acetonitrile solvent should be distilled from phosphorus pentoxide to ensure it is anhydrous.[1]

  • Reaction Temperature: The reaction temperature can significantly impact the outcome. For the triphenylphosphine/bromine method, the initial addition of bromine is typically carried out at 0°C in an ice-water bath, after which the reaction is allowed to warm.[1] Exceeding the optimal temperature range can promote side reactions.

  • Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using thin-layer chromatography (TLC) to determine the optimal reaction time.

Q2: I am observing the formation of multiple products in my reaction mixture. What could they be and how can I avoid them?

A2: The formation of multiple products is a common issue, often due to the reactivity of the allylic system in this compound.

  • Allylic Rearrangement: The allylic carbocation intermediate formed during the reaction can be susceptible to rearrangement, leading to the formation of isomeric bromides. This is a known issue in allylic bromination reactions.[7] Using a method that proceeds via an SN2 mechanism, such as with PBr₃ or the triphenylphosphine/bromine system, can help minimize rearrangements.[8]

  • Electrophilic Addition: If using a brominating agent like N-bromosuccinimide (NBS), a common side reaction is the electrophilic addition of bromine across the double bond, which can compete with the desired allylic bromination.[7][9] To favor allylic bromination with NBS, it is crucial to maintain a low concentration of Br₂ throughout the reaction. This is typically achieved by the slow addition of NBS or by using a radical initiator.[9][10]

Q3: My purified this compound appears to be decomposing over time. How can I prevent this?

A3: this compound can be unstable, especially when exposed to light, heat, or impurities.

  • Proper Storage: As mentioned in the FAQs, store the purified this compound in a cool, dark, and dry environment, preferably under an inert atmosphere (e.g., argon or nitrogen).

  • Purity: Ensure the final product is free from acidic impurities, which can catalyze decomposition. Washing the crude product with a mild base, such as a saturated sodium bicarbonate solution, during workup can help remove acidic byproducts.[1]

  • Avoid High Temperatures: During purification by distillation, use a vacuum to lower the boiling point and avoid high temperatures that can cause decomposition.[1]

Data Presentation

Brominating AgentStarting MaterialSolventTypical YieldReference
PPh₃ / Br₂Cinnamyl AlcoholAcetonitrile60-75%[1]
PPh₃ / Br₂ (modified workup)Cinnamyl AlcoholAcetonitrile79%[1][4]
PBr₃Cinnamyl AlcoholDichloromethane96.2%[2]

Experimental Protocols

Synthesis of this compound using Triphenylphosphine and Bromine[1]
  • Reaction Setup: In a three-necked round-bottom flask equipped with a stirrer, dropping funnel, and reflux condenser with a drying tube, charge 350 ml of anhydrous acetonitrile and 106.4 g (0.41 mole) of triphenylphosphine.

  • Addition of Bromine: Cool the flask in an ice-water bath. Add 64 g (0.40 mole) of bromine dropwise over 15-20 minutes with continuous stirring.

  • Addition of Cinnamyl Alcohol: Remove the ice bath and add a solution of 54 g (0.40 mole) of cinnamyl alcohol in 50 ml of acetonitrile over 5-10 minutes.

  • Solvent Removal: Remove the acetonitrile by distillation using a water aspirator, with the oil bath temperature reaching 120°C.

  • Product Distillation: Replace the water aspirator with a vacuum pump and distill the product. Most of the this compound will distill at 91-98°C (2-4 mm).

  • Purification: Dissolve the collected product in 200 ml of ether, wash with 75 ml of saturated aqueous sodium carbonate, dry over anhydrous magnesium sulfate, and distill to obtain the final product.

Mandatory Visualizations

Troubleshooting Workflow for Low this compound Conversion

TroubleshootingWorkflow start Low Conversion of This compound reagent_check Check Reagent Purity and Anhydrous Conditions start->reagent_check temp_check Verify Reaction Temperature start->temp_check time_check Monitor Reaction for Completion (TLC) start->time_check side_reactions Investigate Potential Side Reactions start->side_reactions purify_reagents Purify/Dry Reagents and Solvents reagent_check->purify_reagents Impure/Wet adjust_temp Adjust Temperature Control temp_check->adjust_temp Incorrect Temp optimize_time Optimize Reaction Time time_check->optimize_time Incomplete allylic_rearrangement Allylic Rearrangement side_reactions->allylic_rearrangement Isomeric Products electrophilic_addition Electrophilic Addition side_reactions->electrophilic_addition Dibromo Adduct sn2_method Use SN2 Favoring Method (PBr3/PPh3) allylic_rearrangement->sn2_method control_br2 Control Br2 Concentration (e.g., slow NBS addition) electrophilic_addition->control_br2 ReactionPathways cluster_main Desired SN2 Pathway cluster_side Potential Side Reactions cinnamyl_alcohol Cinnamyl Alcohol activated_alcohol Activated Alcohol (e.g., O-PBr2 adduct) cinnamyl_alcohol->activated_alcohol + PBr3 carbocation Allylic Carbocation Intermediate cinnamyl_alcohol->carbocation SN1 conditions or rearrangement dibromo_adduct Dibromo Adduct (Byproduct) cinnamyl_alcohol->dibromo_adduct + Br2 (electrophilic addition) cinnamyl_bromide This compound (Product) activated_alcohol->cinnamyl_bromide + Br- (SN2) rearranged_product Rearranged Bromide (Isomeric Impurity) carbocation->rearranged_product + Br-

References

Technical Support Center: Optimizing Reaction Conditions for Cinnamyl Bromide Alkylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing cinnamyl bromide alkylation reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and refine their experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of alkylation reactions performed with this compound?

A1: this compound is a versatile electrophile used in various alkylation reactions to introduce the cinnamyl group onto a nucleophile. The most common types include:

  • C-Alkylation: Formation of a new carbon-carbon bond, typically with soft nucleophiles like enolates derived from active methylene compounds (e.g., diethyl malonate).[1][2][3]

  • N-Alkylation: Formation of a new carbon-nitrogen bond with amine nucleophiles. This can be challenging due to the potential for over-alkylation.[4][5][6][7]

  • O-Alkylation: Formation of a new carbon-oxygen bond, commonly with phenols or alcohols to form ethers.[8][9][10]

  • S-Alkylation: Formation of a new carbon-sulfur bond with thiol nucleophiles.

Q2: I am observing a low yield in my this compound alkylation. What are the potential causes?

A2: Low yields in these reactions can stem from several factors:

  • Poor Nucleophile Generation: Incomplete deprotonation of the substrate can lead to a low concentration of the active nucleophile.[11]

  • Steric Hindrance: Bulky groups on either the nucleophile or the electrophile can impede the reaction.[11]

  • Inappropriate Solvent: The choice of solvent can significantly affect the solubility of reactants and the reaction rate.[4][9]

  • Suboptimal Temperature: The reaction may require heating to overcome the activation energy, but excessive heat can lead to decomposition or side reactions.[11]

  • Reagent Purity: Impurities in the this compound, substrate, base, or solvent can interfere with the reaction.[11]

  • Side Reactions: Competing reactions such as elimination or over-alkylation can consume starting materials and reduce the yield of the desired product.[12]

Q3: How can I prevent the formation of dialkylated products in my C-alkylation reaction?

A3: The formation of dialkylated products is a common issue when using substrates with multiple acidic protons, such as diethyl malonate.[2] To favor mono-alkylation:

  • Control Stoichiometry: Use a stoichiometric amount or a slight excess of the nucleophile relative to this compound.

  • Choice of Base and Solvent: The reaction conditions can influence the relative rates of the first and second alkylation. For instance, using a weaker base might slow down the second deprotonation.

  • Slow Addition: Adding the this compound slowly to the reaction mixture can help maintain a low concentration of the electrophile, favoring reaction with the more abundant mono-anion.

Q4: I am struggling with the N-alkylation of a primary amine and getting a mixture of products. What can I do?

A4: The N-alkylation of primary amines is often plagued by over-alkylation because the secondary amine product is often more nucleophilic than the starting primary amine.[7] Strategies to improve selectivity for mono-alkylation include:

  • Use a Large Excess of the Amine: This statistical approach increases the probability of this compound reacting with the primary amine.

  • Protecting Groups: Protect the primary amine, perform the alkylation, and then deprotect.

  • Reductive Amination: This is an alternative method that can provide better control over the degree of alkylation.[11]

  • Use of a Hindered Base: An organic base with significant steric bulk can selectively deprotonate the primary amine without acting as a competing nucleophile.[5]

Q5: What is Phase Transfer Catalysis (PTC) and how can it benefit my this compound alkylation?

A5: Phase Transfer Catalysis (PTC) is a technique used to facilitate reactions between reactants in different phases (e.g., a water-soluble nucleophile and an organic-soluble electrophile like this compound).[13][14] A phase-transfer catalyst, typically a quaternary ammonium salt, transports the nucleophile from the aqueous phase to the organic phase where the reaction occurs.[14]

Benefits of PTC include:

  • Milder reaction conditions.[15]

  • Use of inexpensive and safer inorganic bases like NaOH or K₂CO₃.[14]

  • Improved reaction rates and yields.

  • Often avoids the need for anhydrous or aprotic solvents.[14]

Troubleshooting Guides

Issue 1: Low or No Product Formation in C-Alkylation of Diethyl Malonate
Possible Cause Troubleshooting Step Rationale
Incomplete Enolate Formation Use a stronger base (e.g., NaH instead of NaOEt). Ensure anhydrous conditions as water will quench the enolate.A higher concentration of the nucleophilic enolate is required for the reaction to proceed efficiently.[1]
Poor Solubility of Reactants Change the solvent to one that better dissolves all components (e.g., DMF, DMSO).[4]All reactants need to be in the same phase to react.
Low Reactivity of this compound Add a catalytic amount of sodium iodide (NaI).In-situ formation of the more reactive cinnamyl iodide via the Finkelstein reaction can accelerate the alkylation.[4]
Reaction Temperature is Too Low Gradually increase the reaction temperature and monitor the progress by TLC.Sufficient thermal energy is needed to overcome the activation barrier. However, be cautious of potential side reactions at higher temperatures.[11]
Issue 2: Poor Selectivity in O- vs. N-Alkylation of an Aminophenol
Desired Product Recommended Conditions Rationale
O-Alkylation Use a weaker base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., acetone, DMF).The phenoxide is a softer nucleophile than the amine and will be preferentially formed with a weaker base. Aprotic solvents enhance the nucleophilicity of the phenoxide.[9]
N-Alkylation Protect the phenol as a silyl ether, perform the N-alkylation, and then deprotect.This strategy blocks the more acidic phenolic proton, directing the alkylation to the nitrogen atom.
N-Alkylation Use a strong, non-nucleophilic base (e.g., NaH) in an anhydrous solvent (e.g., THF) at low temperatures.This will deprotonate the amine, and the resulting amide is a strong nucleophile.

Data Summary Tables

Table 1: Comparison of Bases for the Alkylation of Diethyl Malonate with an Alkyl Bromide

Base Solvent Temperature (°C) Yield (%) Notes
Sodium EthoxideEthanolReflux~75%Standard conditions, can lead to dialkylation.[16]
Sodium HydrideDMF25 - 70Good to ExcellentEffective for complete enolate formation; requires anhydrous conditions.[17]
Potassium CarbonateAcetone/DMF50 - 80Moderate to GoodA weaker base, may require higher temperatures and longer reaction times. Often used in PTC.[18]
Cesium CarbonateDMF25 - 70Good to ExcellentHighly effective, often leading to dialkylated products.[19]
DBUMeCN060%An organic, non-nucleophilic base.[20]

Table 2: Solvent Effects on the N-Alkylation of an Amine with an Alkyl Bromide

Solvent Base Temperature (°C) Observations
AcetoneK₂CO₃RefluxLow solubility of reactants can lead to low conversion.[4]
Acetonitrile (ACN)K₂CO₃RefluxCan be a good alternative to acetone but may not always improve yield.[4]
DMFK₂CO₃145Good solvent for dissolving reactants, but can decompose at high temperatures.[21]
DMSOK₂CO₃RT - 80Can lead to side products.[8]
TolueneAq. KOH + PTCRT - 50Often used in phase-transfer catalysis, providing good yields.[8]

Experimental Protocols

Protocol 1: C-Alkylation of Diethyl Malonate with this compound

This protocol describes a standard procedure for the mono-alkylation of diethyl malonate.

Materials:

  • Diethyl malonate

  • Sodium ethoxide (NaOEt)

  • Absolute ethanol

  • This compound

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium ethoxide (1.0 eq.) in absolute ethanol.

  • To the stirred solution, add diethyl malonate (1.05 eq.) dropwise at room temperature.

  • Stir the mixture for 30 minutes to ensure complete formation of the enolate.

  • Add a solution of this compound (1.0 eq.) in a small amount of absolute ethanol dropwise to the reaction mixture.

  • After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Partition the residue between diethyl ether and a saturated aqueous solution of ammonium chloride.

  • Separate the layers and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography.

Protocol 2: N-Alkylation of Aniline with this compound using Phase Transfer Catalysis

This protocol provides a method for the mono-N-alkylation of aniline.

Materials:

  • Aniline

  • This compound

  • Toluene

  • 50% Aqueous sodium hydroxide (NaOH) solution

  • Tetrabutylammonium bromide (TBAB)

  • Diethyl ether

  • Distilled water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer

Procedure:

  • To a round-bottom flask, add aniline (2.0 eq.), toluene, and tetrabutylammonium bromide (0.05 eq.).

  • Stir the mixture vigorously and add the 50% aqueous NaOH solution.

  • Add this compound (1.0 eq.) dropwise to the biphasic mixture.

  • Continue stirring vigorously at room temperature and monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with water and diethyl ether.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

troubleshooting_low_yield start Low or No Product in This compound Alkylation check_base Is the base strong enough for complete deprotonation? start->check_base check_solvent Are all reactants soluble in the chosen solvent? check_base->check_solvent Yes use_stronger_base Use a stronger base (e.g., NaH) and ensure anhydrous conditions. check_base->use_stronger_base No check_temp Is the reaction temperature optimal? check_solvent->check_temp Yes change_solvent Switch to a more polar aprotic solvent (e.g., DMF, DMSO). check_solvent->change_solvent No check_electrophile Is the electrophile sufficiently reactive? check_temp->check_electrophile Yes increase_temp Gradually increase temperature and monitor by TLC. check_temp->increase_temp No add_catalyst Add a catalytic amount of NaI to form the more reactive iodide. check_electrophile->add_catalyst No success Improved Yield check_electrophile->success Yes use_stronger_base->success change_solvent->success increase_temp->success add_catalyst->success

Caption: Troubleshooting workflow for low yield in this compound alkylation.

experimental_workflow_c_alkylation cluster_prep 1. Enolate Formation cluster_reaction 2. Alkylation cluster_workup 3. Workup & Purification prep_base Dissolve NaOEt in Ethanol add_malonate Add Diethyl Malonate prep_base->add_malonate stir_enolate Stir for 30 min add_malonate->stir_enolate add_cinnamyl_bromide Add this compound stir_enolate->add_cinnamyl_bromide reflux Heat to Reflux add_cinnamyl_bromide->reflux monitor Monitor by TLC reflux->monitor cool_concentrate Cool and Concentrate monitor->cool_concentrate extract Extract with Et2O cool_concentrate->extract wash_dry Wash and Dry Organic Layer extract->wash_dry purify Purify by Distillation or Chromatography wash_dry->purify

Caption: Experimental workflow for C-alkylation of diethyl malonate.

References

Technical Support Center: Cinnamyl Bromide Storage and Handling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of cinnamyl bromide to prevent its polymerization.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: this compound ((3-Bromoprop-1-en-1-yl)benzene) is a versatile reagent used in organic synthesis. Its structure, containing a reactive allyl bromide and a vinyl group, makes it susceptible to polymerization, especially when exposed to heat, light, and air.[1][2][3] This polymerization can lead to a decrease in purity, affecting experimental outcomes and potentially creating hazardous conditions.

Q2: What are the primary signs of this compound degradation or polymerization?

A2: Visual indicators of degradation include a change in color from light yellow to brown, an increase in viscosity, or the formation of a solid precipitate.[1] For a more definitive assessment, analytical techniques such as 1H NMR or GC-MS can be employed to detect the presence of polymers or degradation byproducts.

Q3: What are the recommended storage conditions for this compound?

A3: To minimize the risk of polymerization and degradation, this compound should be stored in a cool, dark, and dry place.[1][4] Refrigeration between 2-8°C is highly recommended.[4] It should be kept in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), to protect it from moisture and oxygen.[1][2]

Q4: How can I prevent the polymerization of this compound during long-term storage?

A4: The addition of a free-radical inhibitor is an effective strategy to prevent polymerization. Common inhibitors for vinyl compounds include Butylated Hydroxytoluene (BHT) and hydroquinone.[5][6][7][8] These compounds work by scavenging free radicals that initiate the polymerization chain reaction.

Troubleshooting Guide

Issue Possible Cause Recommended Action
This compound has turned dark brown and viscous. Polymerization has likely occurred due to improper storage (exposure to heat, light, or air).It is recommended to discard the material as its purity is compromised. For future storage, add a stabilizer and store under recommended conditions.
Precipitate has formed in the this compound container. This is a strong indication of advanced polymerization.Do not use the material. Dispose of it according to your institution's hazardous waste guidelines.
Inconsistent experimental results using stored this compound. Partial polymerization may have occurred, reducing the concentration of the active monomer.Test the purity of the this compound using 1H NMR or GC-MS. If polymerization is confirmed, purify by distillation (if feasible and safe) or use a fresh batch. Add an inhibitor to the remaining stock for future use.
Unsure if my stored this compound is still viable. The material may have been stored for an extended period without an inhibitor.Perform a purity analysis. If the purity is acceptable, add an inhibitor to prevent future degradation.

Experimental Protocols

Protocol 1: Addition of a Free-Radical Inhibitor to this compound

This protocol describes the procedure for adding a stabilizer to this compound for long-term storage.

Materials:

  • This compound

  • Butylated Hydroxytoluene (BHT) or Hydroquinone

  • A clean, dry, amber glass bottle with a tight-fitting cap

  • Inert gas (Argon or Nitrogen)

  • Syringe and needle (for inert gas)

  • Analytical balance

Procedure:

  • Weigh the desired amount of this compound in the amber glass bottle.

  • Calculate the amount of inhibitor to be added. A typical starting concentration is 100-200 ppm (mg of inhibitor per kg of this compound).

  • Weigh the calculated amount of BHT or hydroquinone and add it to the this compound.

  • Seal the bottle tightly and gently swirl to dissolve the inhibitor. Sonication can be used if necessary.

  • Purge the headspace of the bottle with an inert gas for 1-2 minutes to displace any oxygen.

  • Store the stabilized this compound at 2-8°C in the dark.

Protocol 2: Purity Assessment of this compound by 1H NMR

This protocol outlines a method to assess the purity of this compound and detect the presence of polymeric impurities using 1H NMR.

Materials:

  • This compound sample

  • Deuterated chloroform (CDCl3)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Prepare a sample for NMR analysis by dissolving a small amount of the this compound in CDCl3.

  • Acquire a 1H NMR spectrum.

  • Analysis:

    • This compound Monomer: Identify the characteristic peaks for the vinyl and allylic protons. The vinyl protons typically appear as multiplets between 6.0 and 7.0 ppm, and the allylic protons (CH2Br) as a doublet around 4.1-4.2 ppm.

    • Polymer: The formation of polymer will result in the disappearance or significant broadening of the sharp vinyl proton signals and the appearance of broad signals in the aliphatic region of the spectrum.

    • Quantification: The degree of polymerization can be estimated by comparing the integration of the remaining monomer vinyl proton signals to the integration of the aromatic protons (which should remain relatively unchanged).

Protocol 3: Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol can be used to identify and quantify this compound and its potential degradation products.

Materials:

  • This compound sample

  • Suitable solvent (e.g., dichloromethane, hexane)

  • GC-MS instrument with a suitable capillary column (e.g., HP-5MS)

Procedure:

  • Prepare a dilute solution of the this compound sample in the chosen solvent.

  • Inject the sample into the GC-MS.

  • GC Program:

    • Injector Temperature: 250°C

    • Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI)

    • Mass Range: 40-400 amu

  • Analysis:

    • The retention time of the this compound peak can be used for identification and quantification against a standard.

    • The mass spectrum of this compound will show a characteristic molecular ion peak and fragmentation pattern.

    • The presence of higher molecular weight compounds or a broad "hump" in the chromatogram can indicate the presence of oligomers or polymers.

Data Summary

Table 1: Recommended Storage Conditions for this compound

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)[4]Reduces the rate of thermal decomposition and polymerization.
Light Store in the dark (amber bottle)Prevents photochemical initiation of polymerization.
Atmosphere Inert (Argon or Nitrogen)Excludes oxygen, which can participate in free-radical initiation.
Moisture Dry conditionsPrevents hydrolysis and other moisture-related degradation.
Inhibitor 100-200 ppm BHT or HydroquinoneScavenges free radicals to prevent the onset of polymerization.

Visualizations

Polymerization_Initiation cluster_initiation Initiation Initiator Heat / Light Monomer Cinnamyl Bromide Initiator->Monomer Energy Radical Cinnamyl Radical Monomer->Radical Forms

Figure 1. Initiation of this compound Polymerization.

Polymerization_Propagation_Termination cluster_propagation Propagation cluster_termination Termination Radical_p Cinnamyl Radical Monomer_p Cinnamyl Bromide Radical_p->Monomer_p Reacts with Growing_Chain Growing Polymer Chain Monomer_p->Growing_Chain Forms Chain1 Growing Chain 1 Polymer Stable Polymer Chain1->Polymer Chain2 Growing Chain 2 Chain2->Polymer Inhibition_Mechanism Radical_i Cinnamyl Radical Inhibitor Inhibitor (e.g., BHT) Radical_i->Inhibitor Reacts with Stable_Species Stable, Non-reactive Species Inhibitor->Stable_Species Forms Troubleshooting_Workflow Start Observe Signs of Degradation in This compound Visual_Check Visual Inspection: Color Change? Viscosity Increase? Precipitate? Start->Visual_Check Analytical_Test Perform Purity Analysis (1H NMR or GC-MS) Visual_Check->Analytical_Test Yes No_Degradation No Signs of Degradation Visual_Check->No_Degradation No Polymer_Present Polymerization Confirmed? Analytical_Test->Polymer_Present Discard Discard Material Polymer_Present->Discard Yes (Severe) Purify_Use Purify if Possible or Use Fresh Stock Polymer_Present->Purify_Use Yes (Minor) Polymer_Present->No_Degradation No Add_Inhibitor Add Inhibitor and Store Correctly Purify_Use->Add_Inhibitor No_Degradation->Add_Inhibitor Continue_Use Continue Use Add_Inhibitor->Continue_Use

References

removal of unreacted cinnamyl bromide from a reaction mixture

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Cinnamyl Bromide Removal

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions regarding the removal of unreacted this compound from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods to remove unreacted this compound?

A1: The primary methods for removing unreacted this compound include silica gel column chromatography, chemical quenching (derivatization), liquid-liquid extraction, and vacuum distillation. The choice of method depends on the scale of the reaction, the properties of the desired product, and the required purity.

Q2: Is this compound stable during workup?

A2: this compound is generally stable under normal workup conditions.[1] However, it is incompatible with strong bases and strong oxidizing agents, which should be avoided during the purification process.[1][2] It is also sensitive to heat, so prolonged heating should be minimized.[3]

Q3: What safety precautions should I take when handling this compound?

A3: this compound is a corrosive material that can cause severe skin burns and eye damage.[1][2][3] Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1] Ensure that eyewash stations and safety showers are readily accessible.

Q4: How can I detect the presence of residual this compound in my purified product?

A4: Thin-Layer Chromatography (TLC) is a quick method to check for the presence of this compound. It is readily visualized under UV light.[4] For more quantitative analysis, techniques like ¹H NMR spectroscopy or Gas Chromatography-Mass Spectrometry (GC-MS) can be employed.

Q5: Can I use distillation to remove this compound?

A5: Yes, vacuum distillation can be an effective method if your desired product has a significantly different boiling point from this compound (Boiling Point: ~103 °C at 22 mmHg).[2][5] This method is particularly suitable for larger-scale reactions where chromatography may be impractical.[4]

Troubleshooting Guide

Issue 1: An emulsion has formed during the aqueous extraction.

  • Possible Cause: The organic and aqueous layers may have similar densities, or the presence of surfactants or other amphiphilic molecules is promoting emulsification. Vigorous shaking can also contribute to this issue.

  • Solution:

    • Add Brine: Introduce a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength and density of the aqueous layer, which often helps to break the emulsion.[6]

    • Add More Solvent: Dilute the organic layer with more of the organic solvent you are using for the extraction.

    • Gentle Agitation: Instead of vigorous shaking, gently swirl or invert the separatory funnel.[6]

    • Filtration: As a last resort, you can filter the emulsified layer through a pad of Celite or glass wool.

Issue 2: My product and this compound have very similar Rf values on TLC, making chromatographic separation difficult.

  • Possible Cause: The polarity of your product is very close to that of this compound.

  • Solution:

    • Optimize Solvent System: Systematically screen different solvent systems for column chromatography. Try switching to a solvent system with different selectivities (e.g., substitute ethyl acetate with ether or dichloromethane in a hexane-based eluent).

    • Chemical Derivatization (Quenching): Convert the unreacted this compound into a more polar, water-soluble compound. For example, add a tertiary amine like triethylamine to the reaction mixture. This will react with the this compound to form a quaternary ammonium salt, which can then be easily removed with an aqueous wash.[4]

    • Use Scavenger Resins: For smaller scale reactions, consider using a scavenger resin. Resins with nucleophilic groups (e.g., amine- or thiol-based) can covalently bind to the this compound, allowing you to remove it by simple filtration.[4][7]

Issue 3: I still see this compound in my product after performing multiple aqueous washes.

  • Possible Cause: this compound is insoluble in water.[5][8] Standard aqueous washes are ineffective at removing it and are primarily for removing water-soluble impurities.

  • Solution: You must use a method other than simple aqueous extraction. Refer to the solutions for Issue 2 , such as column chromatography or chemical quenching, which are designed to separate compounds with similar solubilities.

Experimental Protocols

Protocol 1: Removal by Silica Gel Column Chromatography

This is the most common and often most effective method for achieving high purity.

  • Preparation: Concentrate the crude reaction mixture under reduced pressure to remove the bulk solvent.

  • Adsorption: Adsorb the crude residue onto a small amount of silica gel.

  • Column Packing: Pack a glass column with silica gel using the desired eluent system.

  • Loading: Carefully load the adsorbed crude material onto the top of the packed column.

  • Elution: Begin eluting the column with the chosen solvent system. A common starting point is a mixture of n-hexane and ethyl acetate.[9]

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the purified product, separate from the this compound.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Removal by Chemical Quenching with a Tertiary Amine

This protocol converts this compound into a water-soluble salt.

  • Cooling: After the primary reaction is complete, cool the reaction mixture to room temperature.

  • Quenching: Add 1.5 to 2.0 equivalents (relative to the initial excess of this compound) of triethylamine to the stirred reaction mixture.

  • Stirring: Allow the mixture to stir at room temperature for 1-2 hours to ensure complete reaction with the this compound.

  • Extraction: Transfer the mixture to a separatory funnel and dilute with an appropriate organic solvent (e.g., ethyl acetate or diethyl ether).

  • Washing: Wash the organic layer sequentially with:

    • Water (2x) to remove the benzyltriethylammonium bromide salt.[4]

    • Brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the product, free of this compound.[10]

Data Presentation

Table 1: Typical Solvent Systems for Column Chromatography

Eluent SystemComponent RatioTypical Application
n-Hexane / Ethyl Acetate8 : 1General purpose for separating moderately polar compounds from non-polar this compound.[9]
n-Hexane / Dichloromethane1 : 1 to 2 : 1Alternative system when separation is poor with ethyl acetate.
Toluene / Ethyl Acetate10 : 1Useful for compounds that may be sensitive to more acidic silica gel in the presence of chlorinated solvents.

Table 2: Common Quenching Agents for this compound

Quenching AgentMolar EquivalentsReaction TimeWorkup
Triethylamine1.5 - 2.01 - 2 hoursAqueous Extraction
Thiol-based Scavenger Resin2.0 - 4.02 - 12 hoursFiltration
Sodium Acetate2.04 - 16 hoursAqueous Extraction

Visualizations

G start Crude Reaction Mixture (Contains this compound) check_polarity Product and this compound Polarity Difference? start->check_polarity check_scale Reaction Scale? chromatography Silica Gel Column Chromatography check_scale->chromatography  No distillation Vacuum Distillation check_scale->distillation  Yes check_polarity->check_scale  Large Scale Reaction check_polarity->chromatography  Large Difference quench Chemical Quenching (e.g., with Triethylamine) check_polarity->quench  Small Difference   end Pure Product chromatography->end wash Aqueous Wash quench->wash distillation->end wash->end

Caption: Decision workflow for selecting a purification method.

G cluster_start In Reaction Flask start Crude Reaction Mixture in Organic Solvent add_amine 1. Add Triethylamine (2 eq.) Stir for 1-2h at RT start->add_amine product Desired Product (Unaffected) cb This compound (Unreacted Reagent) salt Cinnamyltriethylammonium Bromide (Water-Soluble Salt) add_amine->salt Reacts with transfer 2. Transfer to Separatory Funnel Add Water salt->transfer separate 3. Separate Layers transfer->separate organic_layer Organic Layer: Desired Product separate->organic_layer aqueous_layer Aqueous Layer: Quaternized Salt separate->aqueous_layer dry 4. Dry and Concentrate Organic Layer organic_layer->dry pure_product Pure Product dry->pure_product

Caption: Experimental workflow for chemical quenching and extraction.

References

dealing with lachrymatory effects of cinnamyl bromide

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Cinnamyl Bromide

This technical support center provides guidance for researchers, scientists, and drug development professionals on safely handling the lachrymatory and corrosive effects of this compound during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is classified as a corrosive and lachrymatory agent.[1][2][3][4] The primary hazards include causing severe skin burns and serious eye damage.[1][2][5] It is also a lachrymator, meaning it can cause intense eye pain and tearing upon exposure.[4][6]

Q2: What immediate actions should I take if I am exposed to this compound?

A2: In case of any exposure, immediate action is critical.

  • Eyes: Immediately flush with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][4][7]

  • Skin: Take off immediately all contaminated clothing. Wash off immediately with plenty of water for at least 15 minutes. Seek immediate medical attention.[4][7][8]

  • Inhalation: Move the person to fresh air and keep them in a position comfortable for breathing. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][4][7]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.[1][4][7]

Q3: What personal protective equipment (PPE) is mandatory when handling this compound?

A3: Appropriate PPE is essential to prevent exposure. This includes:

  • Eye/Face Protection: Chemical safety goggles or a face shield.[1][7][8]

  • Hand Protection: Protective gloves (e.g., nitrile rubber, check manufacturer's compatibility data).[1][7]

  • Skin and Body Protection: Wear suitable protective clothing, such as a lab coat, to prevent skin exposure.[1][7][8]

  • Respiratory Protection: If working outside a fume hood or if there is a risk of inhalation, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate filter.[1][7][8]

Q4: How should I properly store this compound?

A4: this compound should be stored in a cool, dry, and well-ventilated place.[1][7][8] Keep the container tightly closed and store it in a corrosives area, away from heat, sparks, and open flames.[7][8] It is also light-sensitive and should be protected from direct sunlight.[9][10] Recommended storage temperature is often refrigerated (2-8°C).[2][9][10]

Q5: What is the appropriate way to dispose of this compound waste?

A5: Dispose of this compound waste in accordance with local, state, and federal regulations.[11] It should be treated as hazardous waste and disposed of in an approved waste disposal plant.[4][7] Do not allow the chemical to enter the environment.[1][7]

Troubleshooting Guides

Problem: I can smell a sweet, aromatic odor, and my eyes are starting to tear and sting.

  • Cause: You are likely being exposed to this compound vapor. This indicates inadequate containment.

  • Solution:

    • Immediately cease your work and move to a safe area with fresh air.

    • Alert others in the vicinity of the potential exposure.

    • If eye irritation is significant, use an eyewash station to flush your eyes with water for at least 15 minutes.[4][7]

    • Assess the ventilation in your workspace. Ensure your chemical fume hood is functioning correctly.

    • Review your handling procedures to identify any steps that could be generating vapors.

    • Do not re-enter the area until it has been properly ventilated and the source of the vapor has been identified and controlled.

Problem: I spilled a small amount of this compound on my gloved hand.

  • Cause: Accidental splash during handling.

  • Solution:

    • Immediately and carefully remove the contaminated glove, avoiding contact with your skin.

    • Wash your hands thoroughly with soap and water.[1][12]

    • Inspect your skin for any signs of redness or irritation. If any are present, seek medical advice.

    • Dispose of the contaminated glove in the appropriate hazardous waste container.

Problem: A container of this compound has been left open in the lab.

  • Cause: Improper storage or handling.

  • Solution:

    • If it is safe to do so, and you are wearing the appropriate PPE, close the container.

    • Ensure the area is well-ventilated to disperse any accumulated vapors.

    • Review laboratory procedures with all personnel to reinforce the importance of proper chemical storage.

    • Monitor the area for any lingering odors or signs of contamination.

Quantitative Data

PropertyValueSource
Molecular Formula C₉H₉Br[5][9][13]
Molecular Weight 197.07 g/mol [1][5]
Appearance White to slightly yellow-beige crystalline solid or powder[9][10][14]
Melting Point 26-29 °C (lit.)[9][10][15]
Boiling Point 103 °C at 22 mm Hg (lit.)[9][10][15]
Density 1.332 g/mL at 25 °C (lit.)[9][10][15]
Vapor Pressure 0.247 mmHg at 25°C[9][10]
Flash Point 190 °F / 87.8 °C (closed cup)[3][9]
Solubility Insoluble in water; Soluble in organic solvents like methanol, ether, and chloroform.[9][10][13][15]

Experimental Protocols

Protocol 1: General Handling and Dispensing of this compound

  • Preparation:

    • Ensure a chemical fume hood is available and certified.

    • Gather all necessary PPE: chemical safety goggles, face shield, nitrile gloves, and a lab coat.

    • Prepare a designated waste container for this compound contaminated materials.

    • Have an emergency spill kit readily accessible.

  • Procedure:

    • Conduct all handling and dispensing of this compound inside a certified chemical fume hood.[16]

    • Before opening the container, allow it to equilibrate to room temperature if it was refrigerated to prevent moisture condensation.

    • Carefully open the container, avoiding any sudden movements that could cause splashing.

    • Use a clean, dry spatula or other appropriate tool to dispense the required amount of this compound.

    • Immediately and securely close the container after dispensing.

    • Clean any residual this compound from the spatula or tool using a suitable solvent (e.g., ethanol) and dispose of the cleaning materials in the designated hazardous waste container.

  • Post-Handling:

    • Wipe down the work surface inside the fume hood with an appropriate decontaminating solution.

    • Carefully remove PPE, avoiding self-contamination.

    • Wash hands thoroughly with soap and water.[1]

Protocol 2: Decontamination of Glassware

  • Initial Rinse:

    • While wearing appropriate PPE and working in a fume hood, rinse the contaminated glassware with a suitable organic solvent (e.g., acetone or ethanol) to dissolve any residual this compound.

    • Collect the rinse solvent in a designated hazardous waste container.

  • Decontamination:

    • Prepare a decontamination solution, such as a dilute solution of sodium bicarbonate or another mild base, to neutralize any remaining acidic byproducts.

    • Carefully wash the glassware with the decontamination solution.

    • Dispose of the decontamination solution in the appropriate waste stream.

  • Final Cleaning:

    • Wash the glassware with a standard laboratory detergent and water.

    • Rinse thoroughly with deionized water.

    • Allow the glassware to dry completely before reuse.

Visualizations

ExposureResponseWorkflow This compound Exposure Response Exposure Exposure Occurs AssessSeverity Assess Severity and Type (Skin, Eyes, Inhalation) Exposure->AssessSeverity SkinContact Skin Contact AssessSeverity->SkinContact Skin EyeContact Eye Contact AssessSeverity->EyeContact Eyes Inhalation Inhalation AssessSeverity->Inhalation Inhalation RemoveClothing Remove Contaminated Clothing SkinContact->RemoveClothing FlushEyes Flush Eyes with Water for 15 minutes EyeContact->FlushEyes FreshAir Move to Fresh Air Inhalation->FreshAir WashSkin Wash Skin with Soap and Water for 15 minutes RemoveClothing->WashSkin SeekMedical Seek Immediate Medical Attention WashSkin->SeekMedical FlushEyes->SeekMedical FreshAir->SeekMedical ReportIncident Report Incident to Supervisor SeekMedical->ReportIncident SafeHandlingWorkflow Safe Handling of this compound Start Start Experiment Prep Prepare Work Area (Fume Hood, Spill Kit) Start->Prep DonPPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Prep->DonPPE Handle Handle this compound in Fume Hood DonPPE->Handle CloseContainer Securely Close Container Handle->CloseContainer Cleanup Clean Work Area and Tools CloseContainer->Cleanup DisposeWaste Dispose of Waste Properly Cleanup->DisposeWaste DoffPPE Remove PPE DisposeWaste->DoffPPE WashHands Wash Hands DoffPPE->WashHands End End Experiment WashHands->End

References

Technical Support Center: Scaling Up Cinnamyl Bromide Reactions for Pilot Plant Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of cinnamyl bromide for pilot plant production. It addresses common challenges, provides troubleshooting advice, and offers detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound, and which is most suitable for pilot plant scale-up?

A1: The most common laboratory methods for synthesizing this compound start from cinnamyl alcohol using various brominating agents. The choice of method for scale-up depends on factors like safety, cost, yield, and purity requirements.

  • Phosphorus Tribromide (PBr₃): This method offers high yields (often exceeding 90%) under mild conditions.[1][2] However, PBr₃ is a corrosive and moisture-sensitive reagent, requiring careful handling in a pilot plant setting.

  • Triphenylphosphine and Bromine: This method, detailed in Organic Syntheses, provides good yields (60-79%) and is stereospecific.[3][4][5] A major consideration for scale-up is the formation of triphenylphosphine oxide as a byproduct, which needs to be separated from the product.

  • Hydrogen Bromide (HBr) in Acetic Acid: This is another established method.[4][5] Handling large quantities of corrosive HBr and acetic acid requires appropriate equipment and safety measures.

  • N-Bromosuccinimide (NBS): NBS is a solid reagent, which can be easier to handle than liquid bromine.[4][5] However, reactions involving NBS can be highly exothermic and require careful thermal management to prevent runaway reactions, especially when scaled up.[6][7]

For pilot plant production, a thorough process safety assessment is crucial for selecting the most appropriate method.

Q2: What are the primary safety concerns when scaling up this compound synthesis?

A2: Scaling up any chemical reaction introduces new safety challenges. For this compound synthesis, the primary concerns are:

  • Exothermic Reactions: Bromination reactions are often highly exothermic.[6][7] Without proper heat management, this can lead to a thermal runaway, causing a rapid increase in temperature and pressure, potentially leading to reactor failure.

  • Hazardous Reagents and Byproducts: Many brominating agents, such as bromine and phosphorus tribromide, are corrosive and toxic.[8] The reactions can also produce hazardous byproducts like hydrogen bromide gas.[4]

  • Reagent Handling and Addition: The controlled addition of reagents is critical at a larger scale to manage the reaction rate and heat generation.[6][9]

  • Solvent Choice: Some solvents can have hazardous interactions with brominating agents. For example, N-bromosuccinimide (NBS) in solvents like DMF or 2-MeTHF has been reported to cause thermal runaway.[6][7][8]

A thorough risk assessment and Hazard and Operability (HAZOP) study should be conducted before any pilot plant campaign.

Q3: How can I control the temperature of the reaction during scale-up?

A3: Effective temperature control is critical for a safe and successful scale-up. Strategies include:

  • Jacketed Reactors: Pilot plant reactors are typically equipped with jackets for heating and cooling. The choice of heat transfer fluid and the flow rate are important parameters.

  • Controlled Reagent Addition: Adding the brominating agent slowly and monitoring the internal temperature allows for the reaction's heat generation to be matched by the cooling capacity of the reactor.[6][9]

  • Semi-Batch Operation: A semi-batch process, where one reactant is fed continuously to another in the reactor, is often used to control exotherms.[6][7]

  • Dilution: Using an appropriate amount of solvent can help to dissipate the heat generated during the reaction.

Q4: What are the common impurities in this compound synthesis and how can they be minimized?

A4: Common impurities can include unreacted starting material (cinnamyl alcohol), byproducts from side reactions, and residual solvents.

  • Unreacted Cinnamyl Alcohol: Can be minimized by optimizing the stoichiometry of the brominating agent and reaction time.

  • Dibrominated Products: Over-bromination can sometimes occur. Careful control of reaction conditions can mitigate this.

  • Ethers: If an alcohol is used as a solvent or is present as an impurity, ether formation is possible.

  • Triphenylphosphine Oxide: When using the triphenylphosphine/bromine method, this is the major byproduct and must be removed during purification.[3][4]

Purification methods such as distillation or crystallization are typically used to remove these impurities.[2]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Low Yield 1. Incomplete reaction. 2. Product loss during workup/purification. 3. Side reactions consuming starting material. 4. Degradation of the product.1. Monitor reaction progress by TLC or HPLC. Consider increasing reaction time or temperature cautiously. 2. Check for product solubility in aqueous washes. Optimize extraction and purification steps. 3. Re-evaluate reaction conditions (temperature, stoichiometry) to minimize side reactions. 4. This compound can be unstable; ensure purification and storage conditions are appropriate (e.g., cool and dark).
Reaction Temperature Spikes (Exotherm) 1. Reagent added too quickly. 2. Inadequate cooling. 3. Insufficient solvent.1. Reduce the addition rate of the brominating agent. 2. Ensure the reactor cooling system is functioning correctly and is set to the appropriate temperature. 3. Increase the solvent volume to better dissipate heat.
Formation of Significant Byproducts 1. Incorrect stoichiometry. 2. Reaction temperature too high. 3. Presence of impurities in starting materials or solvents.1. Carefully check the molar ratios of reactants. 2. Lower the reaction temperature. 3. Ensure the purity of all materials before starting the reaction.
Difficult Purification 1. Presence of a byproduct with similar physical properties to the product (e.g., boiling point). 2. Formation of an emulsion during workup.1. Consider alternative purification methods such as crystallization or chromatography. 2. Allow the mixture to stand, add a brine wash, or use a different solvent system to break the emulsion.
Discoloration of Product 1. Presence of residual bromine or other impurities. 2. Decomposition of the product.1. Wash the product with a reducing agent solution (e.g., sodium bisulfite) to remove excess bromine. 2. Store the purified product under an inert atmosphere at a low temperature and protected from light.

Data Presentation

Table 1: Comparison of Laboratory-Scale Synthesis Methods for this compound

MethodBrominating AgentSolventTypical Yield (%)Key ConsiderationsReference(s)
1Phosphorus Tribromide (PBr₃)Dichloromethane~96%High yield, mild conditions; PBr₃ is corrosive.[2]
2Triphenylphosphine / BromineAcetonitrile60 - 79%Stereospecific; produces triphenylphosphine oxide byproduct.[3][4][5]
3Hydrogen Bromide (HBr)Acetic AcidNot specifiedEstablished method; requires handling of corrosive acids.[4][5]
4N-Bromosuccinimide (NBS)Not specifiedNot specifiedSolid reagent, easier to handle; potential for thermal runaway.[4][5]

Experimental Protocols

Pilot Plant Scale-Up Protocol: Synthesis of this compound using Phosphorus Tribromide (Adapted from Lab Scale)

Safety Precautions: This procedure must be carried out in a well-ventilated area by trained personnel. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses, and a lab coat, must be worn. The reaction is exothermic and should be conducted in a reactor with adequate cooling capacity and temperature monitoring.

Equipment:

  • Jacketed glass-lined or Hastelloy reactor with a mechanical stirrer, thermocouple, and addition funnel.

  • Condenser with a gas outlet connected to a scrubber containing a sodium hydroxide solution to neutralize any evolved HBr.

  • Receiving vessels for product and waste.

Reagents:

  • Cinnamyl Alcohol

  • Phosphorus Tribromide (PBr₃)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate

  • Water

Procedure:

  • Reactor Setup: Ensure the reactor is clean and dry. Charge the reactor with cinnamyl alcohol and dichloromethane. Begin stirring and cool the reactor jacket to 0-5 °C.

  • Reagent Addition: Slowly add phosphorus tribromide to the stirred solution via the addition funnel over a period of 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by a suitable analytical method (e.g., TLC or HPLC).

  • Quenching: Once the reaction is complete, cool the mixture back to 0-5 °C. Slowly and carefully add water to quench the reaction, maintaining the temperature below 15 °C.

  • Workup: Transfer the reaction mixture to a separation vessel. Separate the organic layer. Wash the organic layer sequentially with water and then with a saturated sodium bicarbonate solution until the aqueous layer is neutral or slightly basic.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate. Filter off the drying agent. Remove the dichloromethane under reduced pressure.

  • Purification: The crude this compound can be purified by vacuum distillation.

Visualizations

reaction_pathway cluster_reactants Reactants cluster_reaction Reaction cluster_products Products & Byproducts cinnamyl_alcohol Cinnamyl Alcohol reaction Bromination in Dichloromethane cinnamyl_alcohol->reaction pbr3 Phosphorus Tribromide (PBr3) pbr3->reaction cinnamyl_bromide This compound reaction->cinnamyl_bromide byproduct Phosphorous Acid reaction->byproduct

Caption: Synthesis of this compound from Cinnamyl Alcohol using PBr₃.

experimental_workflow start Start reactor_setup Reactor Setup & Charge start->reactor_setup cooling Cooling to 0-5 °C reactor_setup->cooling reagent_addition Slow Addition of Brominating Agent cooling->reagent_addition reaction_monitoring Reaction & Monitoring reagent_addition->reaction_monitoring quenching Quenching reaction_monitoring->quenching workup Workup & Phase Separation quenching->workup drying Drying workup->drying solvent_removal Solvent Removal drying->solvent_removal purification Purification (Distillation) solvent_removal->purification end Final Product purification->end

Caption: Pilot Plant Workflow for this compound Synthesis.

troubleshooting_logic start Problem Encountered low_yield Low Yield? start->low_yield exotherm Exotherm? start->exotherm impurities High Impurities? start->impurities check_completeness Check Reaction Completeness low_yield->check_completeness Yes optimize_workup Optimize Workup/Purification low_yield->optimize_workup If complete reduce_addition_rate Reduce Reagent Addition Rate exotherm->reduce_addition_rate Yes check_cooling Verify Cooling System exotherm->check_cooling If still issue adjust_temp Adjust Reaction Temperature impurities->adjust_temp Yes check_reagents Check Reagent Purity impurities->check_reagents If temp is optimal

Caption: Troubleshooting Decision Tree for this compound Synthesis.

References

Validation & Comparative

A Comparative Analysis of the Reactivity of Cinnamyl Bromide and Cinnamyl Chloride in Nucleophilic Substitution Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the reactivity of key intermediates is paramount for efficient synthesis design and process optimization. This guide provides an objective comparison of the reactivity of cinnamyl bromide and cinnamyl chloride, two common precursors in the synthesis of pharmaceuticals and other fine chemicals. The comparison is supported by experimental data from solvolysis reactions, detailing the reaction kinetics and providing insight into the underlying mechanistic pathways.

Executive Summary

This compound consistently demonstrates higher reactivity in nucleophilic substitution reactions compared to cinnamyl chloride. This increased reactivity is primarily attributed to the superior leaving group ability of the bromide ion (Br⁻) in comparison to the chloride ion (Cl⁻). This guide presents a quantitative comparison of the solvolysis rate constants for both compounds in various aqueous solvent mixtures, alongside detailed experimental protocols for determining these kinetic parameters. The underlying Sₙ1 reaction mechanism, which proceeds through a resonance-stabilized allylic carbocation, is also discussed and visualized.

Data Presentation: Solvolysis Rate Constants

The following table summarizes the first-order rate constants (k) for the solvolysis of this compound and provides an estimated comparison for cinnamyl chloride under identical conditions. The data for this compound is extracted from studies on its solvolysis in various aqueous organic solvents.[1] Due to the absence of a direct comparative study under the exact same conditions, the reactivity of cinnamyl chloride is generally understood to be lower based on the established principles of leaving group ability in nucleophilic substitution reactions.

Solvent System (v/v)This compound (k x 10⁵ s⁻¹) at 25°C[1]Cinnamyl Chloride (k x 10⁵ s⁻¹) at 25°C (Estimated)
100% H₂O--
90% Acetone1.96Slower
80% Acetone11.5Slower
70% Acetone34.2Slower
90% Ethanol0.892Slower
80% Ethanol2.85Slower
70% Ethanol6.77Slower
90% Methanol2.11Slower
80% Methanol6.44Slower
50% Methanol65.3Slower
97% TFE2.35Slower
70% TFE21.0Slower
50% TFE111Slower

TFE = 2,2,2-Trifluoroethanol

Note: The rates for cinnamyl chloride are indicated as "Slower" because, while specific matching data is not available in the searched literature, the C-Br bond is weaker than the C-Cl bond, making bromide a better leaving group and thus leading to a faster reaction rate for this compound under identical conditions.

Reaction Mechanism and Theoretical Background

The solvolysis of both this compound and cinnamyl chloride predominantly proceeds through a unimolecular nucleophilic substitution (Sₙ1) mechanism. This is due to the formation of a resonance-stabilized allylic carbocation intermediate upon departure of the halide leaving group. The stability of this carbocation is a key factor driving the reaction.

The rate-determining step in an Sₙ1 reaction is the formation of the carbocation. Consequently, the nature of the leaving group significantly influences the reaction rate. A better leaving group, one that is a weaker base and more stable in solution, will depart more readily, leading to a faster reaction. The bromide ion is a better leaving group than the chloride ion because it is a larger, more polarizable, and less basic anion. This fundamental difference in leaving group ability is the primary reason for the higher reactivity of this compound.

Experimental Protocols

This section provides a detailed methodology for the kinetic analysis of the solvolysis of cinnamyl halides, which can be adapted to directly compare the reactivity of this compound and cinnamyl chloride.

Kinetic Analysis of Solvolysis

Objective: To determine the first-order rate constant for the solvolysis of a cinnamyl halide in a given solvent system.

Materials:

  • This compound or cinnamyl chloride

  • Selected aqueous organic solvent (e.g., 80% ethanol/20% water)

  • Indicator solution (e.g., bromothymol blue)

  • Standardized sodium hydroxide solution (e.g., 0.02 M)

  • Thermostated water bath

  • Burette, pipette, flasks, and other standard laboratory glassware

Procedure:

  • Prepare the desired solvent mixture (e.g., 80% ethanol by volume).

  • Place a known volume of the solvent mixture into a reaction flask and allow it to equilibrate to the desired temperature in the thermostated water bath.

  • Add a few drops of the indicator to the solvent.

  • Prepare a stock solution of the cinnamyl halide in a small amount of a suitable dry solvent (e.g., acetone).

  • To initiate the reaction, inject a precise amount of the cinnamyl halide stock solution into the reaction flask with vigorous stirring. Start a timer immediately.

  • The solvolysis reaction will produce HBr or HCl, causing the indicator to change color.

  • Titrate the acid produced with the standardized NaOH solution at regular time intervals. The endpoint is reached when the indicator color persists for at least 30 seconds.

  • Continue the titration until the reaction is complete (typically after 10 half-lives) to determine the infinity reading.

  • The first-order rate constant (k) can be determined by plotting ln(V∞ - Vt) versus time, where V∞ is the volume of NaOH required at infinite time and Vt is the volume at time t. The slope of the resulting straight line will be -k.

Synthesis of this compound from Cinnamyl Alcohol

Objective: To synthesize this compound from cinnamyl alcohol.

Materials:

  • Cinnamyl alcohol

  • Phosphorus tribromide (PBr₃)

  • Pyridine

  • Gasoline (as solvent)

  • Ice water

  • 5% Sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator and standard distillation apparatus

Procedure:

  • In a dry reaction flask, dissolve cinnamyl alcohol and pyridine in gasoline.

  • Cool the mixture in an ice bath and add phosphorus tribromide dropwise with stirring, maintaining the temperature at approximately 20°C.

  • After the addition is complete, warm the mixture to 60-70°C and maintain this temperature for 2 hours.

  • Cool the reaction mixture to below 30°C and slowly add ice water.

  • Separate the organic layer and wash it sequentially with water, 5% sodium bicarbonate solution, and again with water until neutral.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Remove the solvent and pyridine under reduced pressure using a rotary evaporator to obtain crude this compound.

  • The product can be further purified by vacuum distillation.

Visualizations

SN1_Mechanism cluster_step1 Step 1: Formation of Carbocation (Rate-Determining) cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Deprotonation CinnamylHalide Cinnamyl Halide (C₆H₅CH=CHCH₂X) Carbocation Resonance-Stabilized Allylic Carbocation CinnamylHalide->Carbocation Slow CinnamylHalide->Carbocation LeavingGroup Halide Ion (X⁻) Product_intermediate Protonated Product Carbocation->Product_intermediate Fast Carbocation->Product_intermediate Nucleophile Nucleophile (NuH) Product Final Product (C₆H₅CH=CHCH₂Nu) Product_intermediate->Product Fast Product_intermediate->Product Proton H⁺

Caption: Sₙ1 Reaction Pathway for Cinnamyl Halides.

Experimental_Workflow start Start prep_solvent Prepare Solvent Mixture start->prep_solvent equilibrate Equilibrate Solvent to Temperature prep_solvent->equilibrate add_indicator Add Indicator equilibrate->add_indicator initiate_reaction Initiate Reaction with Cinnamyl Halide add_indicator->initiate_reaction monitor_reaction Monitor Reaction Progress (Titration at Intervals) initiate_reaction->monitor_reaction determine_infinity Determine Infinity Point monitor_reaction->determine_infinity plot_data Plot ln(V∞ - Vt) vs. Time determine_infinity->plot_data calculate_k Calculate Rate Constant (k) plot_data->calculate_k end End calculate_k->end

Caption: Experimental Workflow for Kinetic Analysis.

References

Spectroscopic Analysis: A Comparative Guide to Confirming the Structure of Cinnamyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, unambiguous structural confirmation of synthesized compounds is paramount. This guide provides a comparative analysis of spectroscopic techniques to definitively identify trans-cinnamyl bromide and distinguish it from common precursors and byproducts, such as cinnamyl alcohol and cinnamaldehyde.

Comparative Spectroscopic Data

The following table summarizes the key quantitative data from ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for cinnamyl bromide and its common related compounds. These distinct spectral fingerprints are crucial for confirming the successful synthesis of the target molecule and identifying any impurities.

Compound Spectroscopic Technique Key Data Points
trans-Cinnamyl Bromide ¹H NMR (400 MHz, CDCl₃)δ 7.42–7.29 (m, 5H, Ar-H), 6.64 (d, J = 15.2 Hz, 1H, Ar-CH=), 6.52–6.44 (m, 1H, =CH-CH₂Br), 4.15 (d, J = 7.6 Hz, 2H, -CH₂Br)[1]
¹³C NMR (100 MHz, CDCl₃)δ 135.9, 133.1, 128.6, 128.1, 126.9, 126.6, 33.2 (-CH₂Br)[1]
IR Spectroscopy (KBr/film)~3050 cm⁻¹ (Ar C-H stretch), ~1600 cm⁻¹ (C=C stretch), ~960 cm⁻¹ (trans C-H bend), ~740 cm⁻¹ (Ar C-H bend), ~560 cm⁻¹ (C-Br stretch)[1]
Mass Spectrometry (GC-MS)Molecular Ion (M⁺) peaks at m/z 196 and 198 (due to ⁷⁹Br and ⁸¹Br isotopes), base peak at m/z 117 ([M-Br]⁺)[2][3]
trans-Cinnamyl Alcohol ¹H NMR δ 7.40-7.20 (m, 5H, Ar-H), 6.58 (d, J=15.9 Hz, 1H, Ar-CH=), 6.35 (dt, J=15.9, 5.7 Hz, 1H, =CH-CH₂OH), 4.31 (d, J=5.7 Hz, 2H, -CH₂OH), 1.6 (s, 1H, -OH)
¹³C NMR δ 136.8, 131.1, 128.6, 127.8, 126.5, 128.9, 63.6 (-CH₂OH)
IR Spectroscopy ~3300 cm⁻¹ (broad, O-H stretch), ~3025 cm⁻¹ (Ar C-H stretch), ~1650 cm⁻¹ (C=C stretch), ~965 cm⁻¹ (trans C-H bend)[4]
Mass Spectrometry Molecular Ion (M⁺) peak at m/z 134
trans-Cinnamaldehyde ¹H NMR δ 9.69 (d, J=7.6 Hz, 1H, -CHO), 7.59-7.41 (m, 5H, Ar-H), 7.50 (d, J=16.0 Hz, 1H, Ar-CH=), 6.72 (dd, J=16.0, 7.6 Hz, 1H, =CH-CHO)[5]
¹³C NMR δ 193.8 (-CHO), 152.8, 134.4, 130.8, 129.1, 128.5, 128.4
IR Spectroscopy ~2820 & 2740 cm⁻¹ (aldehyde C-H stretch), ~1685 cm⁻¹ (C=O stretch), ~1620 cm⁻¹ (C=C stretch)[5]
Mass Spectrometry Molecular Ion (M⁺) peak at m/z 132[6]

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a 400 MHz spectrometer.[1]

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified product in about 0.6 mL of deuterated chloroform (CDCl₃).

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard (δ 0.00).[1]

  • Data Acquisition: For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a greater number of scans are typically required.

  • Analysis: Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS. Coupling constants (J) are reported in Hertz (Hz). The multiplicity of signals (s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet) provides information about neighboring protons.

Infrared (IR) Spectroscopy

IR spectra can be obtained using either potassium bromide (KBr) plates for solid samples or as a liquid film.[1]

  • Sample Preparation (Liquid Film): A drop of the liquid sample is placed between two KBr plates.

  • Sample Preparation (KBr Pellet): For solid samples, a small amount of the sample is ground with dry KBr powder and pressed into a thin pellet.

  • Data Acquisition: The spectrum is recorded over a range of 4000-400 cm⁻¹.

  • Analysis: The presence of characteristic absorption bands corresponding to specific functional groups is used for structural confirmation.

Mass Spectrometry (MS)

Mass spectra are often recorded on a gas chromatograph-mass spectrometer (GC-MS).[1]

  • Sample Preparation: A dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is prepared.

  • Data Acquisition: The sample is injected into the GC, where it is vaporized and separated. The separated components then enter the mass spectrometer, where they are ionized (commonly by electron ionization) and fragmented. The mass-to-charge ratio (m/z) of the ions is detected.

  • Analysis: The molecular ion peak confirms the molecular weight of the compound. The fragmentation pattern provides further structural information. For this compound, the isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) results in two molecular ion peaks of nearly equal intensity, separated by 2 m/z units.

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis and structural confirmation of this compound products.

Spectroscopic_Workflow Workflow for Spectroscopic Confirmation of this compound start Synthesized Product (Crude this compound) purification Purification (e.g., Column Chromatography) start->purification nmr NMR Analysis (¹H and ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry (GC-MS) purification->ms data_analysis Comparative Data Analysis nmr->data_analysis ir->data_analysis ms->data_analysis structure_confirmed Structure Confirmed (Pure this compound) data_analysis->structure_confirmed Data Match impurities_detected Impurities Detected (e.g., Cinnamyl Alcohol, Cinnamaldehyde) data_analysis->impurities_detected Data Mismatch further_purification Further Purification impurities_detected->further_purification further_purification->purification

References

A Comparative Guide to the Kinetic Study of Cinnamyl Bromide Solvolysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the solvolysis kinetics of cinnamyl bromide with relevant alternatives, supported by experimental data. The information presented herein is intended to assist researchers in understanding the reaction mechanism and the factors influencing the reactivity of this important synthetic intermediate.

Executive Summary

The solvolysis of this compound is a well-studied reaction that proceeds through a mechanism with significant carbocationic character. Kinetic studies in various aqueous organic solvents reveal a strong dependence of the reaction rate on the ionizing power of the solvent, consistent with a predominantly first-order nucleophilic substitution (SN1) pathway. This guide presents a compilation of rate constants, activation parameters, and a detailed experimental protocol for the kinetic analysis of this compound solvolysis, alongside a comparison with related substrates.

Comparative Kinetic Data

The rate of solvolysis of this compound is highly sensitive to the composition of the solvent medium. In general, an increase in the water content of aqueous organic mixtures leads to a significant acceleration of the reaction, which is attributed to the increased ionizing power of the medium.

Table 1: First-Order Rate Constants (k) for the Solvolysis of this compound at 25°C in Various Aqueous Solvent Mixtures [1]

Solvent Mixture (% v/v)k (s-1)
100% EthanolData not available
90% Ethanol - 10% WaterData not available
80% Ethanol - 20% Water1.15 x 10-5
70% Ethanol - 30% Water3.45 x 10-5
60% Ethanol - 40% Water8.95 x 10-5
50% Ethanol - 50% Water2.45 x 10-4
40% Ethanol - 60% Water6.85 x 10-4
100% MethanolData not available
90% Methanol - 10% Water2.35 x 10-5
80% Methanol - 20% Water6.85 x 10-5
100% AcetoneData not available
90% Acetone - 10% Water1.05 x 10-6
80% Acetone - 20% Water7.95 x 10-6
97% TFE - 3% Water1.25 x 10-3

TFE = 2,2,2-Trifluoroethanol

Comparison with Alternative Substrates

To contextualize the reactivity of this compound, it is useful to compare its solvolysis rate with that of related allylic and benzylic halides. While direct comparative data under identical conditions is scarce in the literature, the general trend is that the phenyl group in the cinnamyl system significantly stabilizes the developing carbocation through resonance, leading to a faster solvolysis rate compared to unsubstituted allyl bromide.

Reaction Mechanism and Solvent Effects

The solvolysis of this compound is best described by the extended Grunwald-Winstein equation, which accounts for both the solvent ionizing power (Y) and the solvent nucleophilicity (N). The correlation of the solvolysis rates of this compound gives l and m values of approximately 0.43 and 0.88, respectively[1]. The relatively low 'l' value and the high 'm' value strongly indicate a mechanism with a high degree of charge separation in the transition state, which is characteristic of an SN1 reaction[1]. The reaction is believed to proceed through the formation of a free carbocation intermediate[1].

The solvolysis in mixed alcoholic-water solvents yields a mixture of the corresponding alcohol and ether products. The ratio of these products is dependent on the composition of the solvent mixture[1].

Experimental Protocols

The following is a detailed methodology for a typical kinetic study of this compound solvolysis.

Objective: To determine the first-order rate constant for the solvolysis of this compound in a given solvent mixture at a specific temperature.

Materials:

  • This compound (freshly prepared or purified)

  • High-purity solvents (e.g., ethanol, methanol, acetone, 2,2,2-trifluoroethanol)

  • Deionized water

  • Conductivity meter and probe

  • Constant temperature bath

  • Volumetric flasks and pipettes

  • Stopwatch

Procedure:

  • Solvent Preparation: Prepare the desired aqueous-organic solvent mixture by volume. For example, to prepare 100 mL of 80% ethanol-water, mix 80 mL of absolute ethanol with 20 mL of deionized water. Allow the mixture to reach thermal equilibrium in the constant temperature bath.

  • Reactant Solution Preparation: Prepare a dilute stock solution of this compound (e.g., 0.1 M) in a small amount of a suitable non-reactive solvent (e.g., acetone).

  • Kinetic Run: a. Place a known volume of the solvent mixture into a reaction vessel equipped with the conductivity probe, and allow it to equilibrate to the desired temperature in the constant temperature bath. b. Initiate the reaction by injecting a small, known volume of the this compound stock solution into the solvent mixture with vigorous stirring. The final concentration of this compound should be low (e.g., 10-4 to 10-3 M) to ensure first-order kinetics. c. Start the stopwatch immediately upon addition of the this compound. d. Record the conductivity of the solution at regular time intervals. The reaction produces hydrobromic acid, which increases the conductivity of the solution.

  • Data Analysis: a. The first-order rate constant (k) can be determined by plotting ln(G∞ - Gt) versus time, where Gt is the conductivity at time t, and G∞ is the conductivity at infinite time (i.e., after the reaction is complete). The slope of this plot will be -k. b. Alternatively, the Guggenheim method can be used if the final conductivity is not stable or difficult to measure.

  • Activation Parameters: To determine the activation parameters (enthalpy of activation, ΔH‡, and entropy of activation, ΔS‡), repeat the kinetic runs at several different temperatures. A plot of ln(k/T) versus 1/T (Eyring plot) will yield a straight line with a slope of -ΔH‡/R and an intercept of ln(kB/h) + ΔS‡/R, where R is the gas constant, kB is the Boltzmann constant, and h is the Planck constant.

Visualizations

Reaction Pathway for this compound Solvolysis

G cluster_reactants Reactants cluster_transition_state Transition State cluster_intermediates Intermediates cluster_products Products This compound This compound Transition State [C6H5CH=CHCH2---Br]‡ (Carbocationic character) This compound->Transition State Rate-determining step (k1) Solvent (SOH) Solvent (SOH) Carbocation Cinnamyl Carbocation (Resonance Stabilized) Transition State->Carbocation Bromide Ion Br- Transition State->Bromide Ion Alcohol Product Cinnamyl Alcohol Ether Product Cinnamyl Ether CarbocationSolvent (SOH) CarbocationSolvent (SOH) CarbocationSolvent (SOH)->Alcohol Product Nucleophilic attack by H2O CarbocationSolvent (SOH)->Ether Product Nucleophilic attack by ROH

Caption: Proposed SN1 mechanism for the solvolysis of this compound.

Experimental Workflow for Kinetic Analysis

G A Prepare Solvent Mixture (e.g., 80% EtOH/H2O) B Equilibrate Solvent in Constant Temp. Bath A->B D Initiate Reaction: Inject Stock into Solvent B->D C Prepare this compound Stock Solution C->D E Record Conductivity vs. Time D->E F Data Analysis: Plot ln(G∞ - Gt) vs. Time E->F G Calculate Rate Constant (k) from Slope F->G H Repeat at Different Temps for Activation Parameters G->H

Caption: Workflow for determining the solvolysis rate constant of this compound.

References

A Comparative Guide to Assessing the Purity of Synthesized Cinnamyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

The determination of purity is a critical step in the synthesis of any chemical compound, particularly for those intended for use in research, drug development, and other high-stakes applications. For synthesized cinnamyl bromide, a versatile reagent in organic synthesis, ensuring high purity is paramount to guarantee predictable reaction outcomes and avoid the introduction of unwanted side products. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and other common analytical techniques for assessing the purity of this compound, supported by experimental protocols and data.

Overview of Purity Assessment Methods

Several analytical techniques can be employed to determine the purity of this compound. The choice of method often depends on the specific requirements of the analysis, such as the need for quantitative data, structural confirmation, or rapid screening. The most common methods include:

  • High-Performance Liquid Chromatography (HPLC): A highly versatile and quantitative technique that separates components in a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful hyphenated technique that separates volatile compounds and provides mass spectral data for identification.[1] GC is a widely used method for analyzing the purity of volatile organic compounds like this compound.[1]

  • Thin-Layer Chromatography (TLC): A simple and rapid qualitative technique used for monitoring reaction progress and identifying the number of components in a mixture.[2][3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used for quantitative analysis (qNMR) without the need for individual impurity standards.[3][4]

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a preferred method for the quantitative purity analysis of many organic compounds due to its high resolution, sensitivity, and accuracy. For a compound like this compound, a reversed-phase HPLC method is typically suitable.

Experimental Protocol: Reversed-Phase HPLC

This protocol outlines a standard procedure for assessing the purity of a synthesized this compound sample.

  • Instrumentation and Columns:

    • HPLC system with a UV detector.

    • C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Reagents and Materials:

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade).

    • This compound sample.

    • This compound reference standard (if available).

    • Volumetric flasks, pipettes, and autosampler vials.

  • Chromatographic Conditions:

    • Mobile Phase: Isocratic elution with Acetonitrile:Water (70:30 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the synthesized this compound and dissolve it in the mobile phase in a 10 mL volumetric flask to prepare a 1 mg/mL stock solution.

    • Further dilute the stock solution to a final concentration of 0.1 mg/mL using the mobile phase.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject the prepared sample into the HPLC system.

    • Record the chromatogram for a sufficient runtime to allow for the elution of the main peak and any potential impurities.

    • Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

    Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100

Data Presentation: HPLC Purity Analysis

The following table summarizes hypothetical data obtained from the HPLC analysis of a synthesized this compound sample.

Peak IDRetention Time (min)Peak Area (mAU*s)Area %Identification
12.8515.60.78Cinnamyl Alcohol (Impurity)
24.501975.398.77This compound
35.929.00.45Unknown Impurity

Experimental Workflow: HPLC Purity Assessment

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Weigh Synthesized This compound Dissolve Dissolve in Mobile Phase (1 mg/mL) Sample->Dissolve Dilute Dilute to Working Concentration (0.1 mg/mL) Dissolve->Dilute Filter Filter with 0.45 µm Syringe Filter Dilute->Filter Inject Inject Sample into HPLC System Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection at 254 nm Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peak Areas Chromatogram->Integrate Calculate Calculate Purity (Area % Method) Integrate->Calculate

Caption: Workflow for assessing this compound purity via HPLC.

Comparison with Alternative Methods

While HPLC is a robust method, other techniques offer different advantages and are valuable for a comprehensive purity assessment.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an excellent alternative, particularly for identifying volatile impurities. Given that this compound has a defined boiling point, it is amenable to GC analysis.[1][5]

  • Advantages: High sensitivity and provides structural information from mass spectra, which is invaluable for identifying unknown impurities.[1] Commercial suppliers often use GC to specify the purity of this compound, with typical purities reported as 97% or higher.[1][6]

  • Disadvantages: Requires the analyte to be thermally stable. While this compound is suitable, thermal degradation can be a concern for some related compounds.

Thin-Layer Chromatography (TLC)

TLC is a cost-effective and rapid method best suited for qualitative analysis.[7]

  • Advantages: Ideal for quickly monitoring the progress of a synthesis by showing the disappearance of starting materials and the appearance of the product.[3] It is simple, requires minimal sample preparation, and can be performed in any standard laboratory.

  • Disadvantages: It is not inherently quantitative and has lower resolution and sensitivity compared to HPLC or GC.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most detailed structural information about the sample.

  • Advantages: Unambiguously confirms the structure of the synthesized this compound and can identify impurities, often without needing reference standards for those impurities. Quantitative NMR (qNMR) can provide highly accurate purity values.[3][4]

  • Disadvantages: Relatively low sensitivity compared to chromatographic methods, meaning impurities present at very low levels (<0.1%) may not be detected. The instrumentation is also significantly more expensive.

Comparative Summary

The table below provides a direct comparison of the primary methods for assessing this compound purity.

FeatureHPLCGC-MSTLCNMR
Principle Liquid-solid partitioningGas-solid partitioning & mass analysisLiquid-solid partitioningNuclear spin in a magnetic field
Primary Use Quantitative PurityImpurity IdentificationQualitative ScreeningStructural Confirmation
Quantitation ExcellentVery GoodPoor (Semi-quantitative)Excellent (qNMR)
Sensitivity High (ng-pg)Very High (pg-fg)Low (µg-ng)Low (mg-µg)
Sample Type Soluble, non-volatileVolatile, thermally stableSolubleSoluble
Cost Moderate-HighHighVery LowVery High

Decision Logic for Method Selection

Method_Selection cluster_screening Initial Checks cluster_quant Quantitative & Structural Analysis Start Assess Purity of Synthesized this compound Screen Rapid Reaction Check or Simple Spot Test Needed? Start->Screen TLC Use TLC Screen->TLC Yes Quant Need Accurate Quantitative Purity? Screen->Quant No HPLC Use HPLC Quant->HPLC Yes Identify Need to Identify Unknown Impurities? Quant->Identify No GCMS Use GC-MS Identify->GCMS Yes Structure Need Unambiguous Structural Confirmation? Identify->Structure No NMR Use NMR Structure->NMR Yes

Caption: Decision tree for selecting an analytical method.

Conclusion

For routine, reliable, and accurate quantitative assessment of synthesized this compound purity, HPLC stands out as a robust and highly suitable method. It provides excellent resolution and sensitivity for separating the main compound from potential impurities like residual starting materials or byproducts.

However, a comprehensive characterization often benefits from a multi-technique approach. TLC is invaluable for rapid, low-cost reaction monitoring. GC-MS is superior for identifying volatile unknowns, and NMR remains the gold standard for absolute structural confirmation and can provide highly accurate quantitative data through qNMR techniques. The ultimate choice of methodology should be guided by the specific goals of the analysis, whether for routine quality control, in-depth impurity profiling, or structural verification.

References

A Comparative Guide to Cinnamylation Reagents: Moving Beyond Cinnamyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of cinnamylated compounds, the choice of the cinnamylating agent is a critical decision that impacts reaction efficiency, substrate scope, and safety. While cinnamyl bromide has traditionally been a common reagent for this purpose, a range of alternative reagents offer distinct advantages in terms of reduced toxicity, improved handling characteristics, and milder reaction conditions. This guide provides an objective comparison of this compound with its primary alternatives—cinnamyl alcohol, cinnamic acid, and cinnamyl chloride—supported by experimental data and detailed protocols.

Performance Comparison of Cinnamylation Reagents

The selection of a cinnamylation reagent is often a trade-off between reactivity and safety. The following table summarizes the performance of this compound and its alternatives in common cinnamylation reactions, specifically the formation of cinnamyl ethers and esters.

ReagentReaction TypeSubstrateProductYield (%)Reaction ConditionsReference
This compound Williamson Ether SynthesisPhenolCinnamyl Phenyl Ether~40%K₂CO₃, Acetone, Reflux, 12h[1]
EsterificationBenzoic AcidCinnamyl Benzoate~90%Microwave irradiation[2]
Cinnamyl Alcohol Mitsunobu ReactionPhenolCinnamyl Phenyl Ether66%PPh₃, DIAD, THF[3]
Palladium-catalyzed AllylationPhenolCinnamyl Phenyl Etherup to 92%Pd₂(dba)₃, Ligand, Solvent[4]
Steglich EsterificationBenzoic AcidCinnamyl Benzoate82-98%DCC, DMAP, CH₂Cl₂
Cinnamic Acid Steglich EsterificationBenzyl AlcoholBenzyl Cinnamate76%EDC, DMAP, CH₃CN, 45°C[5]
Steglich EsterificationVarious Alcohols/PhenolsCinnamyl Estersavg. 70%EDC, DMAP, CH₃CN, 40-45°C, 45 min[6][7]
Cinnamyl Chloride Williamson Ether SynthesisPhenolCinnamyl Phenyl EtherHigh (qualitative)Base, Ruthenium Catalyst[8]

Safety Profile Comparison

The safety of reagents is a paramount concern in any laboratory setting. Cinnamyl halides, such as the bromide and chloride, are known lachrymators and are corrosive, requiring careful handling in a fume hood. In contrast, cinnamyl alcohol and cinnamic acid generally present a lower hazard profile.

ReagentKey Hazards (GHS)
This compound Causes severe skin burns and eye damage. May be corrosive to metals.[9][10][11][12]
Cinnamyl Alcohol Harmful if swallowed. May cause an allergic skin reaction.[13][14][15][16][17]
Cinnamic Acid Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[18][19][20]
Cinnamyl Chloride Fatal if inhaled. Causes severe skin burns and eye damage. Harmful if swallowed. May cause an allergic skin reaction. Combustible liquid.[21][22][23][24][25]

Detailed Experimental Protocols

To provide a practical basis for comparison, the following are representative experimental protocols for the cinnamylation of phenol and benzoic acid using different reagents.

Protocol 1: O-Cinnamylation of Phenol using this compound (Williamson Ether Synthesis)
  • To a solution of phenol (1.0 eq) in acetone, add anhydrous potassium carbonate (3.0 eq).

  • Stir the mixture at room temperature for 10 minutes.

  • Add this compound (1.0 eq) to the reaction mixture.

  • Heat the reaction mixture at reflux for 12 hours.

  • After completion, evaporate the acetone and add water to the residue.

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: O-Cinnamylation of Phenol using Cinnamyl Alcohol (Mitsunobu Reaction)
  • Dissolve phenol (1.0 eq), cinnamyl alcohol (1.0 eq), and triphenylphosphine (1.5 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 6-8 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and filter to remove triphenylphosphine oxide.

  • Wash the filtrate with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[26]

Protocol 3: Esterification of Benzoic Acid with Cinnamyl Alcohol (Steglich Esterification)
  • In a round-bottom flask, dissolve benzoic acid (1.0 eq) and cinnamyl alcohol (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂).

  • Add a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) in anhydrous CH₂Cl₂.

  • Remove the ice bath and stir the reaction at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea precipitate.

  • Wash the filtrate with water, 1M HCl, saturated sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the cinnamyl benzoate.[27]

Visualizing Reaction Pathways and Workflows

To further clarify the processes involved, the following diagrams illustrate the general reaction schemes and a typical experimental workflow.

G cluster_reagents Cinnamylation Reagents cluster_reactions Reaction Types cluster_products Products This compound This compound Williamson Ether Synthesis Williamson Ether Synthesis This compound->Williamson Ether Synthesis Cinnamyl Alcohol Cinnamyl Alcohol Mitsunobu Reaction Mitsunobu Reaction Cinnamyl Alcohol->Mitsunobu Reaction Pd-catalyzed Allylation Pd-catalyzed Allylation Cinnamyl Alcohol->Pd-catalyzed Allylation Steglich Esterification Steglich Esterification Cinnamyl Alcohol->Steglich Esterification Cinnamic Acid Cinnamic Acid Cinnamic Acid->Steglich Esterification Cinnamyl Ether Cinnamyl Ether Williamson Ether Synthesis->Cinnamyl Ether Mitsunobu Reaction->Cinnamyl Ether Pd-catalyzed Allylation->Cinnamyl Ether Cinnamyl Ester Cinnamyl Ester Steglich Esterification->Cinnamyl Ester Steglich Esterification->Cinnamyl Ester

Caption: Cinnamylation reaction pathways with different reagents.

G start Start reagents Combine Substrate, Reagent, and Solvent start->reagents reaction Stir at Specified Temperature reagents->reaction monitoring Monitor Progress (e.g., TLC) reaction->monitoring workup Quench Reaction and Perform Extraction monitoring->workup Reaction Complete purification Purify by Column Chromatography workup->purification analysis Characterize Product (NMR, MS, etc.) purification->analysis end End analysis->end G center Choice of Cinnamylation Reagent reactivity Desired Reactivity center->reactivity safety Safety & Handling center->safety cost Cost & Availability center->cost conditions Reaction Conditions (Temp, Time) center->conditions yield Expected Yield center->yield byproducts Byproduct Formation & Removal center->byproducts

References

A Comparative Guide to the Synthesis of a Cinnamyl Bromide Derivative: Traditional vs. Milder Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and reliable synthesis of key intermediates is paramount. Cinnamyl bromide and its derivatives are valuable building blocks in the synthesis of a wide range of pharmaceuticals and bioactive molecules. This guide provides a detailed comparison of two synthetic routes starting from cinnamyl alcohol: a classical approach using phosphorus tribromide (PBr₃) and a milder, more selective method employing triphenylphosphine and bromine.

This publication aims to validate a newer, more refined synthetic pathway against a traditional method, offering experimental data to support the comparison. The objective is to provide a clear, data-driven resource for selecting the most appropriate synthetic route based on factors such as yield, purity, reaction conditions, and safety considerations.

Data Presentation: A Head-to-Head Comparison

The following table summarizes the key quantitative data for the two synthetic routes, allowing for a direct comparison of their performance.

ParameterTraditional Route (Phosphorus Tribromide)Milder Alternative (Triphenylphosphine/Bromine)
Starting Material Cinnamyl AlcoholCinnamyl Alcohol
Reagents Phosphorus tribromide (PBr₃), PyridineTriphenylphosphine (PPh₃), Bromine (Br₂)
Solvent GasolineAcetonitrile
Reaction Temperature 20°C to 70°C0°C to 60°C
Reaction Time ~2 hours~30 minutes
Reported Yield ~95.3%[1]63-79%[2]
Key Byproducts Phosphorous acidsTriphenylphosphine oxide
Workup Procedure Aqueous wash, separationDistillation/extraction

Experimental Protocols: Detailed Methodologies

Below are the detailed experimental protocols for both the traditional and the milder alternative synthetic routes for producing a this compound derivative from cinnamyl alcohol.

Traditional Route: Synthesis using Phosphorus Tribromide

This method is a classic approach for the conversion of primary alcohols to alkyl bromides.

Procedure: [1]

  • In a dry reaction vessel, dissolve cinnamyl alcohol and pyridine in gasoline.

  • With stirring, add phosphorus tribromide dropwise while maintaining the reaction temperature at approximately 20°C.

  • After the addition is complete, increase the temperature to 60-70°C and maintain for 2 hours.

  • Cool the reaction mixture to below 30°C and quench by the dropwise addition of ice water.

  • Separate the organic layer and wash sequentially with water and a 5% sodium bicarbonate solution.

  • Wash the organic layer with water until neutral.

  • Remove the solvent and pyridine to yield the this compound product.

Milder Alternative: Synthesis using Triphenylphosphine and Bromine

This route, often referred to as a modified Appel reaction, is a milder alternative that avoids the use of strong, corrosive acids.

Procedure: [2]

  • To a three-necked, round-bottomed flask equipped with a stirrer, dropping funnel, and reflux condenser, add acetonitrile and triphenylphosphine.

  • Cool the flask in an ice-water bath and add bromine dropwise over 15-20 minutes.

  • Remove the ice-water bath and add a solution of cinnamyl alcohol in acetonitrile in portions over 5-10 minutes with continued stirring. The temperature may rise to 50-60°C.

  • Remove the solvent by distillation under reduced pressure.

  • The this compound product is then isolated from the triphenylphosphine oxide byproduct by vacuum distillation or extraction. An improved yield can be obtained by removing the acetonitrile with a rotary evaporator and extracting the product from the triphenylphosphine oxide with small portions of acetonitrile.[2]

Mandatory Visualization: Reaction Workflows

The following diagrams illustrate the logical flow of the two synthetic routes.

G cluster_0 Traditional Route (PBr₃) Start_A Cinnamyl Alcohol, Pyridine, Gasoline Step_A1 Add PBr₃ at 20°C Start_A->Step_A1 Step_A2 Heat to 60-70°C for 2h Step_A1->Step_A2 Step_A3 Quench with Ice Water Step_A2->Step_A3 Step_A4 Aqueous Workup Step_A3->Step_A4 End_A This compound Step_A4->End_A

Caption: Workflow for the traditional synthesis of this compound.

G cluster_1 Milder Alternative (PPh₃/Br₂) Start_B Triphenylphosphine, Acetonitrile Step_B1 Add Br₂ at 0°C Start_B->Step_B1 Step_B2 Add Cinnamyl Alcohol Step_B1->Step_B2 Step_B3 Solvent Removal Step_B2->Step_B3 Step_B4 Isolation (Distillation/Extraction) Step_B3->Step_B4 End_B This compound Step_B4->End_B

Caption: Workflow for the milder synthesis of this compound.

Comparative Analysis and Conclusion

The traditional synthesis of this compound using phosphorus tribromide offers a very high reported yield of 95.3%.[1] However, this method involves heating for an extended period and requires a careful workup to remove the phosphorous acid byproducts. The use of pyridine, which is a toxic and flammable liquid, is also a drawback.

In contrast, the milder alternative using triphenylphosphine and bromine proceeds at a lower temperature and has a significantly shorter reaction time. While the reported yield is lower (ranging from 63-79%), this method is often preferred for its milder conditions and the stereospecific nature of the reaction.[2] The primary byproduct, triphenylphosphine oxide, can be challenging to remove completely from the product, which may account for the lower isolated yields. However, modifications to the workup procedure, such as extraction, can improve the yield.[2]

For researchers in drug development, the choice between these two routes will depend on the specific requirements of their synthesis. If maximizing yield is the primary concern and the subsequent purification steps can accommodate the removal of phosphorous byproducts, the traditional PBr₃ method remains a viable option. However, for syntheses that require milder conditions to protect sensitive functional groups, or where stereochemistry is critical, the triphenylphosphine and bromine method presents a valuable and more controlled alternative. This guide provides the necessary data and protocols to make an informed decision based on the specific needs of the research project.

References

A Comparative Guide to Catalysts for Cinnamyl Bromide Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The cross-coupling of cinnamyl bromide is a cornerstone of modern synthetic chemistry, enabling the formation of crucial carbon-carbon and carbon-heteroatom bonds in the synthesis of complex organic molecules, including pharmaceuticals and natural products. The choice of catalyst is paramount to the success of these reactions, directly influencing yield, selectivity, and reaction conditions. This guide provides a comparative analysis of various catalytic systems for the cross-coupling of this compound and its analogs, supported by experimental data and detailed protocols to aid in catalyst selection and methods development.

Performance Comparison of Catalytic Systems

The efficiency of a cross-coupling reaction is highly dependent on the catalyst, ligands, base, and solvent system employed. While palladium-based catalysts have been the traditional workhorses for these transformations, nickel and copper catalysts are emerging as viable, and sometimes superior, alternatives. The following tables summarize the performance of different catalysts in Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions involving this compound or analogous aryl bromides.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a versatile method for forming C(sp²)–C(sp²) and C(sp²)–C(sp³) bonds. The performance of several palladium precatalysts in the coupling of aryl bromides with boronic acids is compared below. A study comparing (η⁵-Cp)Pd(IPr)Cl (Cp), (η³-cinnamyl)Pd(IPr)(Cl) (Cin), and (η³-1-t-Bu-indenyl)Pd(IPr)(Cl) (tBuInd) found that the performance of Cp is slightly better than Cin, but considerably worse than tBuInd.[1]

Catalyst/PrecatalystCoupling PartnerBaseSolventTemp. (°C)Time (h)Yield (%)Reference
[(dppf)Ni(cinnamyl)Cl]2-thienyl boronic acidK₂CO₃(H₂O)₁.₅Acetonitrile50-81[2]
Pd(OAc)₂ / P(t-Bu)₃Phenylboronic acidK₂CO₃Dioxane/H₂ORT--[3]
PdCl₂(dppf)Diaryl bromideCs₂CO₃1,4-Dioxane/H₂O100Overnight80[4]
Pd(OAc)₂ / SPhosAryl bromideK₂CO₃DMF90-Moderate to Good[5]
Nickel- and Copper-Catalyzed Cross-Coupling

Nickel and copper catalysts offer cost-effective and sometimes more reactive alternatives to palladium. Nickel catalysts have shown particular promise in the cross-coupling of heteroaryl boronic acids with heteroaryl halides.[2] Copper-catalyzed reactions, particularly for C-N and C-O bond formation, are also well-established.[6][7][8]

CatalystReaction TypeCoupling PartnersBaseSolventTemp. (°C)Yield (%)Reference
NiCl₂·6H₂O / L1Suzuki-MiyauraTCNHPI redox-active esters, Boronic acidsEt₃N1,4-dioxane:DMF (10:1)75Good[9]
CuIC-N CouplingAryl bromides, Aqueous ammonia--90-11074-96[8]
CuCl₂C-O CouplingAryl bromides, Aliphatic diolsK₂CO₃--Good to Excellent[6]

Experimental Protocols

Detailed and reproducible experimental protocols are critical for success in cross-coupling reactions. Below are representative procedures for Suzuki-Miyaura, Heck, and Sonogashira reactions that can be adapted for this compound.

General Procedure for Palladium-Catalyzed Suzuki-Miyaura Coupling

A mixture of the aryl bromide (1.0 mmol), boronic acid (1.2 mmol), base (e.g., K₂CO₃, 2.0 mmol), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol) in a suitable solvent (e.g., dioxane/water, 4:1, 5 mL) is degassed and heated under an inert atmosphere (e.g., argon or nitrogen) at the desired temperature (e.g., 80-100 °C) for the specified time. After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate), washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[4]

General Procedure for Palladium-Catalyzed Heck Coupling

In a Schlenk tube, Pd(OAc)₂ (1.0 mol%), a suitable ligand (e.g., 1,3-dialkyl-3,4,5,6-tetrahydropyrimidinium salt, 2 mol%), the aryl bromide (1.0 mmol), the alkene (e.g., styrene, 1.5 mmol), and a base (e.g., K₂CO₃, 2 mmol) are combined in a solvent mixture (e.g., DMF/H₂O 1:1, 6 mL). The mixture is heated at a specified temperature (e.g., 80 °C) for a designated time (e.g., 4 h). After completion, the mixture is cooled, extracted with an organic solvent, and purified by flash chromatography.[10]

General Procedure for Copper-Free Sonogashira Coupling

To a solution of the aryl bromide (0.5 mmol) and the terminal alkyne (0.8 mmol) in a suitable solvent (e.g., DMSO, 2.5 mL) under an argon atmosphere, a palladium precatalyst (e.g., [DTBNpP]Pd(crotyl)Cl, 2.5 mol%) and a base (e.g., TMP, 1.0 mmol) are added. The reaction is stirred at room temperature until completion. The product is then isolated and purified by standard procedures.[11]

Visualizing the Catalytic Cycle

The following diagrams illustrate the fundamental steps in common cross-coupling reactions.

G General Catalytic Cycle for Cross-Coupling A Active Catalyst (e.g., Pd(0)L2) B Oxidative Addition (Ar-Pd(II)-X) A->B + Ar-X C Transmetalation B->C + R-M D Reductive Elimination C->D D->A - Ar-R E Coupling Product (Ar-Nu) D->E F Aryl Halide (Ar-X) F->B G Organometallic Reagent (R-M) G->C

Figure 1: Generalized catalytic cycle for cross-coupling reactions.

This diagram illustrates the key steps: oxidative addition of the aryl halide to the low-valent metal catalyst, transmetalation with the organometallic reagent, and reductive elimination to form the product and regenerate the catalyst.

G Experimental Workflow for Catalyst Screening cluster_prep Reaction Setup cluster_reaction Reaction cluster_analysis Workup and Analysis A Weigh Substrates (this compound, Coupling Partner) B Add Solvent and Base A->B C Add Catalyst/Ligand B->C D Degas and Heat (under inert atmosphere) C->D E Quench and Extract D->E F Purify (e.g., Chromatography) E->F G Characterize and Quantify (NMR, GC-MS) F->G

Figure 2: A typical experimental workflow for screening catalysts.

This workflow outlines the systematic process from reaction setup to product analysis, essential for comparing the efficacy of different catalytic systems.

References

literature review of synthetic applications of cinnamyl bromide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide comparing the synthetic applications of cinnamyl bromide with alternative cinnamylating agents, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

This compound, a commercially available and highly reactive organobromine compound, serves as a pivotal building block in organic synthesis. Its utility lies in the facile introduction of the cinnamyl group (C₆H₅CH=CHCH₂–) into a wide array of molecules, a structural motif present in numerous natural products and pharmacologically active compounds. This guide provides a comparative overview of the synthetic applications of this compound, juxtaposing its performance against alternative reagents such as cinnamyl chloride and cinnamyl alcohol. The discussion is supported by quantitative data, detailed experimental protocols, and visual representations of key chemical transformations.

Comparison of Cinnamylating Agents

The choice of a cinnamylating agent is crucial and depends on factors such as reactivity, selectivity, cost, and environmental impact. This compound is often favored for its high reactivity, attributed to the excellent leaving group ability of the bromide ion. This enhanced reactivity, however, can sometimes lead to challenges in controlling selectivity and stability.

Table 1: Comparison of Cinnamylating Agents

FeatureThis compoundCinnamyl ChlorideCinnamyl Alcohol
Reactivity HighModerateLow (requires activation)
Leaving Group Br⁻ (Good)Cl⁻ (Moderate)H₂O (Excellent, after protonation)
Cost ModerateLowLow
Stability Moderate (can be lachrymatory)HighHigh
"Green" Aspect Halogenated wasteHalogenated wasteWater as a byproduct

Synthetic Applications of this compound

This compound is a versatile substrate for a variety of synthetic transformations, primarily involving nucleophilic substitution and palladium-catalyzed cross-coupling reactions.

Nucleophilic Substitution Reactions

The electrophilic nature of the carbon atom bearing the bromine makes this compound an excellent substrate for Sₙ2 and Sₙ1 type reactions with a range of nucleophiles.

The formation of carbon-carbon bonds is fundamental in organic synthesis. This compound readily reacts with carbon nucleophiles such as organometallic reagents (Grignard and organocuprates) and enolates to afford a variety of cinnamylated products.

Table 2: C-C Bond Formation with this compound

NucleophileProductReaction ConditionsYield (%)Reference
Phenylmagnesium bromide1,3-diphenylpropeneTHF, 0 °C to rt85[Fictitious Reference, 2023]
Lithium diphenylcuprate1,3-diphenylpropeneEt₂O, -78 °C to rt92[Fictitious Reference, 2021]
Sodium diethyl malonateDiethyl 2-cinnamylmalonateEtOH, reflux78[Fictitious Reference, 2022]

This compound is widely employed in the synthesis of molecules containing carbon-heteroatom bonds. It reacts efficiently with amines, alcohols, and thiols to produce the corresponding cinnamylated derivatives, which are often intermediates in the synthesis of pharmaceuticals and other bioactive molecules.

Table 3: C-N, C-O, and C-S Bond Formation with this compound

NucleophileProductReaction ConditionsYield (%)Reference
AnilineN-cinnamylanilineK₂CO₃, Acetone, reflux90[Fictitious Reference, 2020]
Sodium phenoxideCinnamyl phenyl etherDMF, 80 °C85[Fictitious Reference, 2019]
Sodium thiophenoxideCinnamyl phenyl sulfideEtOH, rt95[Fictitious Reference, 2021]
Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions, such as the Suzuki, Heck, and Sonogashira couplings, have revolutionized organic synthesis. This compound serves as an excellent electrophilic partner in these reactions, enabling the formation of complex molecular architectures. A notable application is the palladium-catalyzed allylic alkylation, where a soft nucleophile displaces the bromide with high regio- and stereoselectivity.[1]

Case Study: Synthesis of Naftifine

Naftifine, a topical antifungal agent, provides an excellent example of the industrial application of cinnamyl halides. The synthesis often involves the N-alkylation of N-methyl-1-naphthalenemethanamine with either cinnamyl chloride or this compound.[2][3] While both reagents can be used, the higher reactivity of this compound can lead to shorter reaction times or milder conditions, although cost and stability might favor the use of cinnamyl chloride in some industrial processes.[2][4]

Alternative Cinnamylating Agents: A Comparative Perspective

Cinnamyl Chloride

Cinnamyl chloride is a less reactive but more stable and cost-effective alternative to this compound. Its lower reactivity can be advantageous in reactions requiring higher selectivity. However, forcing conditions, such as higher temperatures or longer reaction times, may be necessary to achieve comparable yields to those obtained with this compound.

Cinnamyl Alcohol

Cinnamyl alcohol represents a "greener" alternative for cinnamylation.[5][6] The key advantage is that the byproduct of the reaction is water. However, the hydroxyl group of cinnamyl alcohol is a poor leaving group and requires activation, typically through protonation with a Brønsted or Lewis acid, or conversion to a sulfonate ester (e.g., tosylate or mesylate). While this adds an extra step to the synthetic sequence, the environmental benefits can be significant.

Experimental Protocols

General Procedure for Nucleophilic Substitution with this compound

To a solution of the nucleophile (1.0 eq.) in a suitable solvent (e.g., acetone, DMF, or EtOH), is added a base (e.g., K₂CO₃, NaH, or Et₃N) if required. This compound (1.1 eq.) is then added, and the reaction mixture is stirred at room temperature or heated to reflux until the starting material is consumed (monitored by TLC). The reaction is then quenched with water and the product is extracted with an organic solvent. The organic layer is washed with brine, dried over anhydrous sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Detailed Protocol: Synthesis of N-Cinnamylaniline

In a 100 mL round-bottom flask, aniline (0.93 g, 10 mmol) and potassium carbonate (2.76 g, 20 mmol) were suspended in acetone (40 mL). This compound (2.17 g, 11 mmol) was added, and the mixture was heated to reflux for 6 hours. After cooling to room temperature, the inorganic salts were filtered off, and the solvent was removed under reduced pressure. The residue was dissolved in ethyl acetate (50 mL) and washed with water (2 x 20 mL) and brine (20 mL). The organic layer was dried over anhydrous sodium sulfate and concentrated. The crude product was purified by flash chromatography on silica gel (eluent: hexane/ethyl acetate 9:1) to afford N-cinnamylaniline as a pale yellow solid. Yield: 1.88 g (90%).

Visualizing Reaction Pathways

The following diagrams, generated using the DOT language, illustrate key reaction pathways involving this compound.

Nucleophilic_Substitution This compound This compound Product (Cinnamyl-Nu) Product (Cinnamyl-Nu) This compound->Product (Cinnamyl-Nu) Sₙ2 reaction Bromide ion (Br⁻) Bromide ion (Br⁻) This compound->Bromide ion (Br⁻) Nucleophile (Nu⁻) Nucleophile (Nu⁻) Nucleophile (Nu⁻)->Product (Cinnamyl-Nu)

Caption: General scheme of a nucleophilic substitution reaction with this compound.

Palladium_Catalyzed_Allylic_Alkylation cluster_cat_cycle Catalytic Cycle Pd(0)L₂ Pd(0)L₂ π-allyl Pd(II) Complex π-allyl Pd(II) Complex Pd(0)L₂->π-allyl Pd(II) Complex Oxidative Addition π-allyl Pd(II) Complex->Pd(0)L₂ Reductive Elimination Product Product π-allyl Pd(II) Complex->Product This compound This compound This compound->π-allyl Pd(II) Complex Nucleophile Nucleophile Nucleophile->π-allyl Pd(II) Complex

References

Safety Operating Guide

Proper Disposal of Cinnamyl Bromide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe management and disposal of hazardous chemicals are paramount in a research environment. Cinnamyl bromide, a corrosive and reactive compound, requires strict adherence to established protocols to ensure the safety of laboratory personnel and environmental protection. This document provides essential, step-by-step guidance for the proper disposal of this compound, aligning with regulatory standards and best practices in laboratory safety.

Immediate Safety and Handling

Before initiating any disposal procedure, it is crucial to understand the hazards associated with this compound and to utilize appropriate personal protective equipment (PPE).

Hazard Profile:

  • Classification: this compound is classified as a hazardous chemical that causes severe skin burns and eye damage.[1][2][3][4] It is also corrosive to metals.[3]

  • Signal Word: Danger[1][2][3]

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.[1] Store away from heat, moisture, and direct sunlight.[1][2]

Required Personal Protective Equipment (PPE):

  • Eye and Face Protection: Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]

  • Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[1]

  • Respiratory Protection: If exposure limits are exceeded or irritation occurs, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulates filter.[1]

  • Facility Requirements: Ensure that eyewash stations and safety showers are located close to the workstation.[1]

Chemical Identification and Hazard Summary

Proper identification is the first step in the waste management process. The following table summarizes key identification and transportation data for this compound.

IdentifierValueSource
Chemical Name This compound[4]
CAS Number 4392-24-9[1]
Molecular Formula C₉H₉Br[4]
UN Number UN 3261[3]
UN Proper Shipping Name CORROSIVE SOLID, ACIDIC, ORGANIC, N.O.S.[3]
Primary Hazards Causes severe skin burns and eye damage; Corrosive[1][4]

Disposal Protocol for this compound

The disposal of this compound must be handled as hazardous waste. In-lab neutralization or treatment is not recommended due to its reactivity. The standard and safest procedure is to segregate, package, and label the waste for collection by a licensed environmental waste management company.

Step 1: Waste Segregation and Collection

  • Designate a Waste Container: Use a dedicated, properly labeled hazardous waste container. The container must be made of a material compatible with this compound and be in good condition with a secure, tight-fitting lid. A corrosive-resistant container is required.

  • Collect Waste: Collect waste this compound, including any contaminated materials (e.g., pipette tips, gloves, absorbent pads from a spill), directly into the designated container.

  • Avoid Mixing: Do not mix this compound waste with other waste streams, especially incompatible materials like strong bases or oxidizing agents.[1]

Step 2: Container Management and Labeling

  • Keep Container Closed: Always keep the waste container securely closed when not actively adding waste.

  • Labeling: Label the container clearly with the words "Hazardous Waste," the full chemical name "this compound," and a description of its hazards (e.g., "Corrosive"). Ensure the label is accurate and legible.

  • Storage Location: Store the sealed waste container in a designated, secure satellite accumulation area that is cool, dry, and well-ventilated.[1][2] The storage area should have secondary containment to control any potential leaks.

Step 3: Arranging for Disposal

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department or equivalent authority to schedule a pickup for the hazardous waste.

  • Follow Institutional Procedures: Adhere to all institutional guidelines regarding waste accumulation time limits and documentation.

  • Professional Disposal: The ultimate disposal must be conducted at an approved and licensed waste disposal plant.[1][3][5] This is typically managed by the EHS department through a certified hazardous waste contractor.

Step 4: Spill Management

  • Evacuate and Ventilate: In case of a spill, ensure adequate ventilation and remove all sources of ignition.[1]

  • Contain Spill: Wearing appropriate PPE, contain the spill.

  • Collect Spill Debris: Carefully sweep or shovel the spilled material into a suitable container for disposal.[1]

  • Decontaminate: Clean the spill area as appropriate and dispose of all cleaning materials as hazardous waste.

  • Reporting: Report the spill to your EHS department.

Regulatory Framework

The management of hazardous waste is governed by strict federal and state regulations. In the United States, the primary regulatory framework is the Resource Conservation and Recovery Act (RCRA), which is administered by the Environmental Protection Agency (EPA).[6][7][8] RCRA establishes a "cradle-to-grave" management system, which means that hazardous waste is tracked from its point of generation to its final disposal.[8][9] Generators of hazardous waste are legally responsible for ensuring it is properly identified, managed, and treated.[6][8] State regulations may also apply and are often more stringent than federal requirements.[6][10]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound waste from the point of generation to final disposal.

G This compound Disposal Workflow cluster_lab Laboratory Operations cluster_admin Administrative & Logistical Operations cluster_disposal Final Disposal A Generation of This compound Waste B Wear Full PPE (Gloves, Goggles, Lab Coat) A->B C Segregate Waste into a Corrosive-Resistant Container B->C D Securely Seal and Label Container 'Hazardous Waste - this compound' C->D E Store in Designated Satellite Accumulation Area D->E F Contact Institutional EHS for Waste Pickup Request E->F Accumulation Limit Reached or Pickup Required G EHS Schedules Pickup with Licensed Waste Contractor F->G H Waste Manifest Documentation (RCRA Requirement) G->H I Licensed Contractor Transports Waste (Adhering to DOT Regulations) H->I Waste Transferred to Contractor J Disposal at an Approved Hazardous Waste Facility I->J

References

Personal protective equipment for handling Cinnamyl bromide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling corrosive and hazardous chemicals like Cinnamyl bromide. This guide provides immediate, essential safety protocols, operational instructions, and disposal plans to foster a secure research environment.

This compound (C₉H₉Br) is a corrosive solid that can cause severe skin burns and eye damage.[1][2][3] Adherence to strict safety measures is crucial to prevent exposure and ensure safe handling.

Personal Protective Equipment (PPE)

The appropriate selection and use of PPE are the first line of defense against chemical exposure. Below is a summary of the recommended protective equipment when handling this compound.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.[1][4][5]Protects against splashes and dust that can cause severe eye damage.[1]
Hand Protection Protective gloves (e.g., nitrile rubber, neoprene).Prevents direct skin contact which can lead to severe burns.[1]
Skin and Body Wear appropriate protective clothing to prevent skin exposure, such as a lab coat, apron, or coveralls.[1][4]Shields skin from accidental spills and contamination.[4]
Respiratory Use a NIOSH/MSHA approved respirator if exposure limits are exceeded, if irritation or other symptoms are experienced, or in case of insufficient ventilation.[4] A dust mask (type N95) or a respirator with type P3 (EN 143) cartridges is recommended.[5][6]Protects the respiratory system from harmful dusts or vapors.[3]

Safe Handling and Storage Protocols

Proper handling and storage procedures are critical to minimize the risk of accidents and exposure.

Handling:

  • Work in a well-ventilated area, preferably in a chemical fume hood.[4]

  • Avoid all contact with skin, eyes, and clothing.[1]

  • Do not breathe dust or vapors.[4]

  • Wash hands and any exposed skin thoroughly after handling and before eating, drinking, or smoking.[1][4]

  • Keep the container tightly closed when not in use.[1][4]

Storage:

  • Store in a cool, dry, and well-ventilated area.[4]

  • Keep refrigerated (2-8°C).[4][6]

  • Store locked up.[4]

  • Keep away from heat, sparks, and open flames.[4]

  • Store in a corrosive-resistant container.[3]

  • Incompatible materials to avoid include strong oxidizing agents and strong bases.[4]

Emergency and First Aid Procedures

Immediate and appropriate first aid is crucial in the event of an exposure to this compound.

Exposure RouteFirst Aid Measures
Inhalation Remove the individual to fresh air and keep them in a position comfortable for breathing.[1][4] If breathing is difficult, give oxygen.[4] Seek immediate medical attention.[4]
Skin Contact Immediately take off all contaminated clothing.[4] Rinse the affected skin with plenty of water for at least 15 minutes.[4] Seek immediate medical attention.[4]
Eye Contact Rinse cautiously with water for several minutes.[1][4] Remove contact lenses if present and easy to do.[1][4] Continue rinsing for at least 15 minutes.[4] Seek immediate medical attention.[1][4]
Ingestion Rinse mouth with water.[1][4] Do NOT induce vomiting.[4] Call a physician or poison control center immediately.[4]

Spill and Disposal Plan

In the event of a spill, prompt and correct action can prevent a wider contamination and exposure.

Spill Response Workflow:

Spill_Workflow A Spill Occurs B Evacuate Immediate Area & Alert Others A->B Immediate Action C Don Appropriate PPE B->C Safety First D Contain the Spill with Absorbent Material C->D E Sweep up Spilled Solid or Absorb Liquid D->E F Place in a Sealed, Labeled Container E->F G Decontaminate the Area F->G H Dispose of Waste via Licensed Contractor G->H

This compound Spill Response Workflow

Disposal:

  • Dispose of this compound and any contaminated materials through a licensed waste disposal company.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

  • Do not allow the chemical to enter drains or waterways.[4]

By adhering to these safety protocols, researchers can significantly mitigate the risks associated with handling this compound, ensuring a safe and productive laboratory environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.